Isavuconazole
説明
Structure
3D Structure
特性
IUPAC Name |
4-[2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-8-17(23)6-7-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFOUSQFMYRUQK-RCDICMHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=CC(=C4)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058251 | |
| Record name | Isavuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
241479-67-4 | |
| Record name | Isavuconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=241479-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isavuconazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241479674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isavuconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11633 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isavuconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isavuconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISAVUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60UTO373KE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isavuconazole's Mechanism of Action Against Aspergillus: A Technical Guide
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent indicated for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2] As with other triazoles, its efficacy stems from the disruption of the fungal cell membrane's integrity.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antifungal activity against Aspergillus species, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Isavuconazonium sulfate, the commercially available form, is a prodrug that is rapidly hydrolyzed in the plasma by esterases to release the active moiety, this compound.[5]
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of this compound against Aspergillus is the inhibition of the cytochrome P450-dependent enzyme lanosterol 14-alpha-demethylase.[4][5][6] This enzyme, encoded by the CYP51 gene (also known as ERG11), is a critical component of the fungal ergosterol biosynthesis pathway.[7][8] Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[5]
By binding to the heme cofactor in the active site of lanosterol 14-alpha-demethylase, this compound prevents the conversion of lanosterol to ergosterol.[3][9] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14-alpha-methylated sterol precursors within the fungal cell.[3][4] The accumulation of these toxic intermediates disrupts the structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[5] this compound has been shown to be a potent inhibitor of the Aspergillus fumigatus CYP51 isoenzymes, CYP51A and CYP51B.[10][11] Studies have indicated that this compound may elicit a stronger perturbation of the sterol composition in A. fumigatus compared to voriconazole at similar concentrations.[10][12]
The specificity of this compound for the fungal CYP51 enzyme over its human ortholog is a key factor in its therapeutic index. While this compound binds tightly to both fungal and human CYP51, it is a significantly poorer inhibitor of the human enzyme's activity.[10][12]
Quantitative Data: In Vitro Susceptibility
The in vitro activity of this compound against various Aspergillus species is commonly determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize this compound MIC data from several studies, determined using standardized methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Table 1: this compound MIC Distribution for Aspergillus Species (EUCAST Method)
| Aspergillus Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Modal MIC (mg/L) | Reference(s) |
| A. fumigatus | 120 | - | - | - | 0.60 (Geometric Mean) | [13] |
| A. flavus | - | - | - | - | 0.70 (Geometric Mean) | [13] |
| A. niger | - | - | - | - | 1.50 (Geometric Mean) | [13] |
| A. terreus | - | - | - | - | 0.41 (Geometric Mean) | [13] |
| A. fumigatus | - | - | - | - | 1 | [2] |
| A. flavus | - | - | - | - | 1 | [2] |
| A. terreus | - | - | - | - | 1 | [2] |
| A. nidulans | - | - | - | - | 0.25 | [2] |
| A. niger | - | - | - | - | 4 | [2] |
Table 2: this compound MIC Distribution for Aspergillus Species (CLSI Method)
| Aspergillus Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| A. fumigatus | 702 | - | - | 1 | [6] |
| A. fumigatus | - | - | - | 0.5 | [14] |
| A. flavus | - | - | - | 1 | [14] |
| A. terreus | - | - | - | 0.25 | [14] |
| A. niger | - | - | - | 2 | [14] |
Table 3: this compound Epidemiological Cutoff Values (ECVs)
| Aspergillus Species | EUCAST Preliminary ECOFF (mg/L) | CLSI ECV (µg/mL) | Reference(s) |
| A. fumigatus | 2 | ≤1 | [15],[14] |
| A. terreus | 2 | ≤1 | [15],[14] |
| A. flavus | 2 | ≤1 | [15],[14] |
| A. niger | 4 | ≤1 | [15],[14] |
| A. nidulans | 0.25 | - | [15] |
Mechanisms of Resistance
Resistance to azole antifungals in Aspergillus species is an emerging clinical concern.[16] The primary mechanism of acquired resistance to this compound involves alterations in the target enzyme, lanosterol 14-alpha-demethylase.[6][17]
-
Mutations in the cyp51A Gene: Point mutations in the cyp51A gene can lead to amino acid substitutions in the enzyme that reduce its binding affinity for this compound and other azoles.[3][17] Some mutations, such as G54, M220, L98H, G138, Y431C, and G434C, have been associated with elevated MICs for this compound.[3][4][15] However, the impact of specific mutations on susceptibility can vary between different azoles. For instance, isolates with the G54 alteration may have lower MICs to voriconazole and this compound compared to posaconazole.[3]
-
Overexpression of cyp51A: Upregulation of the cyp51A gene, often due to tandem repeats in the promoter region (e.g., TR34/L98H and TR46/Y121F/T289A), can lead to increased production of the target enzyme.[15][18] This overexpression can effectively titrate the drug, requiring higher concentrations to achieve a therapeutic effect.[3]
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) classes, can actively pump this compound out of the fungal cell, reducing its intracellular concentration and efficacy.[17][19]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from antifungal susceptibility testing performed according to standardized protocols from EUCAST and CLSI.
EUCAST Broth Microdilution Method (as per E.Def 9.2/9.3)
-
Inoculum Preparation: Aspergillus isolates are grown on a suitable agar medium. Spores are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The spore suspension is adjusted spectrophotometrically to a defined concentration.
-
Drug Dilution: this compound is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates to achieve a final concentration range typically from 0.015 to 16 mg/L.[13][15]
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: Plates are incubated at 35-37°C for 48 hours.[13]
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes complete inhibition of visual growth (the endpoint).[13] Quality control is performed using reference strains such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[20]
CLSI Broth Microdilution Method (as per M38-A2)
The CLSI protocol is broadly similar to the EUCAST method with minor variations in media, inoculum size, and incubation conditions.
-
Inoculum Preparation: A standardized conidial suspension is prepared from fresh cultures.
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in RPMI 1640 medium.
-
Inoculation and Incubation: Microdilution trays are inoculated with the standardized fungal suspension and incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that shows 100% growth inhibition.[21]
Molecular Detection of Resistance Mechanisms
-
DNA Extraction: Fungal DNA is extracted from cultured Aspergillus isolates.
-
PCR Amplification: The cyp51A gene and its promoter region are amplified using specific primers.
-
DNA Sequencing: The amplified PCR products are sequenced.
-
Sequence Analysis: The obtained sequences are compared to wild-type cyp51A sequences to identify mutations and tandem repeats in the promoter region.[22]
Conclusion
This compound is a potent inhibitor of the Aspergillus ergosterol biosynthesis pathway, targeting the lanosterol 14-alpha-demethylase enzyme (CYP51). This targeted inhibition leads to fungal cell membrane disruption and cell death. While generally effective against a wide range of Aspergillus species, the emergence of resistance, primarily through mutations and overexpression of the cyp51A gene, necessitates ongoing surveillance and susceptibility testing. Standardized methodologies, such as those provided by EUCAST and CLSI, are crucial for the accurate determination of in vitro susceptibility and for guiding clinical decision-making in the management of invasive aspergillosis.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 6. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Simulations of CYP51A from Aspergillus fumigatus in a model bilayer provide insights into triazole drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and voriconazole inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens [cronfa.swan.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. iris.unict.it [iris.unict.it]
- 14. dovepress.com [dovepress.com]
- 15. Determination of this compound Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
- 19. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 20. academic.oup.com [academic.oup.com]
- 21. journals.asm.org [journals.asm.org]
- 22. In Vitro Activity of this compound and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure Analysis of Isavuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and invasive mucormycosis. It is the active moiety of the prodrug isavuconazonium sulfate, which is administered orally or intravenously and is rapidly converted to this compound by plasma esterases. This technical guide provides a detailed overview of the synthesis of this compound and a comprehensive analysis of its chemical structure, intended for professionals in the fields of pharmaceutical research and development.
Chemical Structure
This compound, with the chemical formula C₂₂H₁₇F₂N₅OS, is a substituted butan-2-ol derivative containing a 1,2,4-triazole, a 2,5-difluorophenyl, and a 4-(4-cyanophenyl)-1,3-thiazole moiety. The systematic IUPAC name is 4-{2-[(2R,3R)-3-(2,5-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl}benzonitrile[1]. The molecule possesses two stereogenic centers at the C2 and C3 positions of the butane chain, with the active stereoisomer having the (2R, 3R) configuration.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. One of the notable synthetic strategies employs a Reformatsky reaction to construct the core butanol backbone with the desired stereochemistry, followed by the introduction of the thiazole and triazole moieties.
A generalized synthetic pathway can be visualized as the coupling of three main building blocks:
-
A chiral epoxide or a related precursor for the butanol backbone with the correct stereochemistry.
-
A thiazole intermediate , specifically 4-(4-cyanophenyl)-1,3-thiazole.
-
1H-1,2,4-triazole .
The following diagram illustrates a logical workflow for the synthesis of this compound, highlighting the key stages of intermediate synthesis and their final assembly.
Key Synthetic Steps and Experimental Protocols
1. Synthesis of the Thiazole Moiety: 4-(4-cyanophenyl)-1,3-thiazole
This intermediate is typically synthesized via a Hantzsch thiazole synthesis.
-
Experimental Protocol:
-
To a solution of a suitable thioamide in a solvent such as ethanol, add an equimolar amount of 2-bromo-1-(4-cyanophenyl)ethan-1-one.
-
Heat the reaction mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize with a base, for example, a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(4-cyanophenyl)-1,3-thiazole.
-
2. Synthesis of the Chiral Butanol Backbone
A common approach involves a diastereoselective Reformatsky reaction followed by enzymatic resolution.
-
Experimental Protocol (Reformatsky Reaction):
-
Activate zinc dust by washing with dilute HCl, water, ethanol, and diethyl ether, then dry under vacuum.
-
In a reaction vessel under an inert atmosphere, add the activated zinc and a suitable solvent like tetrahydrofuran (THF).
-
Add a solution of an appropriate α-haloester (e.g., ethyl 2-bromopropionate) and a ketone precursor (e.g., 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one) in THF to the zinc suspension at a controlled temperature, typically between -10°C and 10°C[2].
-
Stir the reaction mixture at this temperature for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
The resulting β-hydroxy ester is then carried forward to the resolution step.
-
-
Experimental Protocol (Enzymatic Resolution):
-
Dissolve the racemic β-hydroxy ester in a suitable buffer and organic co-solvent system.
-
Add an appropriate lipase (e.g., Candida antarctica lipase B) to the solution.
-
Monitor the reaction for the selective hydrolysis of one of the enantiomers.
-
Once the desired conversion is reached, separate the unreacted ester (the desired enantiomer) from the hydrolyzed acid by extraction.
-
The enantiomerically enriched ester is then hydrolyzed to the corresponding carboxylic acid.
-
3. Final Assembly of this compound
The final steps involve coupling the chiral backbone with the thiazole moiety and ensuring the presence of the triazole group.
-
Experimental Protocol:
-
The enantiomerically pure butanol derivative is converted to a suitable leaving group, such as a mesylate or tosylate, at the primary hydroxyl group.
-
The thiazole intermediate is then coupled with the activated backbone in the presence of a suitable base.
-
Alternatively, the thiazole can be introduced via a nucleophilic substitution reaction on a suitable precursor.
-
The final product is purified by crystallization or chromatography.
-
Chemical Structure Analysis
The chemical structure of this compound has been extensively characterized using various analytical techniques to confirm its identity, purity, and stereochemistry.
X-ray Crystallography
Single-crystal X-ray diffraction is a powerful technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Several crystalline forms of this compound have been reported, including an orthorhombic polymorph and a monohydrate[3][4].
The following diagram illustrates a typical workflow for X-ray crystallographic analysis.
Crystallographic Data for Orthorhombic this compound [3]
| Parameter | Value |
| Chemical Formula | C₂₂H₁₇F₂N₅OS |
| Formula Weight | 437.46 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.9485 (1) |
| b (Å) | 11.6975 (1) |
| c (Å) | 19.8730 (1) |
| V (ų) | 2080.21 (3) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.397 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the connectivity of atoms in the this compound molecule.
-
Experimental Protocol:
-
Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign the peaks to the corresponding protons and carbons in the molecule using chemical shift values, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC, HMBC).
-
¹H NMR Data (Representative)
| Proton Type | Approximate Chemical Shift (ppm) |
| Aromatic protons | 7.0 - 8.5 |
| Triazole protons | 7.9 - 8.3 |
| CH-OH | ~5.0 |
| CH₂ (next to triazole) | 4.5 - 5.0 |
| CH (next to thiazole) | 3.5 - 4.0 |
| CH₃ | 1.0 - 1.5 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
Experimental Protocol (LC-MS/MS):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with formic acid).
-
Inject the solution into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate this compound from any impurities using a suitable HPLC column (e.g., C18).
-
Ionize the molecule using electrospray ionization (ESI) in positive ion mode.
-
Select the precursor ion ([M+H]⁺) in the first mass analyzer (Q1).
-
Fragment the precursor ion in the collision cell (q2).
-
Analyze the resulting product ions in the third mass analyzer (Q3).
-
| Parameter | m/z |
| Molecular Formula | C₂₂H₁₇F₂N₅OS |
| Monoisotopic Mass | 437.1122 |
| Precursor Ion ([M+H]⁺) | 438.1 |
| Quantifier Product Ion | 214.9 |
| Qualifier Product Ion | 368.9 |
The fragmentation pattern can be rationalized by the cleavage of the bonds in the butanol chain and the loss of small neutral molecules.
Conclusion
The synthesis of this compound is a complex process that requires careful control of stereochemistry. The chemical structure of the final molecule has been unequivocally confirmed through a combination of advanced analytical techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. This guide provides a foundational understanding of the key aspects of this compound's synthesis and structural characterization for professionals in the pharmaceutical sciences. Further detailed process optimization and impurity profiling are critical components of its commercial production.
References
- 1. This compound | C22H17F2N5OS | CID 6918485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KR102129150B1 - Process for the manufacture of this compound or ravuconazole - Google Patents [patents.google.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. An orthorhombic polymorph of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of this compound in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Isavuconazole
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2] Administered as a water-soluble prodrug, isavuconazonium sulfate, it is rapidly and almost completely converted to the active moiety, this compound, by plasma esterases.[3][4] This guide provides an in-depth review of the preclinical data that have defined the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound, offering a critical resource for researchers in antifungal drug development. Preclinical studies in various animal models have been fundamental in establishing its dose-exposure relationships, efficacy against key fungal pathogens, and favorable safety profile.[2][5]
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[6][7][8] Disruption of ergosterol production leads to the accumulation of toxic sterol intermediates, altering the structure, integrity, and function of the fungal membrane, which ultimately results in fungal cell death.[6][7] This targeted mechanism provides selectivity for fungal cells over mammalian cells.[7]
Preclinical Pharmacokinetics
This compound generally exhibits predictable and linear pharmacokinetics in preclinical models.[9] It is characterized by high protein binding (>99%), a large volume of distribution, and a long half-life, which supports once-daily dosing.[10][11][12]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for this compound (active moiety) following administration of the prodrug in various preclinical models.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Mice
| Species/Model | Prodrug Dose (mg/kg) | This compound Cmax (µg/mL) | This compound Tmax (h) | This compound AUC (µg·h/mL) | Reference |
|---|
| CGD Mice | 256 | 12.4 | 1 | Not Reported |[13] |
Table 2: Single-Dose Oral Pharmacokinetics of this compound in Rabbits
| Species/Model | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₄₈ (ng·h/mL) | Half-life (h) |
|---|---|---|---|---|---|
| Healthy Rabbits | 20 | 2,800 | 4.0 | 59,700 | 11.2 |
| Healthy Rabbits | 40 | 6,300 | 4.0 | 141,000 | 14.1 |
| Healthy Rabbits | 60 | 6,900 | 4.0 | 134,000 | 11.8 |
| Healthy Rabbits | 90 | 7,100 | 8.0 | 141,000 | 12.1 |
Data derived from graphical representations in the source publication.[14][15]
Table 3: this compound Tissue Distribution in Preclinical Models
| Species/Model | Tissue | Key Finding | Reference |
|---|---|---|---|
| CGD Mice (Infected) | Lung | Drug enrichment observed in granulomatous lesions 1 hour post-dose. | [13][16] |
| CGD Mice (Infected) | Brain | Efficient penetration into the brain was noted. | [13][16] |
| Animal Models (General) | CNS | Can pass through the blood-brain barrier to reach effective concentrations. | [10][17] |
| Animal Models (General) | Various | Good tissue permeability with a large apparent volume of distribution (300-500 L in humans). |[5][10] |
Experimental Protocols: Pharmacokinetic Studies
A typical preclinical PK study for this compound involves the following steps.
-
Animal Model Selection: Healthy or immunocompromised (e.g., neutropenic) mice, rats, or rabbits are commonly used. Species are chosen based on their metabolic similarity to humans and susceptibility to the fungal pathogens of interest.[14][15]
-
Drug Administration: The isavuconazonium sulfate prodrug is administered via the intended clinical route, typically oral gavage (PO) or intravenous (IV) injection.[14][18] Doses are often escalated across different cohorts to establish dose-proportionality.[14]
-
Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours) post-administration.[14][15] Plasma is separated by centrifugation and stored at -80°C until analysis.[14] For tissue distribution studies, animals are euthanized at various time points, and organs (e.g., lungs, brain, kidneys) are harvested.[13]
-
Bioanalysis: this compound concentrations in plasma and tissue homogenates are quantified using a validated analytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[16][19]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).
Preclinical Pharmacodynamics
This compound demonstrates potent in vitro and in vivo activity against a broad spectrum of clinically relevant yeasts and molds.[4][20]
Data Presentation: In Vitro Susceptibility
Minimum Inhibitory Concentration (MIC) is a key measure of an antifungal's in vitro potency. The tables below summarize the MIC ranges for this compound against common fungal pathogens.
Table 4: In Vitro Activity of this compound against Aspergillus Species | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aspergillus fumigatus | 0.5 | 1 | Potent activity demonstrated. |[21] | | Aspergillus flavus | 0.5 | 1 | Potent activity demonstrated. |[21] | | Aspergillus terreus | 0.5 | 1 | Active against this known amphotericin B-resistant species. |[6][21] | | Aspergillus niger | 2 | 2 | Higher MICs compared to other Aspergillus species. |[21] |
Table 5: In Vitro Activity of this compound against Mucorales | Organism | MIC Range (µg/mL) | Median MIC (µg/mL) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rhizopus delemar | 0.125 - 1.00 | 0.188 | Fungicidal activity observed (MFC values equivalent to MICs). |[18][22] | | Rhizopus oryzae | 0.125 | 0.125 | Potent activity and fungicidal. |[18][22] | | Mucorales (overall) | Not specified | Not specified | Generally less active than posaconazole but more active than voriconazole. |[23] |
Table 6: In Vitro Activity of this compound against Candida Species | Organism | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Key Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Candida albicans | ≤0.008 - 0.25 | 0.015 | Excellent activity. |[23] | | Candida glabrata | ≤0.008 - >16 | 0.5 | 95.5% of isolates inhibited at ≤1 µg/mL. |[6][23] | | Candida krusei | ≤0.008 - 1 | 0.25 | Active against this intrinsically fluconazole-resistant species. |[6][23] |
Data Presentation: In Vivo Efficacy
In vivo efficacy is assessed in animal models of invasive fungal infections, typically by measuring survival rates and reduction in fungal burden in target organs.
Table 7: Summary of In Vivo Efficacy Studies
| Model | Pathogen | Treatment Regimen | Key Efficacy Endpoint & Result | Reference |
|---|---|---|---|---|
| Neutropenic Mouse (Disseminated) | C. krusei | 10-150 mg/kg PO | Dose-dependent reduction in kidney and brain fungal burden; superior to voriconazole at doses <40 mg/kg. | [24] |
| Neutropenic Mouse (Pulmonary) | R. delemar | 215 mg/kg prodrug PO TID | Prolonged survival and lowered tissue fungal burden; as effective as high-dose liposomal amphotericin B. | [18][22] |
| Persistently Neutropenic Rabbit (Pulmonary) | A. fumigatus | 20-60 mg/kg PO QD | Dose-dependent improvement in survival and reduction in fungal burden. |[14][15] |
Experimental Protocols: Pharmacodynamic Studies
-
In Vitro Susceptibility Testing:
-
Methodology: MICs are determined using standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 for molds or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][22]
-
Procedure: A standardized inoculum of the fungal isolate is added to microtiter plates containing serial twofold dilutions of this compound. Plates are incubated at 35-37°C for 24-48 hours.
-
Endpoint: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 100% inhibition for Mucorales) compared to a drug-free control well.[18][22]
-
-
In Vivo Efficacy Testing (e.g., Neutropenic Mouse Model of Aspergillosis):
-
Immunosuppression: Mice (e.g., ICR or BALB/c) are rendered neutropenic using immunosuppressive agents like cyclophosphamide and/or cortisone acetate to mimic the immunocompromised state of high-risk patients.[18]
-
Infection: Animals are infected via intranasal, intratracheal, or intravenous inoculation with a standardized suspension of fungal spores (e.g., A. fumigatus or R. delemar).[18][24]
-
Treatment: Antifungal therapy with isavuconazonium sulfate (or a vehicle control) is initiated at a specified time post-infection (e.g., 8-24 hours) and continued for a defined period (e.g., 4-12 days).[14][18]
-
Endpoints: The primary outcomes measured are animal survival (monitored for 14-21 days) and tissue fungal burden. Fungal burden is quantified by plating serial dilutions of homogenized target organs (e.g., lungs, kidneys, brain) and counting colony-forming units (CFU).[18][24]
-
PK/PD Integration
The integration of pharmacokinetic and pharmacodynamic data is crucial for defining the exposure-response relationship and optimizing dosing regimens. In preclinical models of aspergillosis, the pharmacodynamic index that best correlates with this compound efficacy is the ratio of the free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[25] However, because protein binding is very high (>99%) and consistent across preclinical species and humans, the total drug AUC/MIC ratio is often used as a surrogate.[20][25] Preclinical studies have been instrumental in defining the AUC/MIC targets associated with efficacy, which have guided the dose selection for clinical trials.[15][25]
References
- 1. This compound: Pharmacology, Pharmacodynamics, and Current Clinical Experience with a New Triazole Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of this compound and Comparators against Clinical Isolates of the Mucorales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of this compound as Antifungal Prophylaxis in Acute Myeloid Leukemia Patients with Neutropenia: Results of a Phase 2, Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Clinical research advances of this compound in the treatment of invasive fungal diseases [frontiersin.org]
- 11. Therapeutic Drug Monitoring of this compound: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Variability in this compound Unbound Fraction in Clinical Practice: A Call to Reconsider Pharmacokinetic/Pharmacodynamic Targets and Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue Distribution and Penetration of this compound at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Pharmacokinetics and Concentration-Dependent Efficacy of this compound for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Clinical research advances of this compound in the treatment of invasive fungal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tissue Distribution and Penetration of this compound at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population Pharmacokinetics of this compound from Phase 1 and Phase 3 (SECURE) Trials in Adults and Target Attainment in Patients with Invasive Infections Due to Aspergillus and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vitro Activity of this compound against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. In Vitro Activity of this compound against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy of this compound, voriconazole and fluconazole in temporarily neutropenic murine models of disseminated Candida tropicalis and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound Population Pharmacokinetic Analysis Using Nonparametric Estimation in Patients with Invasive Fungal Disease (Results from the VITAL Study) - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazole Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole is a broad-spectrum, second-generation triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2][3] Administered as a water-soluble prodrug, isavuconazonium sulfate, it is rapidly converted to its active moiety, this compound, by plasma esterases.[4][5] this compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[3][6][7] The disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, compromising the integrity and function of the fungal cell membrane.[6][7][8] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, detailing its mechanism of action, the structural features crucial for its antifungal activity, and the experimental protocols used in its evaluation.
Core Structure and Mechanism of Action
The chemical structure of this compound is characterized by a central thiazole ring linked to a 1,2,4-triazole moiety, a difluorophenyl group, and a pharmacologically important side chain.[3][9] The triazole ring is a key pharmacophore, with the nitrogen atom at position 4 (N4) coordinating to the heme iron atom within the active site of the fungal CYP51 enzyme.[1][3] This interaction is essential for the inhibition of lanosterol demethylation.
The side arm of the this compound molecule plays a crucial role in its potent and broad-spectrum activity.[1][10][11] It is proposed that this side chain properly orients the molecule within the binding pocket of the fungal CYP51 protein, enhancing the interaction of the triazole ring with the heme group.[1][3][11] This optimized binding is thought to contribute to this compound's activity against a wider range of fungal pathogens compared to some other azoles.[1][11]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The primary mechanism of action of this compound is the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is crucial for maintaining the fluidity and integrity of the fungal cell membrane.
Structure-Activity Relationship Insights
While detailed quantitative structure-activity relationship (SAR) studies on a wide range of this compound analogs are not extensively available in the public domain, key structural features essential for its antifungal activity have been identified through comparative analysis with other azole antifungals.
Key Structural Features for Antifungal Activity:
-
1,2,4-Triazole Ring: Essential for binding to the heme iron of CYP51. Modifications to this ring are generally detrimental to activity.
-
Secondary Hydroxyl Group: The hydroxyl group on the butanol side chain is believed to form a hydrogen bond with a nearby amino acid residue in the CYP51 active site, contributing to binding affinity.
-
2,5-Difluorophenyl Group: The fluorine substitutions on the phenyl ring enhance metabolic stability and can influence binding interactions within the active site.
-
Thiazole Ring and Side Chain: The unique side chain attached to the thiazole ring is a distinguishing feature of this compound. While specific SAR data is limited, this "side arm" is critical for its broad spectrum of activity, likely by optimizing the orientation of the molecule in the enzyme's active site.[1][10][11]
Quantitative Data on Antifungal Activity
The in vitro activity of this compound has been evaluated against a broad range of fungal pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of this compound against Aspergillus Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Aspergillus fumigatus | 105 | ≤0.06 - >8 | 1 | 2 | [12] |
| Aspergillus flavus | - | - | 1 | 2 | [12] |
| Aspergillus niger | - | - | 4 | 8 | [12] |
| Aspergillus terreus | - | - | 1 | 2 | [12] |
Table 2: In Vitro Activity of this compound against Candida Species
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | 169 | ≤0.002 - 0.12 | 0.004 | 0.015 | [4] |
| Candida glabrata | 44 | ≤0.008 - 1 | 0.25 | 0.5 | [4] |
| Candida parapsilosis | 31 | ≤0.002 - 0.06 | 0.008 | 0.03 | [4] |
| Candida tropicalis | 25 | ≤0.004 - 0.25 | 0.03 | 0.12 | [4] |
| Candida krusei | 12 | 0.03 - 0.5 | 0.12 | 0.25 | [4] |
Table 3: In Vitro Activity of this compound against Mucorales
| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Rhizopus spp. | 27 | 0.12 - >8 | 1 | >8 | [13] |
| Lichtheimia spp. | 11 | 0.5 - 8 | 4 | 8 | [13] |
| Mucor spp. | 8 | 0.5 - >8 | >8 | - | [13] |
Experimental Protocols
The evaluation of this compound and its potential analogs involves a series of standardized in vitro and in vivo assays to determine their antifungal efficacy and pharmacokinetic properties.
In Vitro Antifungal Susceptibility Testing
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, is the gold standard for determining the MIC of antifungal agents.[4][11][14]
Detailed Methodology for Broth Microdilution (adapted from CLSI M27-A3): [15]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to match a 0.5 McFarland standard, resulting in a standardized inoculum concentration.
-
Drug Dilution: A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions are then made in RPMI 1640 medium within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included on each plate.
-
Incubation: The microtiter plates are incubated at a specified temperature (typically 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for some molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free growth control.
In Vivo Efficacy Testing: Murine Model of Invasive Aspergillosis
Animal models are essential for evaluating the in vivo efficacy of new antifungal agents. A commonly used model is the neutropenic murine model of invasive aspergillosis.
Detailed Methodology for Murine Model of Invasive Aspergillosis: [6][16]
-
Immunosuppression: Mice (e.g., BALB/c or C57BL/6 strain) are rendered neutropenic through the administration of immunosuppressive agents such as cyclophosphamide and/or corticosteroids.
-
Infection: Mice are infected with a standardized inoculum of Aspergillus fumigatus conidia via the intranasal or intravenous route to establish a pulmonary or disseminated infection, respectively.
-
Treatment: At a specified time post-infection, treatment is initiated with the test compound (this compound analog) or a vehicle control, administered via a clinically relevant route (e.g., oral gavage or intravenous injection). A positive control group treated with a known effective antifungal agent is often included.
-
Monitoring and Endpoints: The primary endpoint is typically survival over a defined period (e.g., 14-21 days). Secondary endpoints may include the determination of fungal burden in target organs (e.g., lungs, kidneys, brain) at the end of the study, often quantified by quantitative polymerase chain reaction (qPCR) or colony-forming unit (CFU) counts.
Pharmacokinetic Profiling
Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. These studies are typically performed in animal models such as rats or mice.
Typical Pharmacokinetic Study Protocol: [12][17]
-
Dosing: The this compound analog is administered to animals (e.g., Sprague-Dawley rats) at a specific dose via both intravenous (IV) and oral (PO) routes in separate groups.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Key PK parameters are calculated from the plasma concentration-time data, including:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time it takes for the drug concentration to decrease by half.
-
Area under the curve (AUC): The total drug exposure over time.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCPO / AUCIV) x 100.
-
Conclusion
This compound represents a significant advancement in the treatment of invasive fungal infections. Its potent and broad-spectrum activity is attributed to the effective inhibition of fungal CYP51, a mechanism optimized by its unique chemical structure, particularly its side chain. While comprehensive public data on the SAR of a wide array of this compound analogs is limited, the foundational understanding of its mechanism and the key structural features required for activity provide a strong basis for the rational design of new and improved triazole antifungals. The standardized in vitro and in vivo experimental protocols outlined in this guide are essential tools for the continued exploration and development of the next generation of antifungal agents.
References
- 1. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Itraconazole Side Chain Analogues: Structure–Activity Relationship Studies for Inhibition of Endothelial Cell Proliferation, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Glycosylation, and Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. f2g.com [f2g.com]
- 9. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preliminary animal pharmacokinetics of the parenteral antifungal agent MK-0991 (L-743,872) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacokinetic evaluation of UK-49,858, a metabolically stable triazole antifungal drug, in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: The In Vitro Antifungal Spectrum of Isavuconazole Against Emerging Yeasts
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of isavuconazole, a broad-spectrum triazole antifungal agent, against a range of common and emerging yeast pathogens. This compound is approved for the treatment of invasive aspergillosis and invasive mucormycosis[1]. Its efficacy against various yeasts has been extensively studied, making it a significant agent in the antifungal armamentarium. This document synthesizes quantitative susceptibility data, details standardized testing methodologies, and visualizes key processes to support research and development efforts.
Mechanism of Action
This compound, like other triazoles, exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this step, this compound depletes ergosterol and causes the accumulation of toxic sterol precursors, ultimately leading to the cessation of fungal growth and cell death.
Quantitative In Vitro Susceptibility Data
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Data is often summarized as MIC₅₀ and MIC₉₀, representing the concentrations that inhibit 50% and 90% of the tested isolates, respectively. The following tables summarize this compound's activity against various yeast species, compiled from multiple studies using standardized CLSI and EUCAST methodologies.
Table 1: In Vitro Activity of this compound Against Common Candida Species
| Yeast Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Candida albicans | 2,010 (EUCAST) | ≤0.015 - >8 | ≤0.015 | 0.03 | [2] |
| Candida albicans | 404 (EUCAST) | Not Reported | Not Reported | ≤0.5 | [3] |
| Candida albicans | 169 (CLSI) | ≤0.002 - 0.004 | 0.002 | 0.004 | [4] |
| Candida glabrata | 2,010 (EUCAST) | ≤0.015 - >8 | 0.03 - 0.5 | 0.125 - >8 | [2] |
| Candida glabrata | 184 (EUCAST) | Not Reported | Not Reported | ≤0.5 | [3] |
| Candida glabrata | 296 (CLSI) | ≤0.002 - 4 | 0.25 | 0.5 | [4] |
| Candida parapsilosis | 2,010 (EUCAST) | ≤0.015 - >8 | ≤0.015 | 0.03 | [2] |
| Candida parapsilosis | 127 (EUCAST) | Not Reported | Not Reported | ≤0.5 | [3] |
| Candida tropicalis | 2,010 (EUCAST) | ≤0.015 - >8 | ≤0.015 | 0.03 | [2] |
| Candida tropicalis | 96 (EUCAST) | Not Reported | Not Reported | ≤0.5 | [3] |
| Candida krusei | 2,010 (EUCAST) | ≤0.015 - >8 | 0.125 - 0.5 | 0.25 - >8 | [2] |
| Candida krusei | Not specified | Not Reported | 0.125 | ≤0.5 | [3][5] |
Note: MIC values can vary based on testing methodology (CLSI/EUCAST) and geographic origin of isolates.
This compound demonstrates potent activity against C. albicans, C. parapsilosis, and C. tropicalis, with over 90% of isolates inhibited by concentrations of ≤0.03 mg/L[2]. As with other azoles, MICs for C. glabrata and C. krusei are generally higher[2][4][5].
Table 2: In Vitro Activity of this compound Against Emerging and Rare Candida Species
| Yeast Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Candida auris | 36 | ≤0.008 - 4 | 0.5 | 1 | [6] |
| Candida auris | 123 (CLSI) | ≤0.015 - 4 | Not Reported | 0.5 | [7] |
| Candida auris | 123 (EUCAST) | ≤0.008 - 2 | Not Reported | 0.5 | [7] |
| Candida auris | 1 | 0.25 | - | - | [8] |
| Candida duobushaemulonii | 1 | >4 | - | - | [5] |
| Candida kefyr | Not specified | - | ≤0.004 | Not Reported | [5] |
| Candida lusitaniae | Not specified | - | Not Reported | ≤0.5 | [3] |
| Meyerozyma guilliermondii | 23 | Not Reported | Not Reported | ≥4 | [3] |
| Wickerhamomyces anomalus | 10 | Not Reported | Not Reported | ≥4 | [3] |
The emergence of multidrug-resistant species like Candida auris is a major public health concern. This compound generally shows good in vitro activity against C. auris, with MIC₉₀ values around 0.5 to 1 mg/L[6][7]. However, some rare species, such as Meyerozyma guilliermondii and Wickerhamomyces anomalus, may exhibit high MICs, indicating potential resistance[3].
Table 3: In Vitro Activity of this compound Against Other Emerging and Rare Yeasts
| Yeast Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| Cryptococcus neoformans | Not specified | Not Reported | Not Reported | <0.25 | [3] |
| Cryptococcus neoformans | 97 (CLSI) | Not Reported | Not Reported | 0.12 | [9] |
| Dipodascus capitatus | 21 | ≤0.015 - 2 | 0.125 | 0.5 | [10][11] |
| Rhodotorula mucilaginosa | 18 | ≤0.015 - 2 | 0.125 | 0.5 | [10][11] |
| Saccharomyces cerevisiae | 20 | ≤0.015 - 2 | 0.125 | 0.5 | [10][11] |
| Trichosporon spp. | 15 | ≤0.015 - 2 | 0.125 | 0.5 | [10][11] |
| Saprochaete clavata | Not specified | Not Reported | ≥1 | ≥4 | [3] |
| Magnusiomyces capitatus | Not specified | Not Reported | ≥1 | ≥4 | [3] |
This compound is active against Cryptococcus neoformans and shows potent activity against several other rare yeasts, including Dipodascus capitatus and Saccharomyces cerevisiae[3][10][11]. However, species like Saprochaete clavata and Magnusiomyces capitatus may have intrinsically high MICs to this compound[3].
Experimental Protocols: Antifungal Susceptibility Testing
Accurate and reproducible MIC data rely on standardized methodologies. The two primary reference methods for yeast susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.[12][13] While broadly similar, they have minor differences in procedure.
Generalized Broth Microdilution Protocol (CLSI M27 / EUCAST E.Def 7.3)
-
Medium Preparation: The standard medium is RPMI 1640, supplemented with L-glutamine and buffered to a pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS)[12]. EUCAST specifies the addition of 2% glucose.
-
Antifungal Agent Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of twofold dilutions are then prepared in the RPMI 1640 medium directly in 96-well microtiter plates.
-
Inoculum Preparation: Yeast isolates are subcultured on agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability. A suspension is made in sterile saline and adjusted using a spectrophotometer to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI medium to achieve a final standardized inoculum concentration in the wells (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for CLSI)[14].
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized yeast suspension. The plates are then incubated at 35°C.
-
Endpoint Reading: After 24 hours of incubation (or 48-72 hours for slow-growing species like Cryptococcus), the plates are read[14]. The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50%) compared to the growth in the drug-free control well[14]. Reading can be done visually or with a spectrophotometer.
-
Quality Control: Standard quality control strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, are included in each run to ensure the validity and reproducibility of the results[2][15].
Conclusion for the Research Community
This compound exhibits a broad spectrum of in vitro activity against most clinically relevant yeasts, including common Candida species and the emerging pathogen C. auris[7][16][17]. Its potency against these organisms underscores its role as a valuable therapeutic option. However, this guide also highlights the existence of species with elevated MICs, such as C. glabrata and certain rare molds like Saprochaete clavata, which necessitates continuous surveillance and accurate species identification[2][3].
For drug development professionals, the compiled data serves as a benchmark for new antifungal candidates. The detailed methodologies reinforce the critical importance of adhering to standardized testing protocols (CLSI/EUCAST) to ensure data comparability across studies. Future research should focus on establishing clinical breakpoints for emerging yeasts, exploring the molecular mechanisms of resistance in species with high MICs, and investigating the potential for combination therapies to enhance this compound's efficacy.
References
- 1. Frontiers | Clinical research advances of this compound in the treatment of invasive fungal diseases [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound MIC distribution of 29 yeast species responsible for invasive infections (2015-2017). - Research - Institut Pasteur [research.pasteur.fr]
- 4. journals.asm.org [journals.asm.org]
- 5. EUCAST Susceptibility Testing of this compound: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Synergistic Activity of this compound or Voriconazole plus Anidulafungin and the Occurrence and Genetic Characterization of Candida auris Detected in a Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro Activities of this compound and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. jmilabs.com [jmilabs.com]
- 15. Multicenter Study of this compound MIC Distributions and Epidemiological Cutoff Values for the Cryptococcus neoformans-Cryptococcus gattii Species Complex Using the CLSI M27-A3 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. This compound activity against Candida species from Brazil focusing on C. auris: MIC comparison between EUCAST and CLSI - PubMed [pubmed.ncbi.nlm.nih.gov]
Isavuconazole's Effect on Fungal Ergosterol Biosynthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and mucormycosis.[1][2] Its efficacy stems from a highly specific mechanism of action targeting the fungal ergosterol biosynthesis pathway. This document provides a detailed technical overview of this compound's interaction with this pathway, supported by quantitative data, experimental protocols, and process visualizations to elucidate its core function.
Core Mechanism of Action: Inhibition of Lanosterol 14-alpha-Demethylase
The primary mechanism of action for this compound, like other triazole antifungals, is the disruption of the fungal cell membrane's integrity.[3] This is achieved by specifically inhibiting the cytochrome P450 (CYP)-dependent enzyme, lanosterol 14-alpha-demethylase, which is encoded by the ERG11 or cyp51 gene.[1][4]
This enzyme is a critical component in the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[5] The inhibition of lanosterol 14-alpha-demethylase blocks the conversion of lanosterol to ergosterol.[6] This blockade results in two key downstream effects:
-
Depletion of Ergosterol: The absence of ergosterol compromises the fluidity, asymmetry, and overall function of the fungal membrane.[4]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the buildup of 14-alpha-methylated precursor sterols, such as lanosterol and eburicol.[5][7][8] These intermediates are toxic to the fungal cell and further disrupt the membrane structure, leading to increased permeability, arrested fungal growth, and ultimately, cell death.[3][5]
This compound's structure includes a specific side arm that helps orient the molecule to engage the triazole ring within the binding pocket of the fungal CYP51 protein, contributing to its broad-spectrum activity.[1][9]
References
- 1. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 6. This compound in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of this compound and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spotlight on this compound in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Isavuconazole for the Treatment of Invasive Aspergillosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive aspergillosis (IA) remains a significant cause of morbidity and mortality in immunocompromised patient populations. The emergence of the broad-spectrum triazole antifungal agent, isavuconazole, marked a critical advancement in the therapeutic arsenal against this devastating invasive fungal disease. This technical guide provides a comprehensive overview of the initial pivotal studies that established the efficacy and safety of this compound for the primary treatment of IA. It is intended to serve as a detailed resource, presenting key data, experimental methodologies, and the underlying pharmacological pathways for researchers, scientists, and professionals involved in drug development.
Mechanism of Action
This compound, the active moiety of the prodrug isavuconazonium sulfate, exerts its antifungal effect by targeting the fungal cell membrane.[1] It specifically inhibits the enzyme lanosterol 14-alpha-demethylase, which is a crucial component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential sterol that maintains the structural integrity and fluidity of the fungal cell membrane.[1] By blocking its synthesis, this compound disrupts the fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, fungal cell death.[1]
Pathophysiology of Invasive Aspergillosis
Invasive aspergillosis primarily affects individuals with compromised immune systems.[3] The infection is typically initiated by the inhalation of Aspergillus conidia, which are ubiquitous in the environment. In an immunocompetent host, the innate immune system, particularly alveolar macrophages and neutrophils, effectively clears these conidia. However, in immunocompromised individuals, these defenses are impaired, allowing the conidia to germinate into hyphae, which then invade surrounding tissues and blood vessels, leading to tissue damage and dissemination of the infection.[3]
Pivotal Clinical Trials: SECURE and VITAL
The initial clinical development of this compound for invasive aspergillosis was primarily supported by two key Phase 3 clinical trials: the SECURE trial and the VITAL trial.[4][5]
SECURE Trial (NCT00412893)
The SECURE study was a randomized, double-blind, non-inferiority trial that compared the efficacy and safety of this compound with voriconazole for the primary treatment of invasive mold disease caused by Aspergillus species and other filamentous fungi.[6]
-
Study Design: Phase 3, randomized, double-blind, multicenter, non-inferiority trial.[6]
-
Patient Population: Adults with proven, probable, or possible invasive mold disease.
-
Randomization: 1:1 ratio to receive either this compound or voriconazole.[7]
-
Dosing Regimen: [7]
-
This compound: 200 mg intravenously three times a day for the first two days (loading dose), followed by 200 mg once daily (intravenously or orally).
-
Voriconazole: 6 mg/kg intravenously twice a day on day one, followed by 4 mg/kg intravenously twice a day on day two, and then 4 mg/kg intravenously twice a day or 200 mg orally twice a day.
-
-
Primary Endpoint: All-cause mortality through day 42 in the intent-to-treat (ITT) population.[6]
-
Non-inferiority Margin: The upper bound of the 95% confidence interval (CI) for the treatment difference in all-cause mortality not exceeding 10%.[6]
The SECURE trial demonstrated that this compound was non-inferior to voriconazole for the primary treatment of invasive mold disease.[6]
Table 1: Efficacy Outcomes in the SECURE Trial (ITT Population)
| Outcome | This compound (n=258) | Voriconazole (n=258) | Adjusted Difference (95% CI) |
| All-Cause Mortality (Day 42) | 18.6% | 20.2% | -1.0% (-7.8 to 5.7) |
| Overall Response (End of Treatment) | 35.0% | 36.4% | -1.4% (-9.9 to 7.1) |
Table 2: Key Safety Findings in the SECURE Trial
| Adverse Event Category | This compound (n=257) | Voriconazole (n=259) | p-value |
| Drug-Related Adverse Events | 42% | 60% | <0.001 |
| Hepatobiliary Disorders | 9% | 16% | 0.016 |
| Eye Disorders | 15% | 27% | 0.002 |
| Skin and Subcutaneous Tissue Disorders | 33% | 42% | 0.037 |
This compound was associated with a significantly lower incidence of drug-related adverse events compared to voriconazole.[6]
VITAL Trial (NCT00634049)
The VITAL trial was an open-label, non-comparative study that evaluated the efficacy and safety of this compound in patients with invasive aspergillosis and renal impairment, as well as in patients with invasive fungal disease caused by rare molds, including mucormycosis.[4][8]
-
Study Design: Phase 3, open-label, multicenter, non-comparative trial.[8]
-
Patient Population: Adults with invasive aspergillosis and pre-existing renal impairment, or invasive fungal disease caused by rare molds.[9]
-
Dosing Regimen: this compound 200 mg intravenously or orally three times a day for the first two days, followed by 200 mg once daily.[4]
-
Primary Endpoint: Assessment of overall response by an independent, blinded data review committee at the end of treatment.
The VITAL trial provided valuable data on the use of this compound in a patient population that is often difficult to study in randomized controlled trials.[9] In the subset of patients with invasive aspergillosis and renal impairment, this compound demonstrated efficacy and was generally well-tolerated.
Table 3: Efficacy Outcomes in the VITAL Trial (Invasive Aspergillosis with Renal Impairment)
| Outcome | This compound (n=24) |
| Overall Response (End of Treatment) | 33.3% |
| All-Cause Mortality (Day 42) | 15.0% |
The safety profile of this compound in the VITAL trial was consistent with that observed in the SECURE trial.[5]
Conclusion
The initial studies on this compound, particularly the SECURE and VITAL trials, have firmly established its role as a primary treatment option for invasive aspergillosis. The SECURE trial demonstrated the non-inferiority of this compound to voriconazole in terms of efficacy, coupled with a more favorable safety profile, showing significantly fewer drug-related adverse events.[6] The VITAL trial provided crucial evidence for the use of this compound in patients with invasive aspergillosis and renal impairment, a population with limited therapeutic options.[9] These foundational studies have provided robust data on the efficacy, safety, and clinical utility of this compound, making it a cornerstone in the management of invasive aspergillosis.
References
- 1. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Host Pathogen Interactions in Invasive Aspergillosis | J. Craig Venter Institute [jcvi.org]
- 4. This compound in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. researchgate.net [researchgate.net]
- 7. 1211: A Phase 3, Randomized, Double-Blind, Non-Inferiority Trial to Evaluate Efficacy and Safety of this compound versus Voriconazole in Patients with Invasive Mold Disease (SECURE): Outcomes in Invasive Aspergillosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazole's Efficacy Against Azole-Resistant Fungal Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole is a second-generation, broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis.[1][2][3] Administered as a water-soluble prodrug, isavuconazonium sulfate, it is rapidly hydrolyzed in the plasma to its active moiety, this compound.[1][4][5] As the prevalence of invasive fungal infections caused by azole-resistant pathogens continues to rise, understanding the activity profile of newer agents like this compound is critical. This technical guide provides a comprehensive overview of this compound's in vitro activity, the molecular mechanisms of resistance it overcomes or is susceptible to, and the standardized methodologies used to evaluate its efficacy.
Mechanism of Action
Similar to other triazoles, this compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 (CYP) enzyme lanosterol 14α-demethylase.[3][6] This enzyme, encoded by the ERG11 or CYP51 gene, is a crucial component of the ergosterol biosynthesis pathway. By disrupting the production of ergosterol, an essential component of the fungal cell membrane, this compound compromises the membrane's structural integrity and function, ultimately leading to the inhibition of fungal growth.[5][6]
Common Mechanisms of Azole Resistance
The efficacy of this compound can be influenced by established azole resistance mechanisms. The two primary mechanisms are:
-
Target-Site Modification : Alterations in the target enzyme, lanosterol 14α-demethylase, resulting from mutations in the CYP51A gene (in Aspergillus) or ERG11 gene (in Candida), can reduce the binding affinity of azole drugs.[6][7]
-
Efflux Pump Overexpression : Increased expression of genes encoding drug efflux pumps can actively transport azoles out of the fungal cell, preventing them from reaching their intracellular target.[6][7][8] These pumps primarily belong to two superfamilies: the ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1).[6][7][8]
The following diagram illustrates these key resistance pathways.
In Vitro Activity Against Azole-Resistant Pathogens
This compound has demonstrated broad in vitro activity against a wide range of yeasts and molds, including many isolates resistant to other azoles.[6] However, its effectiveness is dependent on the species and the specific resistance mechanism present. Cross-resistance with other triazoles is common.[2][6]
Aspergillus Species
This compound is a first-line therapy for invasive aspergillosis.[9] Its activity against Aspergillus fumigatus isolates with well-characterized azole resistance mechanisms, such as mutations in the cyp51A gene, is of significant clinical interest. While this compound shows reduced activity against some resistant strains, it may retain activity against others.[4] For instance, isolates with the TR34/L98H mutation often exhibit elevated MICs to this compound.[4][9] In a study of 660 A. fumigatus isolates, over 92% were wild-type (WT) to this compound.[10] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established clinical breakpoints for this compound against Aspergillus species to help guide interpretation.[11][12][13]
Table 1: In Vitro Activity of this compound and Comparators Against Wild-Type and Azole-Resistant Aspergillus fumigatus
| Organism / Resistance Mechanism | Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| A. fumigatus (Wild-Type) | This compound | - | 0.5 | 1 | [9][14] |
| Voriconazole | - | 0.5 | 0.5 | [9][14] | |
| Posaconazole | - | 0.25 | 0.5 | [9][14] | |
| A. fumigatus (TR34/L98H) | This compound | 2 - >8 | - | - | [4][9] |
| Voriconazole | 1 - >8 | - | - | [9] | |
| Itraconazole | 2 - >8 | - | - | [9] | |
| A. fumigatus (M220I) | This compound | 4 | - | - | [4] |
| A. fumigatus (G54W) | This compound | 0.5 | - | - | [4] |
Candida Species
This compound is active against most Candida species, including C. krusei, which is intrinsically resistant to fluconazole, and often demonstrates activity against C. glabrata.[6] The primary resistance mechanisms in Candida that affect this compound are overexpression of efflux pumps and mutations in the ERG11 gene.[8][15] Studies have shown that ABC transporters, such as Cdr1 and CgCDR1, have a significant impact on this compound MICs, while MFS transporters like Mdr1 have a more limited effect.[6][8][15]
Table 2: In Vitro Activity of this compound and Comparators Against Azole-Resistant Candida Species
| Organism | Antifungal Agent | MIC90 (mg/L) | Resistance Mechanism(s) | Reference(s) |
| C. albicans (Azole-Resistant) | This compound | 2 | ERG11 mutations, Efflux | [8][15] |
| Fluconazole | 128 | ERG11 mutations, Efflux | [8][15] | |
| Voriconazole | 2 | ERG11 mutations, Efflux | [8][15] | |
| C. glabrata (Azole-Resistant) | This compound | 16 | Efflux (e.g., CgCDR1) | [8][15] |
| Fluconazole | 128 | Efflux (e.g., CgCDR1) | [8][15] | |
| Voriconazole | 2 | Efflux (e.g., CgCDR1) | [8][15] |
Mucorales
Invasive mucormycosis is an aggressive infection for which this compound is an approved therapy.[1][16] Unlike voriconazole, to which Mucorales are typically resistant, this compound demonstrates variable, species-dependent activity.[5][6][17] Generally, Rhizopus spp. and Lichtheimia spp. are more susceptible than Mucor spp.[5][17] Given this variability, species identification and antifungal susceptibility testing are highly recommended.[17]
Table 3: In Vitro Activity of this compound and Comparators Against Mucorales Species
| Organism | Antifungal Agent | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| All Mucorales (n=52) | This compound | - | 2 | >8 | [16][17] |
| Posaconazole | - | 0.5 | 8 | [16][17] | |
| Amphotericin B | - | 0.5 | 1 | [16][17] | |
| Rhizopus spp. | This compound | - | 1 | >8 | [17] |
| Lichtheimia spp. | This compound | - | 4 | 8 | [17] |
| Mucor spp. | This compound | - | >8 | - | [17] |
Cryptococcus Species
This compound has demonstrated potent in vitro activity against both Cryptococcus neoformans and C. gattii, with low MIC values reported across numerous isolates.[18][19] In a murine model of cryptococcal meningitis, this compound treatment significantly improved survival and reduced brain fungal burdens.[19]
Table 4: In Vitro Activity of this compound Against Cryptococcus Species
| Organism | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| C. neoformans | This compound | 0.008 - 1.2 | ≤0.015 | 0.06 | [18][19] |
| C. gattii | This compound | 0.008 - 0.12 | 0.03 | 0.06 | [18][19] |
Experimental Protocols
The quantitative data presented in this guide are derived from studies employing standardized antifungal susceptibility testing (AFST) methodologies. Adherence to these protocols is essential for reproducible and comparable results.
Broth Microdilution (BMD) Method
This is the reference method for AFST. The most frequently cited protocols are:
-
CLSI Documents : The Clinical and Laboratory Standards Institute documents M27-A3 for yeasts and M38-A2 for filamentous fungi provide standardized procedures.[8][19]
-
EUCAST Documents : The European Committee on Antimicrobial Susceptibility Testing provides similar standardized protocols (E.Def 7.3 for yeasts and E.Def 9.3 for molds).[20]
Key Parameters of the BMD Method:
-
Medium : RPMI 1640 liquid medium is used.
-
Inoculum : A standardized suspension of fungal cells is prepared.
-
Drug Concentrations : The antifungal agent is prepared in serial twofold dilutions.
-
Incubation : Microtiter plates are incubated at 35°C for 24-48 hours for yeasts or longer for molds.
-
Endpoint Reading : The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of growth compared to a drug-free control.
Molecular Methods for Resistance Detection
To correlate in vitro susceptibility results with specific resistance mechanisms, molecular techniques are employed.
-
DNA Sequencing : The CYP51A (Aspergillus) and ERG11 (Candida) genes are sequenced to identify mutations known to confer azole resistance.[9][10][21] Whole-genome sequencing is increasingly used for comprehensive analysis.[10][21]
The diagram below outlines a typical workflow for antifungal susceptibility testing and resistance mechanism identification.
Logical Relationships and Clinical Considerations
The clinical utility of this compound against a specific isolate is determined by the interplay between the drug's achievable concentration at the site of infection, the organism's MIC, and the presence of resistance mechanisms. In vivo studies in murine models have shown that higher doses of this compound are required to achieve efficacy against A. fumigatus isolates with elevated MICs.[4]
The relationship between genotype (presence of a resistance mutation) and phenotype (MIC value) is fundamental. However, it is not always a direct one-to-one correlation. Some isolates with CYP51A mutations may still fall within the susceptible range.[13] Conversely, resistance can be present without known target-site mutations, implicating other mechanisms. This underscores the importance of phenotypic testing.
Conclusion
This compound is a potent antifungal with a broad spectrum of activity that includes many pathogens resistant to older azoles. It represents a valuable therapeutic option for invasive aspergillosis and mucormycosis. However, its efficacy against resistant strains is not uniform and is highly dependent on the fungal species and the specific molecular mechanism of resistance. Cross-resistance with other triazoles is a significant consideration. Therefore, comprehensive surveillance, species-level identification, and routine antifungal susceptibility testing are imperative to guide the effective use of this compound and optimize clinical outcomes in patients with severe invasive fungal infections.
References
- 1. "this compound in the Treatment of Invasive Aspergillosis and Mucormyco" by Monica A. Donnelley, Elizabeth S. Zhu et al. [touroscholar.touro.edu]
- 2. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamics of this compound in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activity of this compound and Other Azoles against Candida Clinical Isolates and Yeast Model Systems with Known Azole Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2113. Evaluation of this compound Activity against Aspergillus fumigatus Causing Invasive Infections Worldwide Using the New CLSI Clinical Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of this compound and Other Mould-Active Azoles against Aspergillus fumigatus with and without CYP51 Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clsi.staging.fynydd.com [clsi.staging.fynydd.com]
- 12. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Activity of this compound and Other Azoles against Candida Clinical Isolates and Yeast Model Systems with Known Azole Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antifungal Activity of this compound and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antifungal Activity of this compound and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Treatment of Cryptococcosis and Dimorphic Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Is Effective for the Treatment of Experimental Cryptococcal Meningitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EUCAST Susceptibility Testing of this compound: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Trends in the activity of mold-active azole agents against Aspergillus fumigatus clinical isolates with and without cyp51 alterations from Europe and North America (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Water-Soluble Prodrug Formulation of Isavuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isavuconazole is a broad-spectrum triazole antifungal agent effective against a wide range of invasive fungal infections, including aspergillosis and mucormycosis.[1][2] Due to the low water solubility of this compound, a water-soluble prodrug, isavuconazonium sulfate, was developed to enable both intravenous and oral administration.[3][4] This technical guide provides a comprehensive overview of the isavuconazonium sulfate formulation, including its chemical properties, mechanism of action, pharmacokinetic profile, and key experimental protocols.
Chemical and Physical Properties
Isavuconazonium sulfate is the water-soluble prodrug of this compound.[5][6] Upon administration, it is rapidly and almost completely (>99%) hydrolyzed by plasma esterases to the active moiety, this compound, and an inactive cleavage product.[5][6]
| Property | Isavuconazonium Sulfate | This compound |
| Chemical Formula | C35H36F2N8O9S2 | C22H17F2N5OS |
| Molecular Weight | 814.84 g/mol [7] | 437.47 g/mol |
| Formulation | Available as oral capsules (containing 186 mg isavuconazonium sulfate, equivalent to 100 mg this compound) and intravenous powder for solution (containing 372 mg isavuconazonium sulfate, equivalent to 200 mg this compound).[8][9] | Active moiety formed in vivo. |
| Solubility | Water-soluble.[3] | Low water solubility. |
| Inactive Ingredients (Capsule) | Magnesium citrate, microcrystalline cellulose, talc, colloidal silicon dioxide, stearic acid, hypromellose, red iron oxide, titanium dioxide, purified water, gellan gum, potassium acetate, disodium edetate, sodium laurylsulfate, shellac, propylene glycol, strong ammonia solution, potassium hydroxide, and black iron oxide.[8] | N/A |
| Inactive Ingredients (Vial) | Mannitol, Sulfuric acid (for pH adjustment).[9] | N/A |
Mechanism of Action
The therapeutic effect of isavuconazonium sulfate is mediated by its active form, this compound. The conversion and subsequent action are outlined below.
Prodrug Conversion
Isavuconazonium sulfate is designed to overcome the solubility limitations of this compound. Following administration, it undergoes rapid enzymatic cleavage.
Antifungal Action of this compound
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[3][10] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[10]
Pharmacokinetic Profile
Isavuconazonium sulfate exhibits predictable pharmacokinetic properties, with high oral bioavailability and a long half-life, allowing for once-daily dosing.[11][12]
| Parameter | Isavuconazonium Sulfate (Prodrug) | This compound (Active Moiety) |
| Bioavailability (Oral) | Not applicable (rapidly converted) | ~98%[11] |
| Time to Peak Concentration (Oral) | Not applicable | 1.5 - 2.0 hours[11] |
| Half-life | < 1 minute (in vitro conversion)[4] | 56 - 104 hours[11] |
| Volume of Distribution | N/A | 155 - 404 L[11] |
| Clearance | N/A | 1.9 - 4.1 L/h[11] |
| Metabolism | Hydrolysis by plasma esterases.[10] | Primarily by CYP3A4/5.[9] |
| Excretion | N/A | Primarily fecal. |
Clinical Trials and Dosing Regimens
The efficacy and safety of this compound were established in two pivotal Phase III clinical trials: SECURE (for invasive aspergillosis) and VITAL (for invasive mucormycosis).[1][13]
| Trial | Indication | Dosing Regimen |
| SECURE | Invasive Aspergillosis | Loading Dose: 372 mg isavuconazonium sulfate (equivalent to 200 mg this compound) intravenously or orally every 8 hours for 6 doses. Maintenance Dose: 372 mg isavuconazonium sulfate (equivalent to 200 mg this compound) intravenously or orally once daily.[14][15] |
| VITAL | Invasive Mucormycosis | Loading Dose: 200 mg this compound (as isavuconazonium sulfate) intravenously or orally every 8 hours for 6 doses. Maintenance Dose: 200 mg this compound (as isavuconazonium sulfate) intravenously or orally once daily.[13] |
Experimental Protocols
Analytical Method for this compound in Human Plasma (HPLC-UV)
This method is adapted from a validated protocol for the quantification of this compound in human plasma.[16]
1. Sample Preparation:
-
Collect blood samples in tubes containing K3EDTA as an anticoagulant.[16]
-
Centrifuge to separate plasma.[16]
-
Prepare quality control (QC) samples at low (0.1 µg/mL), medium (1 µg/mL), and high (7.5 µg/mL) concentrations by diluting a stock solution of this compound in plasma.[16]
-
Store plasma samples and QC samples at -20°C until analysis.[16]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: XTerra RP18 (150 mm × 4.6 mm, 3.5 µm particle size) with a matching guard column.[16]
-
Column Temperature: 40°C.[16]
-
Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 8.0) in a 55:45 (v/v) ratio.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
UV Detection: 285 nm.[16]
-
Run Time: 12 minutes.[16]
3. Validation:
-
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, and selectivity.[17]
In Vivo Murine Model of Invasive Pulmonary Aspergillosis
This protocol is based on a neutropenic mouse model used to evaluate the pharmacodynamics of this compound.[18]
1. Animal Model:
-
Use 6-week-old, specific-pathogen-free female ICR/Swiss mice.[18]
-
Induce neutropenia through the administration of cyclophosphamide.
2. Infection:
-
Prepare a suspension of Aspergillus fumigatus conidia.
-
Inoculate mice intranasally with the conidial suspension.
3. Drug Administration:
-
Prepare a solution of isavuconazonium sulfate in sterile water for oral gavage.[19]
-
Administer the prodrug orally at various doses (e.g., 40 to 640 mg/kg/12h) for a specified duration (e.g., 7 days).[18] A conversion factor of 0.48 is used to determine the equivalent this compound dose from the prodrug dose.[18]
4. Efficacy Assessment:
-
Monitor survival rates over the course of the experiment.
-
At the end of the treatment period, euthanize the mice and harvest their lungs.
-
Quantify the fungal burden in the lung homogenates using quantitative PCR (qPCR).[18]
References
- 1. This compound for invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profile of this compound and its potential in the treatment of severe invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijtinnovation.com [ijtinnovation.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 11. Population Pharmacokinetics of this compound in Adult: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.ctfassets.net [assets.ctfassets.net]
- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. journals.asm.org [journals.asm.org]
- 19. Pharmacodynamics of this compound in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isavuconazole In Vitro Susceptibility Testing of Molds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of molds to the antifungal agent isavuconazole. The methodologies outlined are based on the internationally recognized standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized procedures is crucial for obtaining accurate, reproducible, and comparable Minimum Inhibitory Concentration (MIC) data.
Introduction
This compound is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis. In vitro susceptibility testing is an essential tool for monitoring the activity of this compound against clinical and environmental mold isolates, detecting the emergence of resistance, and guiding therapeutic choices. The broth microdilution method is the reference standard for determining the MIC of this compound against filamentous fungi. This document provides step-by-step protocols for both the CLSI M38 and EUCAST E.Def 9.4 methods.
Data Presentation: Quantitative Parameters for this compound Susceptibility Testing
The following tables summarize the key quantitative parameters for performing this compound in vitro susceptibility testing of molds according to CLSI and EUCAST guidelines.
Table 1: Comparison of CLSI M38 and EUCAST E.Def 9.4 Protocol Parameters
| Parameter | CLSI M38 | EUCAST E.Def 9.4 |
| Medium | RPMI 1640 (with L-glutamine, without sodium bicarbonate) buffered with MOPS | RPMI 1640 (with L-glutamine, without sodium bicarbonate) buffered with MOPS, supplemented with 2% glucose |
| Inoculum Preparation | Spectrophotometric adjustment to 0.4-0.5 OD at 530 nm, then diluted 1:50 | Conidia counting with a hemocytometer to achieve a final concentration of 2 x 10^5 - 5 x 10^5 CFU/mL |
| Final Inoculum Size | 0.4 x 10^4 to 5 x 10^4 CFU/mL | 1 x 10^5 to 2.5 x 10^5 CFU/mL |
| This compound Dilution Range | Typically 0.015 to 16 µg/mL | Typically 0.015 to 8 mg/L |
| Incubation Temperature | 35°C | 35-37°C |
| Incubation Time | 46-54 hours for most Aspergillus spp. (up to 72 hours for slower-growing molds) | 48 hours for Aspergillus spp. (24 hours for Mucorales) |
| MIC Endpoint Reading | Visual determination: Complete inhibition of growth (100%) | Visual determination: Complete inhibition of growth (100%) |
Table 2: this compound Quality Control (QC) Strains and Expected MIC Ranges
| Quality Control Strain | CLSI M38 Expected MIC Range (µg/mL) | EUCAST Expected MIC Range (mg/L) |
| Aspergillus flavus ATCC 204304 | 0.5 to 2 | Not specified for this compound |
| Paecilomyces variotii ATCC MYA-3630 | 0.12 to 1 | Not specified for this compound |
| Candida parapsilosis ATCC 22019 | 0.015 to 0.06 | Routinely included, but specific ranges for this compound are not formally established |
| Candida krusei ATCC 6258 | 0.12 to 0.5 | Routinely included, but specific ranges for this compound are not formally established |
Note: QC ranges should be verified in individual laboratories. The use of Candida species as QC for mold testing is a common practice to ensure the overall integrity of the testing process.
Experimental Protocols
Protocol 1: CLSI M38 Broth Microdilution Method for this compound Susceptibility Testing of Molds
This protocol is adapted from the CLSI M38 document, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."
Materials:
-
This compound analytical powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 broth medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Sterile, flat-bottom 96-well microdilution plates
-
Sterile saline (0.85%)
-
Sterile, Tween-containing solution (e.g., 0.05% Tween 20 in sterile saline)
-
Spectrophotometer
-
Vortex mixer
-
Hemocytometer (optional, for verification)
-
Incubator (35°C)
-
Mold isolate cultured on potato dextrose agar (PDA) for 7 days
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve in DMSO to create a stock solution of high concentration (e.g., 1600 µg/mL). The stock solution should be at least 100 times the highest final concentration to be tested.
-
Store the stock solution in small aliquots at -70°C.
-
-
Preparation of Drug Dilutions in Microdilution Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plates.
-
The final volume in each well should be 100 µL, and the drug concentrations should be twice the final desired concentrations.
-
A growth control well (drug-free medium) and a sterility control well (uninoculated medium) should be included on each plate.
-
-
Inoculum Preparation:
-
Harvest conidia from a 7-day old culture on PDA by gently scraping the surface with a sterile, wetted swab or by adding a small amount of sterile saline with Tween.
-
Transfer the conidial suspension to a sterile tube.
-
Allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by diluting with sterile saline. This can be done using a spectrophotometer at 530 nm (absorbance of 0.09 to 0.13). This suspension will contain approximately 1-5 x 10^6 CFU/mL.
-
Further dilute this suspension 1:50 in RPMI 1640 to achieve the final inoculum concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.
-
-
Inoculation of Microdilution Plates:
-
Add 100 µL of the final inoculum suspension to each well of the microdilution plate (including the growth control well). This will bring the final volume in each well to 200 µL and dilute the drug to the final desired concentrations.
-
-
Incubation:
-
Incubate the plates at 35°C for 46-54 hours. For slower-growing molds, incubation may be extended to 72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows complete (100%) inhibition of growth as observed visually compared to the growth control well.
-
Protocol 2: EUCAST E.Def 9.4 Broth Microdilution Method for this compound Susceptibility Testing of Molds
This protocol is based on the EUCAST Definitive Document E.DEF 9.4.
Materials:
-
This compound analytical powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 broth medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) supplemented with 2% glucose
-
Sterile, flat-bottom 96-well microdilution plates
-
Sterile saline (0.85%)
-
Hemocytometer
-
Vortex mixer
-
Incubator (35-37°C)
-
Mold isolate cultured on a suitable agar medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as described in the CLSI protocol to prepare a concentrated stock solution in DMSO.
-
-
Preparation of Drug Dilutions in Microdilution Plates:
-
Prepare serial two-fold dilutions of this compound in RPMI 1640 with 2% glucose directly in the 96-well plates.
-
The final volume in each well should be 100 µL, with drug concentrations at twice the final desired concentrations.
-
Include growth and sterility control wells.
-
-
Inoculum Preparation:
-
Harvest conidia from a fresh culture.
-
Prepare a conidial suspension in sterile saline.
-
Count the conidia using a hemocytometer.
-
Adjust the suspension with sterile saline to a concentration of 2 x 10^5 to 5 x 10^5 CFU/mL. This is the final inoculum suspension.
-
-
Inoculation of Microdilution Plates:
-
Add 100 µL of the final inoculum suspension to each well of the microdilution plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 48 hours for Aspergillus species. For Mucorales, the incubation time is 24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes 100% inhibition of growth compared to the growth control.
-
Visualizations
Application Notes and Protocols for Animal Models in Isavuconazole Efficacy Studies for Mucormycosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data from preclinical studies evaluating the efficacy of isavuconazole in murine models of mucormycosis. The following sections outline the methodologies for establishing these models and present the quantitative outcomes of this compound treatment, offering a valuable resource for designing and interpreting related in vivo experiments.
Animal Models and Pathogens
The most common animal model utilized for studying mucormycosis is the neutropenic mouse model, which mimics the immunocompromised state of many patients susceptible to this infection.[1][2][3] Key pathogens used in these models include Rhizopus delemar and Mucor circinelloides, which are clinically relevant causes of mucormycosis.[1][3][4] While diabetic ketoacidosis (DKA) models are also relevant due to the clinical association, neutropenic models have been more extensively described in the context of this compound efficacy studies.[1][5]
Experimental Protocols
Neutropenic Mouse Model of Pulmonary Mucormycosis
This protocol describes the establishment of a neutropenic mouse model of pulmonary mucormycosis, a standard for testing antifungal efficacy.
Materials:
-
Isavuconazonium sulfate (prodrug of this compound)[1]
-
Vehicle control (e.g., sterile irrigation water, 5% dextrose water)[1][2]
-
Ketamine and xylazine for anesthesia[1]
-
Oral gavage needles
-
Intratracheal inoculation equipment
Protocol:
-
Immunosuppression:
-
Induce neutropenia by administering cyclophosphamide (200 mg/kg) via intraperitoneal injection and cortisone acetate (500 mg/kg) via subcutaneous injection on day -2 relative to infection.[6] This regimen results in profound leukopenia.[6] In some studies, a combination of cyclophosphamide and cortisone acetate is used to establish immunosuppression.[1]
-
-
Fungal Inoculum Preparation:
-
Infection:
-
Antifungal Treatment:
-
Initiate treatment with isavuconazonium sulfate 8 to 16 hours post-infection.[1][2][6]
-
Administer isavuconazonium sulfate orally via gavage. A common and effective dose is 215 mg/kg three times daily (t.i.d.).[1][2] Other doses such as 80 mg/kg and 110 mg/kg have also been tested.[1]
-
A placebo group receiving the vehicle (e.g., sterile water) should be included.[1]
-
For comparative studies, a group treated with a standard-of-care agent like liposomal amphotericin B (LAmB) at a dose of 15 mg/kg/day intravenously can be included.[1][2]
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of morbidity and mortality for a period of 21 days.[1][2] The primary endpoint is typically survival time.[2][3]
-
For fungal burden analysis, a separate cohort of mice is euthanized at a predetermined time point (e.g., day 3 or 4 post-infection).[1][2]
-
Harvest organs (e.g., lungs, brain), homogenize the tissues, and determine the fungal burden by plating serial dilutions on PDA and counting colony-forming units (CFUs).[1]
-
Experimental Workflow Diagram
Data Presentation
The following tables summarize the quantitative data from key studies on the efficacy of this compound in murine models of mucormyycosis.
Table 1: Survival in Neutropenic Mouse Models of Mucormycosis
| Fungal Strain | Treatment Group | Dose and Schedule | 21-Day Survival Rate (%) | Reference |
| Rhizopus delemar | Placebo | Vehicle | 10 - 15 | [1][2] |
| Isavuconazonium sulfate | 80 mg/kg t.i.d. | Not specified, less effective than higher doses | [1] | |
| Isavuconazonium sulfate | 110 mg/kg t.i.d. | Not specified, less effective than higher doses | [1] | |
| Isavuconazonium sulfate | 215 mg/kg t.i.d. | 65 - 70 | [1][2][8] | |
| Liposomal Amphotericin B | 15 mg/kg q.d. | 40 | [1][2] | |
| Mucor circinelloides | Placebo | Vehicle | Not specified, significantly lower than treatment | [3] |
| This compound | Not specified | As effective as LAmB | [3] | |
| Liposomal Amphotericin B | Not specified | As effective as this compound | [3] |
Table 2: Fungal Burden in Tissues of Neutropenic Mice with Rhizopus delemar Mucormycosis
| Treatment Group | Dose and Schedule | Organ | Fungal Burden Reduction vs. Placebo | Reference |
| Isavuconazonium sulfate | 215 mg/kg t.i.d. | Lungs | Significant reduction, comparable to LAmB | [1][2] |
| Brain | Significant reduction, comparable to LAmB | [1][2] | ||
| Liposomal Amphotericin B | 15 mg/kg q.d. | Lungs | Significant reduction | [1][2] |
| Brain | Significant reduction | [1][2] |
Prophylaxis and Continuous Therapy Studies
This compound has also been evaluated for its prophylactic potential in preventing mucormycosis.
Prophylaxis Study Protocol:
-
Treatment Initiation: Begin this compound, posaconazole, or voriconazole treatment on day -2 relative to infection and continue until the day of infection (day 0).[7][9][10]
-
Outcome: In prophylaxis studies, only this compound treatment resulted in significantly improved survival and lowered tissue fungal burden in immunosuppressed mice infected with Rhizopus delemar.[7][9]
Continuous Therapy Protocol:
-
Treatment Initiation: Start antifungal treatment on day -2 and continue through day +2 post-infection.[7][10]
-
Outcome: In continuous treatment studies, both this compound and posaconazole, but not voriconazole, equally prolonged survival and reduced tissue fungal burden compared to placebo.[7][9]
Prophylaxis vs. Continuous Therapy Logic Diagram
Conclusion
The neutropenic mouse model of pulmonary mucormycosis is a robust and reproducible system for evaluating the in vivo efficacy of antifungal agents like this compound. The data consistently demonstrate that high-dose this compound (administered as its prodrug, isavuconazonium sulfate) significantly improves survival and reduces tissue fungal burden in mice infected with clinically relevant Mucorales species.[1][2][3] Its efficacy is comparable to that of high-dose liposomal amphotericin B.[1][2] These preclinical findings have provided strong support for the clinical development and use of this compound for the treatment of invasive mucormycosis.[1][8] Future studies could further explore the efficacy of this compound in other animal models, such as those incorporating diabetic ketoacidosis, to broaden the understanding of its therapeutic potential across different patient populations at risk for mucormycosis.[1]
References
- 1. This compound Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Monotherapy or combination therapy of this compound and micafungin for treating murine mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketoacidosis alone does not predispose to mucormycosis by Lichtheimia in a murine pulmonary infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Prophylaxis with this compound or Posaconazole Protects Immunosuppressed Mice from Pulmonary Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prophylaxis with this compound or Posaconazole Protects Immunosuppressed Mice from Pulmonary Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound—Animal Data and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating New Isavuconazole Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical and clinical evaluation of new combination therapies involving the broad-spectrum triazole antifungal agent, isavuconazole. The following sections detail the rationale, experimental designs, and key considerations for assessing synergistic interactions and clinical efficacy of this compound-based combination regimens against invasive fungal infections (IFIs).
Introduction to this compound Combination Therapy
This compound is a cornerstone in the management of invasive aspergillosis and mucormycosis.[1][2][3] However, the emergence of antifungal resistance and the high mortality rates associated with IFIs in immunocompromised patient populations necessitate the exploration of novel therapeutic strategies.[4] Combination therapy, utilizing agents with complementary mechanisms of action, offers a promising approach to enhance efficacy, overcome resistance, and potentially reduce dose-related toxicities.[4]
This document outlines the essential preclinical and clinical trial designs for evaluating the potential of new this compound combination therapies.
Preclinical Evaluation of this compound Combinations
A thorough preclinical assessment is paramount to identify promising this compound combinations and to inform the design of subsequent clinical trials. This evaluation primarily involves in vitro synergy testing and in vivo animal models of infection.
In Vitro Synergy Testing
In vitro assays provide the initial assessment of the interaction between this compound and a partner antifungal agent. The primary methodologies are the checkerboard microdilution assay and the MIC Test Strip (MTS) synergy method.
The following tables summarize representative in vitro synergy data for this compound in combination with other antifungal agents against various fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a key metric, with synergy generally defined as an FICI of ≤ 0.5.
Table 1: this compound and Echinocandin Combinations - Synergy against Aspergillus spp. and Candida auris
| Fungal Species | Combination Agent | Number of Isolates | FICI Range | Interpretation | Reference |
| Aspergillus fumigatus | Micafungin | - | 0.28 - 1.06 | Synergy/Additive | [5] |
| Aspergillus flavus | Micafungin | - | 0.28 - 1.06 | Synergy/Additive | [5] |
| Aspergillus terreus | Micafungin | - | 0.28 - 1.06 | Synergy/Additive | [5] |
| Aspergillus fumigatus | Caspofungin | 55 | - | Promising Synergy | [6] |
| Candida auris | Anidulafungin | 6 | - | Synergy | [6] |
| Candida auris | Caspofungin | 6 | - | Synergy | [6] |
| Candida auris | Micafungin | 6 | - | Synergy | [6] |
Table 2: this compound and Amphotericin B Combinations - Synergy against Various Molds
| Fungal Species | Combination Agent | Number of Isolates | FICI Range | Interpretation | Reference |
| Aspergillus fumigatus | Amphotericin B | 55 | - | Antagonism (43.6%) | [6] |
| Aspergillus flavus | Amphotericin B | 55 | - | Antagonism (71.4%) | [6] |
| Cunninghamella bertholletiae | Amphotericin B | - | - | Concentration-dependent | [7] |
| Rhizopus microsporus | Amphotericin B | - | - | Antagonism | [7] |
Protocol 2.1.2.1: Checkerboard Microdilution Assay
This method determines the minimal inhibitory concentration (MIC) of each drug alone and in combination to calculate the FICI.
Materials:
-
This compound and partner antifungal agent stock solutions
-
96-well microtiter plates
-
RPMI 1640 medium (buffered with MOPS)
-
Fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer or microplate reader
Procedure:
-
Plate Preparation: Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Drug Dilution:
-
Create serial dilutions of this compound along the x-axis (columns).
-
Create serial dilutions of the partner antifungal along the y-axis (rows). This creates a matrix of drug concentrations.
-
-
Controls: Include wells with each drug alone, a growth control (no drug), and a sterility control (no inoculum).
-
Inoculation: Prepare a fungal inoculum to a final concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL and add 100 µL to each well (except the sterility control).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug(s) that causes a significant inhibition of growth compared to the drug-free control.
-
FICI Calculation:
-
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner drug in combination / MIC of partner drug alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2.1.2.2: MIC Test Strip (MTS) Synergy Method
This method provides a visual determination of synergy based on the intersection of the zones of inhibition of two drug-impregnated strips.
Materials:
-
This compound and partner antifungal MTS
-
RPMI agar plates
-
Fungal inoculum standardized to 0.5 McFarland
-
Sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension and adjust to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly streak the inoculum over the entire surface of the RPMI agar plate using a sterile swab.
-
Strip Application:
-
Apply the this compound MTS to the agar surface.
-
Apply the partner antifungal MTS at a 90-degree angle to the first strip, ensuring they intersect at their respective MIC values for the test organism.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Interpretation: The shape of the zone of inhibition at the intersection of the strips indicates the nature of the interaction. A distinct rounding of the zone of inhibition towards the strips suggests synergy. The FICI can also be calculated based on the MIC values read from the intersection point.
In Vivo Animal Models of Invasive Fungal Infections
Animal models are crucial for evaluating the in vivo efficacy of this compound combination therapies and for establishing dose-response relationships. Murine models of invasive aspergillosis and mucormycosis are commonly employed.
Table 3: this compound Combination Therapy in Murine Models of Invasive Fungal Infections
| Fungal Infection Model | Combination Therapy | Key Findings | Reference |
| Invasive Pulmonary Aspergillosis | This compound + Micafungin | Dose-dependent reduction in fungal burden, decreased pulmonary injury, and prolonged survival compared to monotherapy. | [8] |
| Murine Mucormycosis (Rhizopus delemar) | This compound + Liposomal Amphotericin B | Enhanced overall survival (80% vs. 50% for monotherapy) and reduced tissue fungal burden. | [9] |
| Murine Mucormycosis (Mucor circinelloides) | This compound + Liposomal Amphotericin B | Prolonged median survival time and enhanced overall survival (85%) compared to monotherapy. | [4] |
Protocol 2.2.2.1: Murine Model of Invasive Pulmonary Aspergillosis
Animals: Immunocompromised mice (e.g., neutropenic).
Procedure:
-
Immunosuppression: Induce neutropenia using agents like cyclophosphamide and cortisone acetate.
-
Infection: Intratracheally infect mice with a standardized inoculum of Aspergillus fumigatus conidia.
-
Treatment Groups:
-
Placebo (vehicle control)
-
This compound monotherapy
-
Partner antifungal monotherapy
-
This compound + partner antifungal combination therapy
-
-
Dosing: Administer drugs at clinically relevant doses. For example, this compound doses of 20-60 mg/kg/day in rabbit models approximate human exposures.[10]
-
Endpoints:
-
Primary: Survival over a defined period (e.g., 21 days).
-
Secondary:
-
Tissue fungal burden (e.g., lungs, brain) determined by quantitative PCR or CFU counts.
-
Histopathological analysis of infected tissues.
-
Biomarker levels (e.g., galactomannan).
-
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., log-rank test for survival, Wilcoxon rank-sum test for fungal burden) to compare treatment groups.
Clinical Trial Design for this compound Combination Therapies
The design of clinical trials for new this compound combination therapies must be meticulously planned to ensure patient safety and to generate robust evidence of efficacy.
Key Considerations for Clinical Trial Design
-
Study Population: Clearly define the target patient population, including the type of IFI (e.g., invasive aspergillosis, mucormycosis), underlying conditions (e.g., hematological malignancy, solid organ transplant), and prior antifungal therapy.
-
Trial Design: Randomized, controlled trials are the gold standard. For rare diseases like mucormycosis, single-arm, open-label studies with comparison to historical controls may be considered.[1]
-
Endpoints:
-
Dosing: Justify the dosing regimen for both this compound and the partner drug based on preclinical data and known pharmacokinetics. The standard this compound dosing is a loading dose of 200 mg every 8 hours for 48 hours, followed by a maintenance dose of 200 mg once daily.[7]
Protocol: Phase II/III Randomized Controlled Trial of this compound Combination Therapy for Invasive Aspergillosis
Title: A Phase II/III, Randomized, Double-Blind, Multicenter Study to Evaluate the Efficacy and Safety of this compound in Combination with an Echinocandin versus this compound Monotherapy for the Primary Treatment of Invasive Aspergillosis.
Objectives:
-
Primary: To compare the all-cause mortality at Day 42 between the combination therapy and monotherapy arms.
-
Secondary: To compare the overall response at the end of treatment, to assess the safety and tolerability of the combination regimen, and to evaluate fungal-free survival.
Study Population:
-
Inclusion Criteria:
-
Adult patients (≥ 18 years) with proven or probable invasive aspergillosis according to established criteria (e.g., EORTC/MSG).
-
Underlying hematological malignancy or hematopoietic stem cell transplant recipient.
-
Informed consent.
-
-
Exclusion Criteria:
-
Prior systemic antifungal therapy for > 72 hours for the current IFI episode.
-
Known hypersensitivity to azoles or echinocandins.
-
Severe hepatic or renal impairment.
-
Treatment Arms:
-
Arm A (Combination Therapy):
-
This compound: 200 mg IV/PO Q8H for 2 days, then 200 mg IV/PO daily.
-
Echinocandin (e.g., micafungin): Standard dosing regimen.
-
-
Arm B (Monotherapy):
-
This compound: 200 mg IV/PO Q8H for 2 days, then 200 mg IV/PO daily.
-
Placebo for the echinocandin.
-
Study Procedures and Assessments:
-
Screening: Baseline demographics, medical history, physical examination, laboratory tests, and radiological imaging.
-
Treatment Period (up to 12 weeks):
-
Daily clinical assessments.
-
Weekly laboratory monitoring (hematology, chemistry, liver function tests).
-
Radiological assessments at baseline and as clinically indicated.
-
Mycological assessments (e.g., collection of respiratory samples for culture and biomarker testing).
-
-
Follow-up (up to Day 84):
-
Assessments of survival status and late-onset adverse events.
-
Data Analysis:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
Survival will be analyzed using Kaplan-Meier curves and the log-rank test.
-
Overall response rates will be compared using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
Conclusion
The evaluation of new this compound combination therapies requires a systematic and rigorous approach, from initial in vitro synergy testing to well-designed clinical trials. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to advance promising combination regimens for the treatment of invasive fungal infections. Careful consideration of experimental design, endpoint selection, and statistical analysis is essential to generate the high-quality evidence needed to improve patient outcomes.
References
- 1. This compound in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Clinical research advances of this compound in the treatment of invasive fungal diseases [frontiersin.org]
- 4. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Antifungal Combination Therapy: Agents, Order, and Timing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Combination Therapy with this compound and Micafungin for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
Application Note: Quantitative Determination of Isavuconazole in Human Plasma by HPLC-UV
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of isavuconazole in human plasma. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The protocol involves a straightforward sample preparation using protein precipitation, followed by chromatographic separation on a C18 reversed-phase column. The method demonstrates good linearity, accuracy, precision, and recovery, making it a reliable and cost-effective alternative to mass spectrometry-based assays.
Introduction
This compound is a broad-spectrum triazole antifungal agent used for the treatment of invasive aspergillosis and mucormycosis.[1][2] Therapeutic drug monitoring of this compound is crucial to optimize efficacy and minimize potential toxicity. While LC-MS/MS methods are commonly used, a simple, precise, and cost-effective HPLC-UV method is highly desirable for routine clinical laboratory settings.[3] This application note presents a validated HPLC-UV method for the quantification of this compound in human plasma, adaptable for widespread use.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Ammonium dihydrogen phosphate (HPLC Grade)
-
Water (HPLC grade or equivalent)
-
Drug-free human plasma
Instrumentation
A standard HPLC system equipped with a UV detector is required.
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/Vis detector
-
Analytical Column: Hypurity C18 (250 x 4.6 mm, 5 µm) or equivalent C18 column[3]
-
Data Acquisition and Processing Software
Sample Preparation
The protocol utilizes a protein precipitation method for sample clean-up.
-
Pipette 200 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
An alternative method combines protein precipitation with solid-phase extraction (SPE) for enhanced cleanup.[1][4]
Chromatographic Conditions
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate Buffer (pH 8.0) in a 55:45 (v/v) ratio.[3][4]
-
Injection Volume: 50 µL[3]
-
Run Time: Approximately 15 minutes[3]
Method Validation
The method was validated according to established guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 0.25 to 10 µg/mL.[3] A seven-point calibration curve demonstrated a correlation coefficient (r²) greater than 0.998.[3][4]
Lower Limit of Quantification (LLOQ)
The LLOQ was established at 0.25 µg/mL in plasma, with acceptable precision and accuracy.[3] Another highly sensitive method reported an LLOQ of 0.025 µg/mL.[1][4]
Precision and Accuracy
The intra-assay and inter-assay precision were evaluated at multiple concentration levels (low, medium, and high). The coefficient of variation (CV) for intra-assay precision was less than 3.53%, and for inter-assay precision was less than 6.38%.[3] Accuracy was reported to be within -5.0% to 8.0% deviation.[1]
Recovery
The absolute recovery of this compound from human plasma was consistently high, ranging from 94% to 110%.[3]
Stability
This compound was found to be stable in human plasma under various storage conditions, including room temperature for 48 hours (in both light and dark), after three freeze-thaw cycles, and when stored at -20°C for 7 days.[3]
Quantitative Data Summary
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Hypurity C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (pH 8.0) (55:45, v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 40°C[3][4] |
| Detection Wavelength | 285 nm[3][4] |
| Injection Volume | 50 µL[3] |
| Retention Time | ~9.2 min[3] |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.25 - 10 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.998[3][4] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL[3] |
| Intra-assay Precision (%CV) | < 3.53%[3] |
| Inter-assay Precision (%CV) | < 6.38%[3] |
| Accuracy (% Deviation) | -5.0% to 8.0%[1] |
| Recovery | 94% - 110%[3] |
Table 3: Stability of this compound in Plasma
| Condition | Stability |
| Room Temperature (48 hours) | Stable[3] |
| Freeze-Thaw Cycles (3 cycles) | Stable[3] |
| -20°C (7 days) | Stable[3] |
Experimental Workflow and Protocols
Caption: Experimental workflow from sample preparation to HPLC analysis.
Protocol 1: Preparation of Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.[3]
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve concentrations for spiking into plasma to create calibrators and quality control samples.
Protocol 2: Preparation of Calibration Standards and Quality Controls (QCs)
-
Spike appropriate volumes of the working solutions into drug-free human plasma to obtain calibration standards at concentrations of 0.25, 0.5, 1, 2.5, 5, 7.5, and 10 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.75, 4, and 8 µg/mL) in a similar manner.
-
Aliquoted standards and QCs can be stored at -20°C.
Protocol 3: Data Analysis
-
Generate a calibration curve by plotting the peak area of this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient.
-
Calculate the concentration of this compound in the QC and unknown samples using the regression equation from the calibration curve.
Conclusion
The described HPLC-UV method provides a simple, sensitive, and reliable approach for the quantitative determination of this compound in human plasma. The method is cost-effective and can be readily implemented in clinical laboratories with standard HPLC equipment for therapeutic drug monitoring and pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and robust for its intended purpose.
References
- 1. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an this compound High-Performance Liquid Chromatography Assay in Plasma for Routine Therapeutic Drug Monitoring Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annexpublishers.com [annexpublishers.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for UPLC-MS/MS Quantification of Isavuconazole in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the quantification of isavuconazole in rat plasma using a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This protocol is designed for preclinical pharmacokinetic studies and therapeutic drug monitoring research.
Method Overview
This method employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase UPLC column and detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard (this compound-d4) ensures high accuracy and precision.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Source (Example) |
| This compound | Reference Standard (≥98%) | Sigma-Aldrich |
| This compound-d4 | Internal Standard (≥98%) | Alsachim |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Methanol | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Fisher Scientific |
| Water, Ultrapure | Type I | Millipore Milli-Q |
| Rat Plasma (K2EDTA) | Blank Matrix | BioIVT |
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
This compound-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound-d4 and dissolve in 1 mL of methanol.
-
This compound Working Standards: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Sample Preparation
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, QCs, and unknown rat plasma samples.
-
To 50 µL of rat plasma, add 150 µL of the IS working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Application Notes and Protocols for Isavuconazole in Treating Rare Invasive Fungal Diseases
Introduction
Invasive fungal diseases (IFDs) caused by rare molds and yeasts present a significant challenge to clinicians due to their intrinsic resistance to many antifungal agents and the limited availability of robust clinical data to guide treatment.[1][2] Isavuconazole, a broad-spectrum, second-generation triazole, has emerged as a valuable therapeutic option for several IFDs, including invasive aspergillosis and mucormycosis.[3] Its favorable pharmacokinetic profile and availability in both intravenous and oral formulations make it a versatile agent in the management of these complex infections.[4] These notes provide a summary of the available data on this compound's activity against rare fungal pathogens, clinical outcomes, and standardized protocols for in vitro susceptibility testing.
In Vitro Activity of this compound
This compound has demonstrated a broad spectrum of in vitro activity against a variety of rare and emerging fungal pathogens. However, this activity is species-dependent.[5] Susceptibility testing is recommended to guide therapeutic decisions, especially for infections caused by species with variable susceptibility patterns.[6]
Table 1: In Vitro Susceptibility of Rare Fungal Pathogens to this compound
| Fungal Genus/Order | Species Complex | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference(s) |
| Mucorales | Rhizopus spp. | - | 1 | - | - | [7] |
| Lichtheimia spp. | 17 | - | - | 0.125 - 4 | [5] | |
| Rhizomucor pusillus | 9 | - | - | 0.125 - 2 | [5] | |
| Mucor circinelloides | 14 | - | - | 1 - 16 | [5] | |
| Various Genera | 345 | 1 - 4 | 4 - 16 | - | [8] | |
| Various Genera | 26 | 0.5 | 1 | - | [9] | |
| Scedosporium/ Lomentospora | S. apiospermum | - | - | - | Good Activity | [6] |
| L. prolificans | - | - | - | Resistant | [6][10] | |
| Fusarium | Various Species | 75 | >16 | - | - | [11][12] |
| MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology (e.g., CLSI vs. EUCAST). The data presented is a collation from multiple studies. |
Clinical Efficacy in Rare Fungal Diseases
Clinical data for this compound in the treatment of rare IFDs is primarily derived from the single-arm, open-label VITAL study and various case series.[1][2][13] This trial was specifically designed to assess the efficacy and safety of this compound for IFDs caused by rare molds, yeasts, or in patients with renal impairment.[1]
Table 2: Summary of Clinical Outcomes with this compound for Mucormycosis
| Study | No. of Patients | Treatment Setting | Primary Outcome | All-Cause Mortality | Reference(s) |
| VITAL study (matched-control analysis) | 21 (this compound) | Primary | Similar efficacy to Amphotericin B | 33% (Day 42) | [13] |
| VITAL study (single-arm) | 37 | Primary, Salvage | 11% partial response, 43% stable disease | 35% (Day 42) | [13][14] |
| Real-world observational study | 47 | Primary | Superior therapeutic response vs. Amphotericin B | 28% (12-week) | [15] |
| FungiScope® Registry (matched-pair analysis) | 30 | Mostly Salvage | 50% overall response | 43.3% | [4] |
| Systematic Review | 135 adults, 14 children | Varied | Promising recovery rates with combination/sequential therapy | 24.6% (monotherapy) | [16] |
For other rare fungal diseases, data is more limited:
-
Scedosporiosis and Lomentosporiosis: this compound shows in vitro activity against Scedosporium apiospermum but Lomentospora prolificans is typically resistant.[6][10] Clinical experience is limited, and it is not routinely recommended for these infections.[6][17]
-
Fusariosis: The in vitro activity of this compound against Fusarium species is generally poor, with high MIC values reported.[11][12]
-
Mixed Infections: In a VITAL study analysis of 15 patients with IFD caused by multiple fungal species, the overall treatment success was 13.3% at Day 42, with an all-cause mortality of 13.3% at the same time point.[18]
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (AFST) by Broth Microdilution
This protocol is a generalized methodology based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for molds.[5][8][19][20]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a clinical mold isolate.
Materials:
-
Pure, actively growing culture of the fungal isolate.[21]
-
This compound analytical powder.
-
Dimethyl sulfoxide (DMSO).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile, 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range (e.g., 0.03 to 32 mg/L).
-
Inoculum Preparation: a. Harvest conidia from a 5-7 day old culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20). b. Adjust the conidial suspension to a specific optical density using a spectrophotometer to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Inoculation: Add the adjusted fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well and a sterile (un-inoculated) control well.
-
Incubation: Incubate the plates at 35-37°C for 48-72 hours, depending on the fungal species.
-
Reading the MIC: The MIC is determined as the lowest concentration of this compound that causes a complete inhibition of visual growth (or a significant reduction, e.g., ≥50% for some fungi/methods) compared to the drug-free growth control.
Visualizations
Caption: Workflow for determining this compound MIC.
Caption: this compound's spectrum against rare molds.
Application Notes for Researchers
-
Mucormycosis: this compound is a viable treatment option for mucormycosis, demonstrating efficacy comparable to amphotericin B with a potentially better safety profile, particularly concerning renal adverse events.[13][15] It can be used as a first-line agent or as salvage therapy.[14][15]
-
Scedosporium/Lomentospora: For infections caused by the Scedosporium apiospermum complex, this compound may be a consideration, but susceptibility testing is crucial.[6] It is not recommended for Lomentospora prolificans infections due to widespread resistance.[10]
-
Fusariosis: Given the poor in vitro activity, this compound is not a primary treatment option for infections caused by Fusarium species.[11]
-
Susceptibility Testing: Standardized methods (CLSI, EUCAST) are essential for reproducible MIC results.[5] Gradient concentration strips are also a valuable alternative to broth microdilution for testing this compound susceptibility.[11][19][20]
-
Future Research: Further "real-world" data and clinical trials are needed to better define this compound's role in treating specific rare IFDs, particularly as part of combination therapies.[16] Investigating the mechanisms of resistance in fungi like L. prolificans and Fusarium spp. is also a critical area of research.
References
- 1. This compound treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1172. Mucormycosis Treated with this compound: A matched-Pair Analysis from the FungiScope® Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Recent Advances in the Treatment of Scedosporiosis and Fusariosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of this compound against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In vitro Activity of this compound and Comparators Against Clinical Isolates of Molds from a Multicenter Study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Susceptibility of Fusarium to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound treatment for mucormycosis: a single-arm open-label trial and case-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experience with this compound in the treatment of mucormycosis and breakthrough fungal infections | Revista Iberoamericana de Micología [elsevier.es:443]
- 15. mdpi.com [mdpi.com]
- 16. Use of this compound in mucormycosis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scedosporium and Lomentospora spp. | Johns Hopkins ABX Guide [hopkinsguides.com]
- 18. This compound for treatment of invasive fungal diseases caused by more than one fungal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. iris.unict.it [iris.unict.it]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. testcatalog.org [testcatalog.org]
Protocols for Assessing Isavuconazole's Journey Across the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the penetration of the antifungal agent isavuconazole across the blood-brain barrier (BBB). The following sections offer a comprehensive guide to in vitro, in vivo, and analytical methodologies, complete with structured data tables for quantitative comparison and visual workflows to illustrate experimental processes.
Introduction
The blood-brain barrier is a formidable obstacle in the treatment of central nervous system (CNS) infections. For antifungal agents like this compound, effective penetration into the brain parenchyma is critical for therapeutic success against invasive fungal diseases affecting the CNS.[1][2] this compound, a broad-spectrum triazole, has shown promise in treating such infections, with studies in animal models and clinical settings demonstrating its ability to cross the BBB.[1][3][4] These protocols are designed to provide researchers with the necessary tools to robustly evaluate the CNS penetration of this compound and other CNS drug candidates.
Quantitative Data Summary
The following tables summarize quantitative data on this compound concentrations in various biological matrices from preclinical and clinical studies.
Table 1: this compound Concentrations in Preclinical Models
| Animal Model | Dosing Regimen | Sample Type | This compound Concentration | Brain/Plasma Ratio | Reference(s) |
| Mice | Single oral dose (256 mg/kg of prodrug) | Serum | 12.4 µg/mL (peak at 1h) | - | [5] |
| Lung | 29.7 µg/g (lesion, 1h), 25.0 µg/g (non-lesion, 1h) | - | [5][6] | ||
| Brain | - | >1 | [5] | ||
| Rats | Single oral dose of radiolabeled prodrug | Bile | 66.6 µg eq/g (Cmax) | - | [7] |
| Liver | 24.7 µg eq/g (Cmax) | - | [7] | ||
| Brain | - | 1.8 (single dose), ~1 (repeat dose) | [3][8] |
Table 2: this compound Concentrations in Human Clinical Studies
| Patient Population | Sample Type | This compound Concentration | CSF/Plasma Ratio | Reference(s) |
| Patient with cerebral aspergillosis | Plasma | 1.7 mg/L (estimated on day 4) | - | [8] |
| Brain Tissue | 1.46 mg/kg | 0.9 (estimated) | [8] | |
| Abscess Fluid | 0.02 mg/L | - | [8] | |
| Patients with refractory coccidioidal meningitis | Lumbar CSF | 1.00 µg/mL (mean) | 0.31 (mean) | [9][10] |
| Ventricular CSF | Undetectable | - | [9][10] | |
| Healthy Volunteers | Plasma | 6.57 ± 1.68 mg/L (Cmax, steady-state) | - | [11] |
| CSF | 0.07 ± 0.03 mg/L (steady-state) | - | [11] | |
| Patients with cerebral aspergillosis | Serum | Adequate | - | [12] |
| Brain Tissue | Adequate | - | [12] | |
| CSF | Low | - | [12] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Co-culture Model
This protocol describes a method to assess the permeability of this compound across an in vitro BBB model using a co-culture of human brain microvascular endothelial cells (HBMECs) and human astrocytes.
Materials:
-
Human Brain Microvascular Endothelial Cells (HBMECs)
-
Human Astrocytes
-
Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)
-
24-well plates
-
Endothelial Cell Growth Medium
-
Astrocyte Growth Medium
-
This compound
-
Lucifer Yellow
-
Transendothelial Electrical Resistance (TEER) measurement system
-
LC-MS/MS system
Methodology:
-
Astrocyte Seeding:
-
Coat the bottom of a 24-well plate with a suitable extracellular matrix protein (e.g., poly-L-lysine).
-
Seed human astrocytes at a density of 2.5 x 10⁴ cells/well.
-
Culture for at least 7 days to allow for the formation of a confluent monolayer and conditioning of the medium.
-
-
HBMEC Seeding:
-
Coat the apical side of the Transwell® inserts with a mixture of collagen and fibronectin.
-
Seed HBMECs onto the coated inserts at a density of 5 x 10⁴ cells/insert.
-
Place the inserts into the 24-well plate containing the astrocyte monolayer.
-
Culture for 3-5 days to allow for the formation of a tight endothelial monolayer.
-
-
Barrier Integrity Assessment:
-
Measure the TEER of the HBMEC monolayer daily. The model is ready for the permeability assay when TEER values plateau and are >150 Ω·cm².
-
Confirm low paracellular permeability by measuring the flux of a known membrane-impermeable marker, such as Lucifer Yellow.
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with medium containing a known concentration of this compound (e.g., 1-10 µM).
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
Immediately replace the collected volume with fresh medium.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method (see Protocol 4).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of this compound appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of this compound in the donor chamber.
-
-
Workflow for In Vitro BBB Permeability Assay
Caption: Workflow of the in vitro BBB permeability assay.
Protocol 2: In Vivo Assessment of this compound Brain Penetration in Rodents
This protocol outlines a procedure to determine the concentration of this compound in the plasma, cerebrospinal fluid (CSF), and brain tissue of rodents following systemic administration.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Isavuconazonium sulfate (prodrug) formulated for oral or intravenous administration
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Capillary tubes for CSF collection
-
Tools for brain dissection
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Animal Dosing:
-
Administer isavuconazonium sulfate to the animals via the desired route (e.g., oral gavage or intravenous injection). A typical dose in mice is 256 mg/kg of the prodrug.[5]
-
House the animals with free access to food and water.
-
-
Sample Collection (at predetermined time points):
-
Blood Collection: Collect blood via cardiac puncture or from the tail vein into heparinized tubes. Centrifuge to obtain plasma and store at -80°C.
-
CSF Collection:
-
Brain Tissue Collection:
-
Following blood and CSF collection, perfuse the animal transcardially with ice-cold saline to remove blood from the brain.
-
Dissect the brain and rinse with cold saline.
-
Weigh the brain tissue and immediately freeze it in liquid nitrogen. Store at -80°C.
-
-
-
Sample Processing:
-
Plasma: Perform protein precipitation (see Protocol 4).
-
CSF: Can often be directly analyzed or may require minimal dilution.
-
Brain Tissue:
-
-
Sample Analysis:
-
Quantify the concentration of this compound in plasma, CSF, and brain homogenate supernatant using a validated LC-MS/MS method (see Protocol 4).
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) and the CSF-to-plasma concentration ratio.
-
If unbound fractions in plasma (fu,plasma) and brain (fu,brain) are determined (e.g., by equilibrium dialysis), calculate the unbound brain-to-plasma ratio (Kp,uu).
-
Workflow for In Vivo Brain Penetration Study
Caption: Workflow of the in vivo brain penetration study.
Protocol 3: Human iPSC-Derived Brain Endothelial Cell (hiPSC-BEC) Model
This protocol provides a more advanced in vitro BBB model using hiPSC-derived brain endothelial-like cells, which can offer higher physiological relevance.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Defined differentiation media (multiple formulations for different stages)
-
Transwell® inserts
-
Coating reagents (e.g., collagen IV, fibronectin)
-
TEER measurement system
-
LC-MS/MS system
Methodology:
-
hiPSC Maintenance: Culture hiPSCs on a suitable matrix (e.g., Matrigel) in mTeSR1 medium.
-
Endothelial Differentiation:
-
Initiate differentiation when hiPSCs reach 80-90% confluency.
-
Follow a multi-day, step-wise differentiation protocol by changing the culture medium to specific formulations that promote differentiation towards endothelial precursors and then brain microvascular endothelial-like cells.[16][17][18] This typically involves the use of defined media without serum.
-
-
Purification and Seeding:
-
After the differentiation period (typically 8-10 days), purify the hiPSC-BECs.
-
Seed the purified cells onto coated Transwell® inserts.
-
-
Barrier Maturation and Validation:
-
Culture the hiPSC-BECs on inserts for 2-3 days to allow for barrier formation. Co-culture with astrocytes or pericytes can further enhance barrier properties.
-
Validate the barrier by measuring high TEER values (often >1000 Ω·cm²) and low permeability to Lucifer Yellow.[17]
-
-
Permeability Assay:
-
Perform the this compound permeability assay as described in Protocol 1, steps 4-6.
-
Logical Relationship of hiPSC-BEC Model Development
Caption: Logical flow of hiPSC-derived BBB model development.
Protocol 4: Quantification of this compound by LC-MS/MS
This protocol provides a general method for the quantification of this compound in biological matrices.
Materials:
-
This compound analytical standard
-
This compound-d4 (internal standard)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, brain homogenate supernatant, or CSF, add 300 µL of cold acetonitrile containing the internal standard (this compound-d4).[19][20]
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5-95% B over 3-5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of this compound in the corresponding matrix.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Signaling Pathway for LC-MS/MS Quantification
References
- 1. Video: An Improved Method for Collection of Cerebrospinal Fluid from Anesthetized Mice [jove.com]
- 2. qps.com [qps.com]
- 3. bioivt.com [bioivt.com]
- 4. Protocol for brain sample homogenization | WISBiomed [wisbiomed.com]
- 5. Quantitative Intracerebral Microdialysis Studies to Determine Unbound Extracellular Fluid Drug Concentrations in Discrete Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sisweb.com [sisweb.com]
- 11. New In Vitro Methodology for Kinetics Distribution Prediction in the Brain. An Additional Step towards an Animal-Free Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nextadvance.com [nextadvance.com]
- 13. Novel Approach Collecting CSF from Mice Requires No Special Equipment - Mass General Advances in Motion [advances.massgeneral.org]
- 14. A Minimally-Invasive Method for Serial Cerebrospinal Fluid Collection and Injection in Rodents with High Survival Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Defined Differentiation of Human Pluripotent Stem Cells to Brain Microvascular Endothelial-Like Cells for Modeling the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human induced pluripotent stem cell based in vitro models of the blood-brain barrier: the future standard? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocols for iPSC-derived brain endothelial cells — [lippmannlab.com]
- 19. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of this compound in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Isavuconazole Formulation in Neutropenic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and experimental use of isavuconazole in neutropenic mouse models of invasive fungal infections. The information is compiled from various preclinical studies and is intended to guide researchers in designing and executing their own experiments.
This compound Formulation
This compound is administered in preclinical studies as its water-soluble prodrug, isavuconazonium sulfate (BAL8557). Upon administration, plasma esterases rapidly convert isavuconazonium sulfate to the active moiety, this compound (BAL4815).[1][2][3][4]
Prodrug to Active Moiety Conversion:
The conversion factor for determining the equivalent this compound dose from the isavuconazonium sulfate prodrug is 0.48.[3][5] This means that for every 1 mg/kg of the prodrug administered, the equivalent in vivo dose of this compound is 0.48 mg/kg.
Formulation for Administration:
-
Oral Administration (Gavage): Isavuconazonium sulfate is dissolved in sterile water for oral gavage.[3][6] The solution should be prepared fresh daily.[6]
-
Intravenous Administration: The intravenous formulation of isavuconazonium sulfate is also available and does not contain sulfobutyl ether β-cyclodextrin (SBECD), which is an advantage in models with potential renal impairment.[1]
Experimental Protocols
Induction of Neutropenia in Mice
A common method to induce neutropenia in mice involves the administration of immunosuppressive agents.
Protocol:
-
Administer cyclophosphamide at a dose of 200 mg/kg of body weight via intraperitoneal (i.p.) injection.[7]
-
Concurrently, administer cortisone acetate at a dose of 500 mg/kg subcutaneously.[7]
-
These administrations are typically performed on day -2 and day +3 relative to the day of infection (day 0).[7] This regimen results in a leukopenic state for approximately 10 days.[6]
Fungal Infection Models
-
Invasive Aspergillosis (IA):
-
Mucormycosis:
This compound Administration
-
Timing of Treatment: Treatment with isavuconazonium sulfate typically starts at a defined time point post-infection, for example, 8 or 24 hours.[6][7][8]
-
Dosage and Frequency: Dosages are highly variable depending on the fungal species, isolate MIC, and the desired therapeutic effect. Dosing is often administered once daily, twice daily (q12h), or three times daily (t.i.d.).[6][7][8]
-
Duration of Treatment: The duration of therapy can range from 4 to 14 days, depending on the experimental endpoint.[6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound in neutropenic mouse models.
Table 1: Efficacy of this compound in a Neutropenic Mouse Model of Invasive Aspergillosis (A. fumigatus)
| Prodrug Dose (mg/kg) | Dosing Frequency | Survival Rate (%) | Fungal Burden Reduction | Reference |
| 64 | Once Daily | 100 (for wild-type isolate) | Significant reduction in kidney Aspergillus copy numbers | [8] |
| 128 | Once Daily | 100 (for G54W mutant) | - | [8] |
| 256 | Twice Daily | 100 (for M220I mutant) | - | [8] |
| 256 | Twice Daily | 27.27 (for TR34/L98H isolate) | - | [8] |
Table 2: Efficacy of this compound in a Neutropenic Mouse Model of Mucormycosis (R. delemar)
| Prodrug Dose (mg/kg) | Dosing Frequency | Survival Rate (%) at Day 21 | Fungal Burden Reduction (Lungs and Brain) | Reference |
| 80 | Three Times Daily | - | - | [6][7] |
| 110 | Three Times Daily | - | Approx. 1-log decrease | [6][7][9] |
| 215 | Three Times Daily | 70 | Approx. 1-log decrease | [6][7] |
| 215 (vs. LAmB 15 mg/kg daily) | Three Times Daily | 65 | Comparable to LAmB | [6][7] |
| Placebo | - | 10-15 | - | [6][7] |
Table 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
| Parameter | Value | Fungal Species | Model | Reference |
| 50% Effective AUC0–24/MIC Ratio | 24.73 | A. fumigatus | Immunocompetent Murine Model of IA | [7][8] |
| Static Dose (Prodrug) | 65–617 mg/kg/12h | A. fumigatus | Neutropenic Murine Model of IPA | [7] |
| 1 log10 Killing Dose (Prodrug) | 147–455 mg/kg/q12h | A. fumigatus | Neutropenic Murine Model of IPA | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a neutropenic mouse model.
Caption: Experimental workflow for this compound efficacy testing.
Mechanism of Action Signaling Pathway
This compound, like other triazole antifungals, inhibits the fungal cytochrome P450 enzyme 14-alpha-lanosterol demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.
Caption: this compound's mechanism of action on ergosterol synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Tissue Distribution and Penetration of this compound at the Site of Infection in Experimental Invasive Aspergillosis in Mice with Underlying Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Pharmacokinetics of this compound as Antifungal Prophylaxis in Acute Myeloid Leukemia Patients with Neutropenia: Results of a Phase 2, Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Concentration-Dependent Efficacy of this compound for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Therapy Protects Immunosuppressed Mice from Mucormycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of this compound in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Isavuconazole MIC Testing: A Comparative Analysis of CLSI and EUCAST Broth Microdilution Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and comparison of the two leading methodologies for determining the in vitro susceptibility of fungi to the antifungal agent isavuconazole: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods. Understanding the nuances of these protocols is critical for accurate and reproducible minimum inhibitory concentration (MIC) testing in research and clinical settings.
Introduction to this compound and Susceptibility Testing
This compound is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis. Accurate determination of its MIC against various fungal pathogens is essential for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the development of new antifungal agents. Both the CLSI M27-A3/M38-A2 and EUCAST E.Def 7.3.2/9.3.1 documents provide standardized protocols for antifungal susceptibility testing, but key differences exist between them which can influence MIC results.
Comparative Summary of Methodologies
The CLSI and EUCAST broth microdilution methods, while both based on the principle of determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, differ in several critical parameters. These differences can lead to variations in MIC values, highlighting the importance of consistent methodology and awareness of the specific protocol being used. A study comparing the two methods for this compound against Candida species found an essential agreement of 99.1%, indicating a high level of concordance despite the methodological differences.[1] However, for other fungi, such as Mucorales, discrepancies have been noted, with EUCAST often yielding higher MIC values.[2][3][4]
Table 1: Key Differences Between CLSI and EUCAST Broth Microdilution Methods for this compound MIC Testing
| Parameter | CLSI Method | EUCAST Method |
| Reference Documents | M27-A3 (for yeasts), M38-A2 (for filamentous fungi) | E.Def 7.3.2 (for yeasts), E.Def 9.3 (for filamentous fungi) |
| Medium | RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS | RPMI-1640 with L-glutamine, without sodium bicarbonate, supplemented with 2% glucose |
| Inoculum Size (CFU/mL) | 0.5 x 10³ to 2.5 x 10³ (for yeasts) 0.4 x 10⁴ to 5 x 10⁴ (for filamentous fungi) | 1 x 10⁵ to 5 x 10⁵ (for yeasts and filamentous fungi) |
| Incubation Time | 24-48 hours for yeasts 48-72 hours for filamentous fungi | 24 hours for most yeasts (48h for slow growers) 48-72 hours for filamentous fungi |
| Endpoint Reading | Yeasts: Significant inhibition of growth (50% for azoles) compared to the growth control. Filamentous Fungi: Complete inhibition of growth (100%) | Yeasts & Filamentous Fungi: 50% inhibition of growth compared to the growth control (for azoles) |
| Microtiter Plates | 96-well, round or flat-bottom | 96-well, flat-bottom |
Quantitative Data Summary
The following tables summarize this compound MIC data generated using both CLSI and EUCAST methodologies for various fungal species. It is important to note that direct comparison of MIC values should be done with caution due to the methodological differences outlined above.
Table 2: this compound MIC Ranges and Distributions for Aspergillus Species
| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Epidemiological Cutoff Value (ECV) (µg/mL) | Reference |
| Aspergillus fumigatus | CLSI | 0.12 - >8 | 0.5 | 1 | 1 | [5] |
| Aspergillus fumigatus | EUCAST | ≤0.03 - >8 | 1 | 2 | 1 | [6] |
| Aspergillus flavus | CLSI | 0.25 - >8 | 0.5 | 1 | 1 | [5] |
| Aspergillus flavus | EUCAST | ≤0.03 - >8 | 1 | 2 | 2 | [6] |
| Aspergillus niger | CLSI | 0.5 - >8 | 1 | 2 | 4 | [5] |
| Aspergillus niger | EUCAST | ≤0.03 - >8 | 2 | 4 | 4 | [6] |
| Aspergillus terreus | CLSI | 0.12 - >8 | 0.5 | 1 | 1 | [5] |
| Aspergillus terreus | EUCAST | ≤0.03 - >8 | 0.5 | 1 | 1 | [6] |
Table 3: this compound MIC Ranges and Distributions for Candida Species
| Organism | Method | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Candida albicans | CLSI | 0.008 - 0.25 | 0.008 | 0.015 | 0.009 | [1] |
| Candida albicans | EUCAST | 0.008 - 0.12 | 0.008 | 0.015 | 0.009 | [1] |
| Candida glabrata | CLSI | 0.015 - 1 | 0.06 | 0.25 | 0.08 | [1] |
| Candida glabrata | EUCAST | 0.015 - 1 | 0.06 | 0.25 | 0.08 | [1] |
| Candida parapsilosis | CLSI | 0.008 - 0.25 | 0.015 | 0.03 | 0.017 | [1] |
| Candida parapsilosis | EUCAST | 0.008 - 0.12 | 0.015 | 0.03 | 0.016 | [1] |
| Candida tropicalis | CLSI | 0.008 - 0.12 | 0.015 | 0.03 | 0.016 | [1] |
| Candida tropicalis | EUCAST | 0.008 - 0.06 | 0.015 | 0.03 | 0.015 | [1] |
| Candida krusei | CLSI | 0.03 - 0.5 | 0.12 | 0.25 | 0.13 | [1] |
| Candida krusei | EUCAST | 0.03 - 0.5 | 0.12 | 0.25 | 0.12 | [1] |
Table 4: this compound MIC Ranges for Mucorales Species
| Organism | Method | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Mucorales | CLSI | 0.125 - 8 | 2.8 | [3][4] |
| Mucorales | EUCAST | 0.5 - 8 | 4.8 | [3][4] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for performing this compound MIC testing according to CLSI and EUCAST guidelines.
CLSI Broth Microdilution Method (Adapted from M27-A3 and M38-A2)
4.1.1 Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS) buffer
-
Sterile, 96-well microtiter plates
-
Sterile, disposable inoculation loops or swabs
-
Spectrophotometer
-
Vortex mixer
-
Humidified incubator (35°C)
-
Fungal isolates for testing
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304).[1][5]
4.1.2 Protocol
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI-1640 to create a working solution at twice the highest desired final concentration. Perform serial twofold dilutions in RPMI-1640 in a separate 96-well plate to create the drug dilution plate.
-
Inoculum Preparation:
-
Yeasts: From a 24-hour-old culture, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (1 x 10⁶ to 5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve the final inoculum density of approximately 1-5 x 10³ CFU/mL.
-
Filamentous Fungi: From a 7-day-old culture, flood the agar surface with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound, resulting in a final volume of 200 µL per well. Include a drug-free well as a growth control.
-
Incubation: Incubate the plates at 35°C in a humidified chamber for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
MIC Determination: Read the plates visually or with a spectrophotometer. The MIC is the lowest concentration of this compound that causes a significant reduction in growth (≥50% for yeasts) or complete inhibition (100% for filamentous fungi) compared to the growth control.
EUCAST Broth Microdilution Method (Adapted from E.Def 7.3.2 and 9.3)
4.2.1 Materials
-
This compound powder
-
DMSO
-
RPMI-1640 broth medium with L-glutamine, without sodium bicarbonate
-
Glucose
-
Sterile, 96-well flat-bottom microtiter plates
-
Spectrophotometer
-
Vortex mixer
-
Humidified incubator (35-37°C)
-
Fungal isolates for testing
-
QC strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204305).
4.2.2 Protocol
-
Medium Preparation: Prepare RPMI-1640 medium and supplement with glucose to a final concentration of 2%.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in the 2% glucose-supplemented RPMI-1640 to create a working solution at twice the highest desired final concentration. Perform serial twofold dilutions in the same medium in a separate 96-well plate.
-
Inoculum Preparation:
-
Yeasts: From a 24-hour-old culture, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the 2% glucose-supplemented RPMI-1640 to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.
-
Filamentous Fungi: Prepare a conidial suspension as described for the CLSI method. Adjust the final concentration to 1-2.5 x 10⁵ CFU/mL in 2% glucose-supplemented RPMI-1640.
-
-
Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a drug-free growth control well.
-
Incubation: Incubate the plates at 35-37°C for 24 hours (for most yeasts) or 48-72 hours (for filamentous fungi and slow-growing yeasts).
-
MIC Determination: Read the plates using a spectrophotometer at 530 nm. The MIC is the lowest concentration of this compound that causes a ≥50% reduction in optical density compared to the growth control.
Visualization of Experimental Workflows
The following diagrams illustrate the key steps in the CLSI and EUCAST broth microdilution protocols for this compound MIC testing.
Caption: CLSI Broth Microdilution Workflow for this compound MIC Testing.
Caption: EUCAST Broth Microdilution Workflow for this compound MIC Testing.
Conclusion
Both CLSI and EUCAST provide robust and standardized methods for determining the in vitro susceptibility of fungi to this compound. While a high degree of essential agreement is observed for some species like Candida, significant differences in MIC values can arise for others, such as Mucorales.[1][2][3][4] Researchers, scientists, and drug development professionals must be cognizant of the specific protocol used when interpreting and comparing this compound MIC data. Adherence to the detailed protocols outlined in this document will ensure the generation of accurate and reproducible results, which are fundamental to both clinical mycology and antifungal drug development.
References
- 1. In Vitro Activities of this compound and Comparator Antifungal Agents Tested against a Global Collection of Opportunistic Yeasts and Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing this compound, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing this compound, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Multicenter Study of this compound MIC Distributions and Epidemiological Cutoff Values for Aspergillus spp. for the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST Susceptibility Testing of this compound: MIC Data for Contemporary Clinical Mold and Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Isavuconazole in Clinical Practice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic drug monitoring (TDM) of isavuconazole, a broad-spectrum triazole antifungal agent. This document includes key pharmacokinetic and pharmacodynamic parameters, detailed experimental protocols for drug quantification, and visual workflows to guide clinical and research applications.
Introduction to this compound and Therapeutic Drug Monitoring
This compound is a primary treatment for invasive aspergillosis and mucormycosis.[1] It is administered as a water-soluble prodrug, isavuconazonium sulfate, which is rapidly converted to the active moiety, this compound, by plasma esterases.[2][3] While initially approved without a recommendation for routine TDM due to its predictable pharmacokinetic profile, emerging evidence suggests that monitoring may be beneficial in specific patient populations to ensure efficacy and prevent toxicity.[4][5] TDM is particularly relevant for critically ill patients, those with hepatic impairment, or individuals receiving concomitant medications that may alter this compound concentrations.[5][6]
This compound functions by inhibiting lanosterol 14-alpha-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway.[2][7] This disruption of the fungal cell membrane leads to cell death.[2]
Pharmacokinetics and Therapeutic Ranges
This compound exhibits dose-proportional pharmacokinetics and high oral bioavailability (98%).[7] It is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and CYP3A5, and to a lesser extent by uridine diphosphate-glucuronosyltransferases (UGTs).[8] The drug has a long half-life of approximately 130 hours, allowing for once-daily dosing.[9]
Quantitative Data for this compound TDM
The following tables summarize the key quantitative parameters for the therapeutic drug monitoring of this compound based on clinical studies.
Table 1: Therapeutic and Toxic Concentrations of this compound
| Parameter | Concentration Range (µg/mL) | Patient Population | Reference |
| Therapeutic Range | 1.0 - 4.0 | Critically ill and hematologic patients | [5] |
| More Restrictive Therapeutic Range | 2.0 - 4.0 | General patient population | [5] |
| Recommended Trough Levels for Efficacy | >2.5 | Therapeutic setting | [4] |
| Toxicity Threshold | 4.6 - 5.13 | Patients with invasive fungal disease | [5] |
| Toxicity Threshold Associated with Adverse Events | 5.86 | Adult outpatients | [4] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes | Reference |
| Oral Bioavailability | 98% | Not significantly affected by food. | [7] |
| Protein Binding | ~98% | Primarily to albumin. | [7] |
| Volume of Distribution | Large | Extensive tissue penetration. | [7] |
| Elimination Half-life | ~130 hours | Allows for once-daily dosing. | [9] |
| Metabolism | Primarily hepatic | CYP3A4, CYP3A5, UGTs. | [8] |
Signaling and Metabolic Pathways
Mechanism of Action
This compound targets the ergosterol biosynthesis pathway in fungi. The diagram below illustrates this mechanism.
Caption: Mechanism of action of this compound in the fungal cell.
Metabolism of this compound
The metabolic pathway of this compound primarily involves hepatic enzymes.
Caption: Metabolic conversion of isavuconazonium sulfate to this compound.
Experimental Protocols for this compound Quantification
Accurate quantification of this compound in biological matrices is essential for TDM. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods.
Protocol 1: this compound Quantification by HPLC-UV
This protocol is adapted from a validated method for the quantification of this compound in human plasma.[10]
a. Materials and Reagents
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Ultrapure water
-
Human plasma (for calibration standards and quality controls)
-
Waters XTerra RP18 column (150 mm × 4.6 mm, 3.5 µm) or equivalent
b. Preparation of Solutions
-
Stock Solution (1 mg/mL): Dissolve an accurately weighed amount of this compound reference standard in methanol.
-
Working Solutions: Prepare working solutions by serial dilution of the stock solution with methanol to concentrations ranging from 2.5 to 500 µg/mL.
-
Calibration Standards: Prepare calibration standards in human plasma at concentrations ranging from 0.025 to 10 µg/mL by spiking with the appropriate working solutions.
-
Quality Control (QC) Samples: Prepare QC samples in human plasma at low, medium, and high concentrations within the calibration range.
-
Mobile Phase: Prepare an isocratic mobile phase of ammonium acetate buffer (10 mM, pH 8.0) and acetonitrile (45:55, v/v).
c. Sample Preparation
-
Protein Precipitation: To 250 µL of plasma sample (calibrator, QC, or patient sample), add 400 µL of acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Solid-Phase Extraction (SPE): The original protocol suggests a combined protein precipitation-SPE for cleaner samples.[10] For a simplified approach, the supernatant from the protein precipitation can be further processed.
-
Transfer 200 µL of the supernatant to a new tube and mix with 200 µL of a premix solution (as described in some protocols, often a buffer compatible with the mobile phase).[11]
-
Centrifuge again at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the final supernatant to an HPLC vial for analysis.
d. HPLC-UV Analysis
-
Column: Waters XTerra RP18 (150 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: Isocratic mixture of 10 mM ammonium acetate buffer (pH 8.0) and acetonitrile (45:55, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20-50 µL
-
UV Detection: 285 nm
-
Column Temperature: 40°C
-
Run Time: Approximately 12 minutes
e. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in patient samples and QCs by interpolation from the calibration curve.
Protocol 2: this compound Quantification by LC-MS/MS
This protocol is based on established methods for the sensitive and specific quantification of this compound in human plasma or serum.[12][13]
a. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Human plasma or serum
-
Reversed-phase C18 or C8 column suitable for LC-MS/MS
b. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by diluting the stock solution with methanol or a methanol/water mixture.
-
Internal Standard Working Solution: Dilute the this compound-d4 stock solution with the protein precipitation solvent (e.g., ice-cold methanol) to the desired concentration (e.g., 1 µg/mL).
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid
-
c. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma or serum sample, add 100 µL of ice-cold methanol containing the internal standard (this compound-d4).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed (e.g., 24,000 x g) for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. Some methods may include a dilution step of the supernatant.[12]
d. LC-MS/MS Analysis
-
Column: A suitable reversed-phase column (e.g., C18 or C8).
-
Mobile Phase: A gradient elution using Mobile Phase A and Mobile Phase B is typically employed for optimal separation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
This compound: Monitor appropriate precursor to product ion transitions.
-
This compound-d4: Monitor the corresponding transitions for the internal standard.
-
e. Data Analysis
-
Calculate the peak area ratio of this compound to this compound-d4.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators.
-
Quantify this compound in patient samples and QCs using the calibration curve.
Clinical Workflow for this compound TDM
The following diagram outlines a typical clinical workflow for the therapeutic drug monitoring of this compound.
Caption: Clinical workflow for this compound therapeutic drug monitoring.
Conclusion
Therapeutic drug monitoring of this compound is a valuable tool for optimizing treatment in specific patient populations. The protocols and information provided in these application notes offer a foundation for researchers, scientists, and drug development professionals to implement and advance the clinical application of this compound TDM. The use of validated analytical methods and a clear understanding of the drug's pharmacokinetic and pharmacodynamic properties are crucial for successful therapeutic management.
References
- 1. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic drug monitoring of this compound: Trends and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of this compound Dosing in Patients with Invasive Fungal Infections Through Therapeutic Drug Monitoring: Real-World Clinical Practice Experience | MDPI [mdpi.com]
- 6. tdm-monografie.org [tdm-monografie.org]
- 7. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Drug Monitoring of this compound: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. A sensitive and validated HPLC-UV method for the quantitative determination of the new antifungal drug this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. annexpublishers.com [annexpublishers.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Isavuconazole Solubility Challenges in Laboratory Settings
Welcome to the technical support center for isavuconazole. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with this compound in laboratory settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to support your research.
Troubleshooting Guide: Common this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound is sparingly soluble in aqueous solutions. The addition of an aqueous buffer to a concentrated stock in an organic solvent can cause the drug to crash out of solution. | - First, dissolve this compound in an appropriate organic solvent like DMSO or DMF to create a concentrated stock solution.[1] - When diluting into your aqueous buffer (e.g., PBS), do so gradually while vortexing or stirring the buffer. - Avoid a large volume change in a single step. Consider a serial dilution approach. - For maximum solubility in aqueous buffers, a 1:4 solution of DMF:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.25 mg/mL.[1] |
| Incomplete dissolution in organic solvent | The concentration of this compound may exceed its solubility limit in the chosen solvent, or the dissolution conditions may be suboptimal. | - Consult the solubility data table below to ensure you are using an appropriate solvent and not exceeding the solubility limit. - Gentle warming and sonication can aid in the dissolution of this compound in organic solvents.[2] - Ensure the this compound is a crystalline solid and of high purity, as impurities can affect solubility.[1] |
| Variability in experimental results | Inconsistent solution preparation can lead to variability in drug concentration and, consequently, experimental outcomes. | - Always use fresh, high-quality solvents. - Prepare stock solutions fresh whenever possible. Aqueous solutions of this compound are not recommended for storage for more than one day.[1] - Purge the solvent of choice with an inert gas before dissolving the this compound to prevent degradation.[1] |
| Difficulty achieving desired concentration for in vivo studies | The low aqueous solubility of this compound makes it challenging to prepare formulations suitable for animal administration. | - For oral administration, a homogeneous suspension can be prepared in a vehicle like CMC-Na.[3] - Consider using the water-soluble prodrug, isavuconazonium sulfate, for in vivo studies, which is designed for both intravenous and oral administration and is rapidly converted to the active this compound in vivo.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental solubility profile of this compound?
A1: this compound is a lipophilic molecule with low aqueous solubility. It is practically insoluble in water.[3] However, it is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1]
Q2: Why is isavuconazonium sulfate often used in clinical and some research settings?
A2: Isavuconazonium sulfate is a water-soluble prodrug of this compound.[4][5] This formulation overcomes the poor aqueous solubility of the active drug, allowing for intravenous and oral administration with high bioavailability.[4][6] Following administration, it is rapidly and almost completely hydrolyzed by plasma esterases to the active this compound.[4][7]
Q3: What is the recommended procedure for preparing a stock solution of this compound for in vitro assays?
A3: To prepare a stock solution, dissolve the crystalline solid this compound in an organic solvent of choice, such as DMSO or DMF, which should be purged with an inert gas.[1] For example, a stock solution in DMSO can be prepared at a concentration of up to 87 mg/mL.[3]
Q4: How can I prepare a working solution of this compound in an aqueous medium like cell culture media or PBS?
A4: For maximum solubility in aqueous buffers, first dissolve this compound in DMF or DMSO to make a concentrated stock. Then, dilute this stock solution into the aqueous buffer of choice with vigorous mixing.[1] For instance, a 1:4 dilution of a DMF stock into PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[1] It is advisable to not store the aqueous solution for more than a day.[1]
Q5: Does the pH of the aqueous medium affect the solubility of this compound?
A5: Yes, the solubility of this compound is pH-dependent. It exhibits higher solubility in acidic conditions (pH 1.2 and 2.0) compared to a weakly alkaline buffer (pH 7.4).[8][9] This is due to the presence of ionized forms of the molecule at lower pH.[8]
Q6: Are there alternative formulation strategies to improve this compound's solubility for research purposes?
A6: Yes, formulation strategies such as the use of nanoparticles and cyclodextrin complexation are being explored to enhance the solubility and delivery of this compound.[10][11][12] Chitosan/sodium alginate nanoparticles have been shown to improve the dermal delivery and antifungal efficacy of this compound.[10]
Quantitative Solubility Data
The following tables summarize the solubility of this compound and its prodrug, isavuconazonium sulfate, in various solvents.
Table 1: Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Dimethylformamide (DMF) | Not Specified | ~25 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 25°C | 87 mg/mL (198.87 mM) | [3] |
| Dimethyl sulfoxide (DMSO) | Not Specified | ~20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | Not Specified | 70 mg/mL (160.01 mM) | [2] |
| Ethanol | 25°C | 87 mg/mL (198.87 mM) | [3] |
| Ethanol | Not Specified | ~5 mg/mL | [1] |
| 1-Propanol | 293.15 K - 313.15 K | Increases with temperature | [8][9] |
| 1-Octanol | 293.15 K - 313.15 K | Increases with temperature | [8][9] |
| Hexane | 293.15 K - 313.15 K | Increases with temperature | [8][9] |
| Water | 25°C | Insoluble (<1 mg/mL) | [3] |
| Buffer pH 1.2 | 293.15 K - 313.15 K | Higher than pH 7.4 | [8][9] |
| Buffer pH 2.0 | 293.15 K - 313.15 K | Higher than pH 7.4 | [8][9] |
| Buffer pH 7.4 | 293.15 K - 313.15 K | Lowest among tested buffers | [8][9] |
| 1:4 DMF:PBS (pH 7.2) | Not Specified | ~0.25 mg/mL | [1] |
Table 2: Solubility of Isavuconazonium Sulfate (Prodrug)
| Solvent | Temperature | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Not Specified | ~20 mg/mL | [13] |
| Ethanol | Not Specified | ~10 mg/mL | [13] |
| 1:5 DMSO:PBS (pH 7.2) | Not Specified | ~0.16 mg/mL | [13] |
| Water | Not Specified | Water-soluble | [4][14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for in vitro Antifungal Susceptibility Testing (e.g., MIC determination)
This protocol is adapted from standard methodologies for antifungal susceptibility testing.
-
Materials:
-
This compound crystalline solid
-
Dimethyl sulfoxide (DMSO), sterile, high purity
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 1600 mg/L for MIC testing).[15]
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
This stock solution can then be serially diluted in the appropriate broth medium (e.g., RPMI-1640) in a microtiter plate to achieve the final concentrations for the MIC assay.
-
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile conical tubes
-
Vortex mixer
-
-
Procedure:
-
Determine the final desired concentration of this compound in your assay.
-
Calculate the volume of the DMSO stock solution needed. It is crucial to keep the final concentration of DMSO in the assay as low as possible (typically <0.5%) to avoid solvent toxicity to cells.
-
In a sterile conical tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, add the calculated volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue to vortex for a few seconds to ensure thorough mixing.
-
Use the freshly prepared working solution immediately in your experiment.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Antifungal | P450 | Antibiotic | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Two Phase 1, Open‐Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C‐Labeled Isavuconazonium Sulfate in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C22H17F2N5OS | CID 6918485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 8. This compound: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2017107908A1 - Particle drug delivery composition of this compound - Google Patents [patents.google.com]
- 12. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Profile of this compound and its potential in the treatment of severe invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining this compound In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Acquired Resistance to Isavuconazole
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to isavuconazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
Acquired resistance to this compound is primarily driven by two main mechanisms:
-
Alterations in the drug target enzyme: Mutations in the CYP51A gene (encoding lanosterol 14α-demethylase) in Aspergillus species and its homolog ERG11 in Candida species can reduce the binding affinity of this compound to its target.[1][2]
-
Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[2] In Candida species, overexpression of genes like CDR1, CDR2, and CgCDR1 has been shown to increase this compound MICs.[2]
Q2: Is there cross-resistance between this compound and other azoles?
Yes, cross-resistance is common.[3][4] Strains with mutations in the cyp51A gene that confer resistance to other azoles, such as voriconazole, often exhibit elevated MICs to this compound.[1][3] The specific cross-resistance pattern can depend on the particular mutation. For instance, the TR34/L98H and TR46/Y121F/T289A mutations in A. fumigatus are associated with resistance to multiple azoles, including this compound.[1][5]
Q3: What are the established clinical breakpoints for this compound?
Clinical breakpoints for this compound against Aspergillus fumigatus have been established by both the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
-
EUCAST: For A. fumigatus, isolates with a Minimum Inhibitory Concentration (MIC) of ≤1 mg/L are considered susceptible, while those with an MIC >1 mg/L are categorized as resistant.[6]
-
CLSI: For A. fumigatus sensu stricto, the breakpoints are: Susceptible (S) ≤1 µg/mL, Intermediate (I) 2 µg/mL, and Resistant (R) ≥4 µg/mL.[7]
It is important to consult the latest guidelines from these organizations for the most current information.
Troubleshooting Guides
Antifungal Susceptibility Testing (MIC Determination)
Problem: High variability in this compound MIC results for the same isolate.
-
Possible Cause 1: Inconsistent inoculum preparation. The density of the fungal inoculum is critical for reproducible MIC results.
-
Solution: Strictly adhere to the standardized protocols from CLSI or EUCAST for inoculum preparation.[8] Use a spectrophotometer to adjust the inoculum to the correct concentration. For filamentous fungi, ensure that conidial suspensions are homogenous and free of hyphal fragments.
-
-
Possible Cause 2: Subjective endpoint reading. Determining the MIC endpoint, especially with the trailing growth phenomenon observed with azoles, can be subjective.
-
Solution: Read the MIC as the lowest concentration of this compound that causes a significant reduction in growth (e.g., ≥50% inhibition) compared to the drug-free control well, as recommended by CLSI/EUCAST guidelines. For difficult-to-read plates, using a spectrophotometer can provide a more objective reading.
-
-
Possible Cause 3: Improper incubation conditions. Incubation time and temperature can significantly impact fungal growth and, consequently, MIC values.
-
Solution: Ensure that microdilution plates are incubated at the recommended temperature (typically 35°C) and for the specified duration (e.g., 48 hours for Aspergillus) in a humidified environment to prevent evaporation.[9]
-
Problem: this compound MIC for a quality control (QC) strain is out of the acceptable range.
-
Possible Cause 1: Improper storage of this compound or reagents. this compound powder and stock solutions can degrade if not stored correctly.
-
Solution: Store this compound powder and stock solutions at the recommended temperature (typically -20°C or lower) in a desiccated environment. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 2: Contamination of the QC strain.
-
Solution: Streak the QC strain onto an appropriate agar medium to check for purity. If contaminated, obtain a fresh, certified QC strain from a reputable supplier (e.g., ATCC). Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[1]
-
cyp51A/ERG11 Gene Sequencing
Problem: No PCR amplification of the cyp51A/ERG11 gene.
-
Possible Cause 1: Poor quality or insufficient fungal DNA. Fungal cell walls can be difficult to lyse, leading to low DNA yield or purity.
-
Solution: Use a validated DNA extraction protocol specifically designed for fungi. This may involve mechanical disruption (e.g., bead beating) in combination with enzymatic lysis. Ensure the final DNA preparation is free of PCR inhibitors by checking the A260/280 and A260/230 ratios.
-
-
Possible Cause 2: Suboptimal PCR conditions. Annealing temperature, primer design, and polymerase choice are critical for successful PCR.
-
Possible Cause 3: Presence of PCR inhibitors in the DNA sample.
-
Solution: Re-purify the DNA sample using a column-based kit or perform an ethanol precipitation to remove inhibitors.[12]
-
Problem: Ambiguous or poor-quality sequencing results.
-
Possible Cause 1: Low-quality PCR product. Non-specific amplification or the presence of primer-dimers can interfere with sequencing.
-
Solution: Purify the PCR product using a commercially available kit before sending it for sequencing. Visualize the purified product on an agarose gel to confirm a single, sharp band of the correct size.
-
-
Possible Cause 2: Insufficient amount of PCR product.
-
Solution: Increase the number of PCR cycles or start with a higher amount of template DNA.
-
Gene Expression Analysis (qRT-PCR)
Problem: Low yield or poor quality of RNA from fungal samples.
-
Possible Cause 1: Inefficient cell lysis. The robust fungal cell wall can hinder RNA extraction.
-
Possible Cause 2: RNA degradation by RNases. Fungi have high levels of endogenous RNases.
-
Solution: Work quickly and in an RNase-free environment. Use RNase-free reagents and plastics. Incorporate an RNase inhibitor in the lysis buffer.
-
-
Possible Cause 3: Contamination with polysaccharides and other inhibitors.
Problem: Inconsistent or non-reproducible qRT-PCR results.
-
Possible Cause 1: Variability in RNA input.
-
Solution: Accurately quantify the RNA concentration using a fluorometric method (e.g., Qubit) and use the same amount of RNA for cDNA synthesis in all reactions.
-
-
Possible Cause 2: Poor cDNA synthesis efficiency.
-
Solution: Use a high-quality reverse transcriptase and optimize the reaction conditions. Ensure the RNA template is free of contaminants that can inhibit reverse transcription.
-
-
Possible Cause 3: Inappropriate reference gene selection.
-
Solution: Validate the stability of your chosen reference gene(s) under your specific experimental conditions. It may be necessary to test multiple candidate reference genes and use the most stable one or a combination of them for normalization.
-
Quantitative Data Summary
Table 1: this compound MICs for Aspergillus fumigatus Isolates with and without cyp51A Mutations
| cyp51A Genotype | This compound MIC Range (mg/L) | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Reference(s) |
| Wild-Type | 0.125 - 4 | 0.5 | 1 | [1][14] |
| TR34/L98H | 4 - >16 | 8 | >16 | [1] |
| TR46/Y121F/T289A | >16 | >16 | >16 | [1] |
| G54R | 1 | - | - | [1] |
| M220 alterations | MICs in the wild-type range | - | - | [15] |
Table 2: this compound MICs for Candida Species with Known Azole Resistance Mechanisms
| Candida Species | Resistance Mechanism | This compound MIC90 (µg/mL) | Reference(s) |
| C. albicans | Various (including efflux pump overexpression and ERG11 mutations) | 2 | [2][16] |
| C. glabrata | Various (including efflux pump overexpression) | 16 | [2][16] |
Experimental Protocols
This compound Broth Microdilution Susceptibility Testing (Adapted from CLSI M38 and EUCAST E.Def 9.3)
This protocol provides a general overview. For detailed instructions, refer to the latest CLSI and EUCAST documentation.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to a concentration of 1600 µg/mL.
-
Store the stock solution at -70°C.
-
-
Preparation of Microdilution Plates:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.015 to 16 µg/mL in the microdilution plate wells.
-
-
Inoculum Preparation:
-
For Aspergillus spp., harvest conidia from a 5- to 7-day-old culture on potato dextrose agar.
-
Suspend the conidia in sterile saline with 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microdilution plate.
-
Include a drug-free well as a growth control.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that shows at least 50% growth inhibition compared to the growth control.
-
Sequencing of the cyp51A Gene in Aspergillus fumigatus
-
DNA Extraction:
-
Grow the A. fumigatus isolate in a suitable liquid medium.
-
Harvest the mycelia by filtration.
-
Extract genomic DNA using a commercially available fungal DNA extraction kit that includes a mechanical lysis step (e.g., bead beating).
-
-
PCR Amplification:
-
Design primers to amplify the entire coding sequence and promoter region of the cyp51A gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Optimize PCR conditions (annealing temperature, extension time) as needed.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to verify the size and purity of the amplicon.
-
Purify the PCR product from the gel or directly from the PCR reaction using a PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type A. fumigatus cyp51A reference sequence (e.g., from GenBank) to identify any mutations.
-
Quantification of Efflux Pump Gene Expression by qRT-PCR
-
RNA Extraction:
-
Grow the fungal isolate in the presence and absence of a sub-inhibitory concentration of this compound.
-
Harvest the cells and immediately freeze them in liquid nitrogen.
-
Extract total RNA using a method that combines mechanical disruption (bead beating) and a Trizol-based or column-based purification protocol.[17]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design primers specific to the efflux pump gene of interest (e.g., CDR1 in Candida) and a validated housekeeping gene for normalization (e.g., ACT1 or TEF1).
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
Analyze the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Mechanisms of this compound action and acquired resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Activity of this compound and Other Azoles against Candida Clinical Isolates and Yeast Model Systems with Known Azole Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. liofilchem.net [liofilchem.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Troubleshooting your PCR [takarabio.com]
- 11. mybiosource.com [mybiosource.com]
- 12. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Optimized Protocol for RNA Isolation from Penicillium spp. and Aspergillus fumigatus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal Susceptibility and Genotypic Analysis of cyp51A Mutations in Aspergillus fumigatus Isolates in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of this compound Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Optimizing RNA Extraction from Fungal-Algal Tissues for Transcriptomic" by Michael J. Hohl [egrove.olemiss.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Isavuconazole Dosage Optimization in Animal Models of Candidiasis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing isavuconazole dosage regimens in animal models of candidiasis.
Troubleshooting Guide
Issue: High variability in this compound plasma concentrations despite consistent dosing.
-
Question: We are observing significant inter-individual variability in this compound plasma levels in our murine model, even with precise oral gavage administration. What could be the cause and how can we mitigate this?
Answer:
-
Prodrug Conversion: this compound is administered as a water-soluble prodrug, isavuconazonium sulfate (BAL8557), which is converted to the active moiety, this compound (BAL4815), by plasma esterases.[1] Variability in the activity of these esterases among animals can lead to differing concentrations of the active drug.
-
Gavage Technique: Ensure consistent oral gavage (OG) technique to minimize variability in administration.[2]
-
Fasting Status: The fasting state of the animals can influence drug absorption. Standardize the fasting period before drug administration.
-
Vehicle: Ensure the prodrug is completely dissolved in the vehicle (e.g., sterile water) before administration.[3]
-
Troubleshooting Steps:
-
Refine and standardize the oral gavage procedure across all personnel.
-
Implement a consistent fasting and feeding schedule for all animals in the study.
-
Consider collecting satellite blood samples from a subset of animals to characterize the pharmacokinetic profile more thoroughly.
-
-
Issue: Lack of efficacy at previously reported effective doses.
-
Question: Our this compound regimen is not producing the expected reduction in fungal burden in the kidneys. What are the potential reasons for this?
Answer:
-
Candida Species and Strain: The pharmacodynamic (PD) targets for this compound can differ significantly between Candida species. For instance, the area under the concentration-time curve (AUC)/minimum inhibitory concentration (MIC) ratio associated with efficacy is substantially lower for C. glabrata and C. tropicalis compared to C. albicans.[2][4][5][6] Even within the same species, different strains can exhibit varying virulence and susceptibility.
-
Immune Status of the Model: The immune status of the animal model is critical. Persistently neutropenic models may require a higher drug exposure (a higher AUC/MIC ratio) to achieve the same therapeutic effect as temporarily neutropenic or immunocompetent models.[7]
-
MIC Determination: Verify the MIC of the specific Candida strain being used with a standardized method (e.g., CLSI). Inaccurate MIC values will lead to incorrect AUC/MIC target calculations.[2]
-
Troubleshooting Steps:
-
Confirm the identity and MIC of your Candida strain.
-
Re-evaluate the required AUC/MIC target based on the specific Candida species and the immune status of your animal model.
-
Consider conducting a dose-ranging study to determine the optimal dose for your specific experimental conditions.
-
-
Issue: Unexpected toxicity or adverse events.
-
Question: We are observing signs of toxicity (e.g., weight loss, lethargy) in our animals at higher doses of this compound. How can we manage this?
Answer:
-
Dose Fractionation: While the AUC/MIC ratio is the primary driver of efficacy, dose fractionation studies have been conducted to assess the impact of dosing intervals.[2][8] Although this compound has a long half-life, administering the total daily dose in divided doses (e.g., every 12 hours instead of every 24 hours) might help mitigate peak concentration-related toxicity without compromising efficacy.
-
Prodrug Purity and Conversion: Ensure the purity of the isavuconazonium sulfate prodrug. Impurities could contribute to toxicity. The conversion factor from the prodrug to the active moiety should also be accurately accounted for in dose calculations.[2][3]
-
Troubleshooting Steps:
-
Review the literature for the maximum tolerated dose in your specific animal model.
-
Consider a dose fractionation approach to reduce peak plasma concentrations.
-
If toxicity persists, consider reducing the total daily dose and extending the treatment duration, while ensuring the target AUC/MIC is still achieved.
-
-
Frequently Asked Questions (FAQs)
1. What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for this compound efficacy in candidiasis models?
The ratio of the 24-hour area under the plasma concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the PK/PD index that best correlates with the efficacy of this compound in murine models of disseminated candidiasis.[2][4][5][6][7][9]
2. How do I calculate the this compound dose from the prodrug, isavuconazonium sulfate?
You will need a conversion factor to determine the equivalent dose of the active this compound from the prodrug. This factor is typically provided by the manufacturer and accounts for the molecular weight difference and purity of the prodrug powder. For example, some studies have used a conversion factor where a 100 mg oral dose of the prodrug is equivalent to 48.3 mg of the active this compound.[2] Another study reported a conversion factor of 0.48 for determining the active dose from the prodrug on a mg/kg basis.[3]
3. What are the typical this compound dosage ranges used in murine models of candidiasis?
Dosages can vary depending on the study's objective. In dose-ranging studies, oral doses of the prodrug (BAL8557) have ranged from 10 mg/kg to 640 mg/kg.[2][4][9] Efficacy studies have used daily doses of the prodrug from 1.6 to 28 mg/kg.[7]
4. How does the immune status of the animal model affect the required this compound exposure?
The required AUC/MIC ratio for a high probability of survival is significantly higher in persistently neutropenic mice compared to temporarily neutropenic mice. For example, one study reported a total drug AUC/MIC target of 670 for 90% survival in persistently neutropenic mice, compared to 270 in temporarily neutropenic mice.[7]
5. Are the PK/PD targets for this compound the same for all Candida species?
No, the PK/PD targets can vary by species. The free-drug AUC/MIC ratios associated with efficacy have been found to be more than 10-fold lower for Candida glabrata and Candida tropicalis compared to Candida albicans.[2][4][5][6]
Experimental Protocols
Detailed Methodology for a Murine Model of Disseminated Candidiasis
This protocol is a synthesized example based on common practices reported in the literature.[2][7]
-
Animal Model: Female ICR or Swiss Webster mice, typically weighing 20-25g.
-
Immunosuppression (for neutropenic models): Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -2 and 100 mg/kg on day +1 relative to infection) to induce neutropenia.
-
Infection:
-
Culture the desired Candida strain on Sabouraud dextrose agar.
-
Prepare a saline suspension and adjust the concentration to achieve the desired inoculum (e.g., 1 x 10^6 CFU/mL).
-
Inject 0.1 mL of the fungal suspension intravenously via the lateral tail vein.
-
-
This compound Preparation and Administration:
-
Treatment Regimen:
-
Efficacy Endpoint:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the kidneys, weigh them, and homogenize them in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the fungal burden (log10 CFU/g of tissue).
-
Quantitative Data Summary
Table 1: this compound Pharmacokinetics in Murine Models
| Prodrug Dose (mg/kg) | Peak Plasma Concentration (Cmax; mg/L) | Elimination Half-life (h) | AUC (mg·h/L) |
| 10 | 0.51 | 1 | 0.9 |
| 40 | - | - | - |
| 160 | - | - | - |
| 640 | 25.4 | 5 | 287 |
Data synthesized from studies using oral-gastric administration of the prodrug (BAL8557).[2][4][9]
Table 2: this compound Pharmacodynamic Targets in Murine Candidiasis Models
| Candida Species | Treatment Duration | Mean ED50 (mg/kg/12h) | Mean 24-h Free-Drug AUC/MIC |
| C. albicans | 24 h | 89.3 ± 46.7 | 67.7 ± 35 |
| C. albicans | 96 h | 59.6 ± 22 | 33.3 ± 25.5 |
| C. tropicalis | - | 31.2 | 6.2 |
| C. glabrata | - | 50.5 | 1.6 |
ED50: 50% effective dose. Data are for neutropenic models.[2][4]
Visualizations
Caption: Workflow for optimizing this compound dosage in a murine candidiasis model.
Caption: Key factors influencing this compound efficacy in candidiasis models.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Pharmacodynamic Target Determination for Candida Species in an In Vivo Murine Disseminated Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of this compound in an Aspergillus fumigatus Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound pharmacodynamic target determination for Candida species in an in vivo murine disseminated candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of this compound in the treatment of invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Pharmacokinetics and Pharmacodynamics of a Novel Triazole, this compound: Mathematical Modeling, Importance of Tissue Concentrations, and Impact of Immune Status on Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Addressing analytical challenges in isavuconazole quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address analytical challenges encountered during the quantification of isavuconazole. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for the quantification of this compound?
An internal standard is crucial for accurate and reliable quantification, especially in complex biological matrices like plasma or serum. It helps to compensate for variability in sample preparation, extraction efficiency, matrix effects, and instrument response.[1] The IS is added at a known concentration to all samples, calibrators, and quality controls, and the ratio of the analyte's response to the IS's response is used for quantification.[1]
Q2: What is the ideal type of internal standard for this compound analysis?
A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is considered the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[1][2][3] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects.[2][4] This allows the IS to accurately track and compensate for variations in the analyte's signal.[2]
Q3: What are the common causes of this compound-d4 signal suppression?
Signal suppression, or matrix effect, is a common issue in LC-MS/MS analysis where co-eluting components from the sample matrix reduce the ionization efficiency of the analyte or internal standard.[4] For this compound-d4, common causes include:
-
Phospholipids: Abundant in plasma and serum, they can co-elute and suppress ionization.[4]
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the electrospray ionization (ESI) process.[4]
-
Other Endogenous Molecules: Lipids, proteins, and other small molecules can compete for ionization.[4]
-
Co-administered Drugs: Other medications taken by the patient may co-elute and cause ion suppression.[4]
Q4: Can the type of blood collection tube affect my this compound quantification?
Yes, pre-analytical factors can significantly impact results. Studies have shown that this compound serum concentrations can be notably lower when blood is collected in tubes containing a separator gel, particularly after incubation at room temperature.[5][6] It is recommended to use tubes without a separator gel for collecting samples for this compound analysis.[5][7]
Q5: Why is therapeutic drug monitoring (TDM) recommended for this compound?
While this compound has predictable pharmacokinetics, TDM is recommended to ensure efficacy and safety, especially in certain patient populations like the critically ill or those with hematologic malignancies.[8][9] There is significant inter-patient variability in drug exposure, and TDM helps to individualize dosing to maintain concentrations within the therapeutic range, improving efficacy and reducing the risk of toxicity.[7][9]
Troubleshooting Guides
Guide 1: Low or No Signal for this compound-d4
Problem: The signal for the internal standard, this compound-d4, is consistently low or absent.
Troubleshooting Steps:
-
Systematic Check: A complete loss of signal often points to a singular system failure. A systematic approach is key to identifying the issue.[5]
-
Mass Spectrometer Function: First, confirm that the mass spectrometer is functioning correctly by checking for a stable electrospray.[5]
-
Isolate the Issue (LC vs. MS): Perform a direct infusion of your this compound-d4 standard into the mass spectrometer.
-
Investigate Common Causes: If the issue is low signal intensity rather than a complete absence, consider the following:
-
Suboptimal Ionization: Ensure the mass spectrometer is properly tuned and calibrated, and that the ionization source settings (e.g., ESI, APCI) are optimal.[5]
-
Ion Suppression: Co-eluting compounds from the sample matrix can suppress the signal.[5] Review your chromatography and sample preparation methods.
-
Sample Preparation Issues: Inefficient extraction or the presence of contaminants can negatively impact signal intensity.[5]
-
Incorrect Sample Concentration: A sample that is too dilute may not produce a strong enough signal, while a highly concentrated sample can lead to ion suppression.[5]
-
Guide 2: High Variability in Results
Problem: There is high variability and poor reproducibility in the quantification of this compound across samples.
Troubleshooting Steps:
-
Internal Standard Performance:
-
Lot-to-Lot Variability: Assess for lot-to-lot variability in your this compound-d4 internal standard. A thorough comparison of different lots should focus on purity, isotopic distribution, and chromatographic performance.
-
Optimal Concentration: Ensure the concentration of the internal standard is optimized for your assay. It should provide a consistent response across the entire calibration curve.[2]
-
-
Matrix Effects:
-
Evaluation: Evaluate the matrix effect by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample.
-
Mitigation: If significant matrix effects are present, consider improving the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) or optimizing the chromatographic separation to avoid co-elution of interfering substances.
-
-
Sample Collection and Handling:
-
Correct Tubes: Confirm that samples are being collected in tubes without separator gel.[5]
-
Stability: this compound is stable in plasma at room temperature for up to 8 hours and for at least 3 days in serum.[6][10] For longer storage, samples should be kept at -20°C or below.[10] Ensure consistent handling and storage of all samples.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for this compound quantification.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Linearity Range (mg/L) | 0.2 - 12.8[11] | 0.1 - 20 | 0.25 - 15.0[10] |
| Within-Run Imprecision (%) | 1.4 - 2.9[6] | < 5 | < 10.5[10] |
| Between-Run Imprecision (%) | 1.5 - 3.0[6] | < 12 | < 10.5[10] |
| Accuracy/Recovery (%) | 93.9 - 102.7[6] | 93.1 - 97.5[12] | 99.96 ± 5.36[10] |
| Internal Standard | this compound-d4[11] | this compound-d4 | Not specified[10] |
Table 2: Comparison of HPLC-UV Method Validation Parameters
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Linearity Range (µg/mL) | 0.025 - 10[12] | 1.25 - 3.75[13] |
| Intra-day Imprecision (%) | ≤ 7.9[12] | < 10 |
| Inter-day Imprecision (%) | ≤ 7.9[12] | < 10 |
| Accuracy (deviation %) | -5.0 to 8.0[12] | Not specified |
| Lower Limit of Quantification (µg/mL) | 0.025[12] | Not specified |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a common method for preparing serum or plasma samples for LC-MS/MS analysis of this compound.[5][14]
Materials:
-
Patient serum or plasma samples
-
This compound-d4 internal standard solution (e.g., 1 mg/mL in methanol)
-
Ice-cold methanol or acetonitrile[14]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Aliquoting: Pipette 20-50 µL of the serum or plasma sample (calibrator, control, or unknown) into a microcentrifuge tube.[5][14]
-
Internal Standard Spiking: Add a specific volume of the this compound-d4 internal standard working solution to each tube.
-
Precipitation: Add ice-cold methanol or acetonitrile (typically 2-3 times the sample volume).[1][14]
-
Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.[5][14]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g or higher) for 5-10 minutes to pellet the precipitated proteins.[1][14]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or a 96-well plate for analysis.[1][5]
Protocol 2: Liquid Chromatography (LC) Parameters
The following are general LC parameters for this compound analysis. Specific conditions may need to be optimized for your system.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[14]
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is commonly used.[14]
-
Mobile Phase A: 0.1% formic acid in water.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[14]
-
Column Temperature: Often maintained around 40°C.[15]
-
Injection Volume: 10 µL.[15]
Protocol 3: Mass Spectrometry (MS) Parameters
The following are general MS parameters for this compound analysis using an ESI source.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[14]
-
Mass Transitions (m/z):
-
This compound: Specific transitions need to be optimized, but a common precursor ion is around m/z 438.
-
This compound-d4: The precursor ion is around m/z 442.[16]
-
Visualizations
Caption: A typical workflow for the LC-MS/MS analysis of this compound.[3][14]
Caption: The inhibitory action of this compound on the fungal ergosterol biosynthesis pathway.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of this compound in Clinical Practice - Journal of Laboratory Physicians [jlabphy.org]
- 7. 4900 - this compound LC MSMS | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 8. ijccm.org [ijccm.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Implementation of a Dual-Column Liquid Chromatography-Tandem Mass-Spectrometry Method for the Quantification of this compound in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of this compound Dosing in Patients with Invasive Fungal Infections Through Therapeutic Drug Monitoring: Real-World Clinical Practice Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
Technical Support Center: Isavuconazole Drug-Drug Interaction Mitigation Strategies for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating drug-drug interactions (DDIs) with isavuconazole in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro experiment using a known CYP3A4 substrate shows variable results in the presence of this compound. What could be the underlying cause and how can I troubleshoot this?
A1: this compound is a moderate inhibitor of the CYP3A4 isoenzyme.[1][2][3] This inhibition can lead to increased concentrations of co-administered CYP3A4 substrates, potentially altering their expected effects in your experimental model.
Troubleshooting Steps:
-
Confirm CYP3A4 Metabolism: Verify that your experimental compound is indeed primarily metabolized by CYP3A4.
-
Concentration-Dependent Inhibition: Determine the inhibitory potency of this compound (IC50 or Ki) on the metabolism of your specific substrate in your experimental system (e.g., human liver microsomes). The inhibitory constant (Ki) of this compound with the CYP3A4 substrate midazolam in human liver microsomes is 0.62 µmol/L.[4]
-
Control Experiments: Include appropriate controls in your experimental design:
-
The substrate alone.
-
This compound alone.
-
The substrate with a known strong CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.
-
The substrate with a known non-inhibitor as a negative control.
-
-
Re-evaluate this compound Concentration: Ensure the concentration of this compound used in your assay is relevant to clinically achievable plasma concentrations. With recommended clinical dosing, maximum plasma concentrations are typically less than 7 μg/mL.[2][4]
Q2: I am designing an in vivo study in an animal model that involves the co-administration of this compound and tacrolimus. How should I approach dose adjustments for tacrolimus?
A2: this compound is a moderate CYP3A4 inhibitor and can significantly increase the plasma concentrations of tacrolimus, which is a sensitive CYP3A4 substrate.[3][4] This interaction necessitates careful dose management to avoid toxicity in your animal model.
Mitigation and Experimental Design Strategy:
-
Baseline Pharmacokinetics: Establish the baseline pharmacokinetic profile of tacrolimus in your animal model without this compound.
-
Staggered Administration: In your study design, consider a period of tacrolimus administration to reach a steady state before introducing this compound.
-
Empirical Dose Reduction: Based on clinical data, an initial empirical dose reduction of tacrolimus is warranted upon initiation of this compound. Studies in humans have shown that co-administration with this compound can increase the area under the concentration-time curve (AUC) of tacrolimus by 125%.[4] Some clinical observations suggest a tacrolimus dose reduction of approximately 18-40% may be necessary.[5][6][7]
-
Therapeutic Drug Monitoring (TDM): Implement a robust TDM schedule to monitor tacrolimus trough concentrations frequently, especially during the initial phase of co-administration and after any dose adjustments.
-
Control Groups: Include control groups receiving tacrolimus alone and this compound alone to differentiate the effects of each drug from the effects of the interaction.
Q3: My research involves a compound that is a strong CYP3A4 inducer. Can I use it in combination with this compound in my experiments?
A3: Co-administration of this compound with strong CYP3A4 inducers, such as rifampin, is generally contraindicated and should be avoided in a research setting if possible.[2][3] Strong inducers can dramatically decrease this compound plasma concentrations, potentially rendering it ineffective for its primary purpose in your study.
Quantitative Impact: Coadministration of this compound with rifampin has been shown to decrease the this compound AUC by 90% and the maximum concentration (Cmax) by 75%.[2][8][9]
Experimental Alternatives and Considerations:
-
Alternative Compounds: If feasible, substitute the strong CYP3A4 inducer with a compound that has a similar mechanism of action but a lower potential for enzyme induction.
-
Washout Period: If the inducer must be used, ensure an adequate washout period to allow for the de-induction of CYP3A4 enzymes before initiating this compound.
-
This compound Concentration Monitoring: If co-administration is unavoidable, frequent monitoring of this compound plasma concentrations is critical to ensure they remain within the therapeutic range. Dose adjustments of this compound may be necessary, but the magnitude of the interaction makes this challenging.
-
Genotyping: Consider the CYP3A4/5 genotype of your experimental animals, as this can influence the magnitude of the induction effect.[10]
Q4: I am working with a P-glycoprotein (P-gp) substrate. What is the potential for interaction with this compound?
A4: this compound is a mild inhibitor of P-glycoprotein (P-gp).[1] While the interaction is generally considered weak, it could still be significant for P-gp substrates with a narrow therapeutic index.
Troubleshooting and Experimental Design:
-
In Vitro Transport Assays: Conduct in vitro transport assays using a cell line overexpressing P-gp (e.g., Caco-2 or MDCK-MDR1 cells) to quantify the effect of this compound on the transport of your specific substrate.
-
Pharmacokinetic Analysis: In in vivo studies, co-administration of this compound with the P-gp substrate digoxin resulted in a 25% increase in the AUC and a 33% increase in the Cmax of digoxin.[11] Be prepared to observe modest increases in the systemic exposure of your P-gp substrate.
-
Monitor for Substrate-Specific Effects: Closely monitor for any exaggerated pharmacological or toxicological effects of your P-gp substrate when co-administered with this compound.
Data Summary Tables
Table 1: Effect of Strong CYP3A4 Inducers and Inhibitors on this compound Pharmacokinetics
| Co-administered Drug | Effect on this compound | Change in this compound AUC | Change in this compound Cmax | Recommendation for Researchers |
| Rifampin (Strong Inducer) | Decreased Exposure | ↓ 90%[2][8][9] | ↓ 75%[2][8][9] | Avoid co-administration.[2] |
| Ketoconazole (Strong Inhibitor) | Increased Exposure | ↑ 422%[8][9] | ↑ 9%[2][8][9] | Avoid co-administration.[2][12] |
Table 2: Effect of this compound on the Pharmacokinetics of Various Substrates
| Substrate | Primary Metabolic/Transport Pathway | Change in Substrate AUC | Change in Substrate Cmax |
| Midazolam | CYP3A4 | ↑ 103%[2][8][9] | ↑ 72%[2][8][9] |
| Tacrolimus | CYP3A4 | ↑ 125%[4] | ↑ 42%[4] |
| Sirolimus | CYP3A4 | ↑ 84%[4] | ↑ 65%[4] |
| Cyclosporine | CYP3A4 | ↑ 29%[4] | ↑ 6%[4] |
| Mycophenolic Acid | UGT | ↑ 35%[4] | ↓ 11%[4] |
| Atorvastatin | CYP3A4 | ↑ 37%[11] | ↑ 3%[11] |
| Digoxin | P-gp | ↑ 25%[11] | ↑ 33%[11] |
| Metformin | OCT1, OCT2, MATE1 | ↑ 52%[11] | ↑ 23%[11] |
| Bupropion | CYP2B6 | ↓ 42%[13] | ↓ 31%[13] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay
-
Objective: To determine the inhibitory potential of this compound on the metabolism of a test compound by CYP3A4.
-
Materials: Human liver microsomes (HLMs), NADPH regenerating system, test compound (CYP3A4 substrate), this compound, positive control inhibitor (e.g., ketoconazole), and analytical standards.
-
Procedure: a. Pre-incubate HLMs with a range of this compound concentrations (and controls) at 37°C. b. Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. c. Incubate for a specified time within the linear range of metabolite formation. d. Terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile). e. Centrifuge to pellet the protein and analyze the supernatant for the disappearance of the parent compound or the formation of a specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the rate of metabolism at each this compound concentration. Plot the percent inhibition versus this compound concentration and fit the data to an appropriate model to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Interaction Study in Rodents
-
Objective: To evaluate the effect of this compound on the pharmacokinetic profile of a co-administered drug (Substrate X).
-
Animal Model: Male Sprague-Dawley rats (or other appropriate model).
-
Study Design: a. Group 1 (Control): Administer Substrate X at a single dose. b. Group 2 (Treatment): Administer this compound for a pre-determined period to achieve steady-state concentrations, followed by co-administration of Substrate X at the same dose as Group 1.
-
Dosing: a. This compound can be administered orally (e.g., via gavage) based on clinically relevant dosing regimens, adjusted for animal body weight. A typical clinical dose is a loading dose of 200 mg three times a day for two days, followed by 200 mg once daily.[4][8] b. Administer Substrate X at a dose known to produce quantifiable plasma concentrations.
-
Sample Collection: Collect serial blood samples via an appropriate route (e.g., tail vein, jugular vein cannula) at predetermined time points post-dose of Substrate X (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Process blood samples to obtain plasma. Analyze plasma samples for concentrations of Substrate X (and its major metabolites, if applicable) and this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life, clearance) for Substrate X in both groups using non-compartmental analysis. Compare the parameters between the control and treatment groups to assess the magnitude of the drug-drug interaction.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for DDI mitigation.
References
- 1. Pharmacological interactions of this compound | Revista Iberoamericana de Micología [elsevier.es]
- 2. Pharmacokinetic Evaluation of CYP3A4‐Mediated Drug‐Drug Interactions of this compound With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Assessment of Drug‐Drug Interactions of this compound With the Immunosuppressants Cyclosporine, Mycophenolic Acid, Prednisolone, Sirolimus, and Tacrolimus in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Managing the Significant Drug-Drug Interaction Between Tacrolimus and this compound in Solid Organ Transplant Recipients - American Transplant Congress [atc.digitellinc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound-tacrolimus drug-drug interactions in HSCT patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Evaluation of CYP3A4-Mediated Drug-Drug Interactions of this compound With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Concomitant use of this compound and CYP3A4/5 inducers: Where pharmacogenetics meets pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Interactions Between this compound and the Drug Transporter Substrates Atorvastatin, Digoxin, Metformin, and Methotrexate in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Effects of this compound Coadministration With the Cytochrome P450 Enzyme Substrates Bupropion, Repaglinide, Caffeine, Dextromethorphan, and Methadone in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Improving the therapeutic index of isavuconazole in combination therapies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of isavuconazole through combination therapies.
Frequently Asked Questions (FAQs): In Vitro Interaction & Synergy
Question 1: What type of interaction (synergistic, indifferent, antagonistic) can I expect when combining this compound with other antifungal classes?
Answer: The interaction profile of this compound in combination therapies is highly dependent on the partner drug and the target fungal species.
-
With Echinocandins (e.g., micafungin, caspofungin, anidulafungin):
-
Against Candida species, particularly Candida auris, combinations have shown significant synergy.[1][2][3] Both checkerboard and time-kill curve assays confirm that combining this compound and an echinocandin is more effective than monotherapy.[1] Synergistic and fungistatic activity can often be achieved with low concentrations of this compound (≥0.125 mg/L) combined with an echinocandin (≥1 mg/L).[1][3]
-
Against Aspergillus species, the results are more varied. While some studies report synergistic activity against A. fumigatus, A. flavus, and A. terreus[4][5], others, using a checkerboard microdilution method, found primarily indifferent interactions for all tested strains.[6][7] Antagonism is rarely observed in these combinations.[7]
-
-
With Polyenes (e.g., Amphotericin B):
-
Interactions can be complex and species-dependent. Antagonism has been reported against C. glabrata and C. krusei, as well as against molds like A. fumigatus and A. flavus.[8][9] One proposed mechanism for this is the reduction of ergosterol in the fungal cell membrane by azoles, which is the binding target for amphotericin B.[8]
-
However, indifferent or even additive/synergistic effects have been observed against Mucorales species such as L. corymbifera, R. arrhizus, and M. circinelloides.[10][11]
-
-
With Colistin:
-
Against C. auris, the combination of this compound and colistin has demonstrated in vitro synergy in checkerboard assays, with no antagonism observed.[12]
-
Table 1: Summary of In Vitro this compound Combination Studies
| Combination Agent | Target Organism | Predominant Interaction | References |
| Echinocandins | Candida auris | Synergy | [1][2][3] |
| Candida spp. | Synergy | [8] | |
| Aspergillus spp. | Indifference to Synergy | [4][5][6][7][13] | |
| Polyenes (Amphotericin B) | Candida glabrata, C. krusei | Antagonism | [8] |
| Aspergillus fumigatus, A. flavus | Antagonism | [9] | |
| Mucorales | Additive/Synergy or Indifference | [9][10][11] | |
| Colistin | Candida auris | Synergy | [12] |
Question 2: My checkerboard assay shows synergy, but my time-kill curves do not. Why the discrepancy?
Answer: This is a common challenge resulting from the different endpoints these two assays measure.
-
Checkerboard Assay: This method determines the minimum inhibitory concentration (MIC) at a single, fixed time point (e.g., 48 hours) and provides a static view of drug interaction.[13] It is excellent for high-throughput screening of concentration ranges but doesn't capture the dynamics of fungal killing or regrowth over time.
-
Time-Kill Curve Assay: This method measures the rate of fungal killing over an extended period (e.g., 0, 4, 8, 24, 48 hours). It provides a dynamic assessment of the pharmacodynamic interaction. A combination might be synergistic by inhibiting growth at 48 hours (checkerboard) but may not demonstrate a faster or more profound killing effect compared to the single agents at earlier time points (time-kill). For example, studies with C. auris showed that once synergy was achieved, increasing drug concentrations in time-kill experiments did not further improve the antifungal activity.[1][3]
It is crucial to use both methods for a comprehensive understanding. The checkerboard provides a broad view of interacting concentrations, while time-kill curves offer deeper insight into the pharmacodynamic nature (e.g., fungistatic vs. fungicidal) of that interaction.
Caption: Workflow for comprehensive antifungal synergy testing.
FAQs: Pharmacokinetics & Drug-Drug Interactions (DDI)
Question 3: How does this compound's metabolism affect its use in combination therapies?
Answer: this compound is a substrate and moderate inhibitor of the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP3A5.[14][15][16] This is the primary pathway for drug-drug interactions (DDIs) and must be carefully considered when designing experiments or clinical regimens.
-
CYP3A4/5 Inducers: Co-administration with strong CYP3A4 inducers (e.g., rifampin, carbamazepine, phenobarbital) will significantly increase the metabolism of this compound, leading to lower plasma concentrations and potential therapeutic failure.[14][17] Co-administration with such agents is contraindicated.[18]
-
CYP3A4/5 Inhibitors: Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) will decrease the metabolism of this compound, leading to significantly higher plasma concentrations and an increased risk of toxicity.[14][17][19] This combination is also contraindicated.
Because this compound itself is a moderate CYP3A4 inhibitor, it can increase the concentration of other drugs that are substrates for this enzyme, such as tacrolimus, sirolimus, and cyclosporine.[15][18]
Caption: Mechanism of CYP3A4-mediated drug-drug interactions with this compound.
Table 2: Selected Drug-Drug Interactions with this compound
| Interacting Drug Class | Example Drug(s) | Effect on this compound Levels | Recommendation | References |
| Strong CYP3A4 Inducers | Rifampin, Carbamazepine, St. John's Wort, Long-acting Barbiturates | ↓↓ (Significant Decrease) | Avoid co-administration | [14][17][20] |
| Strong CYP3A4 Inhibitors | Ketoconazole, Ritonavir | ↑↑ (Significant Increase) | Avoid co-administration | [14][17][19] |
| Moderate CYP3A4 Inhibitors | Lopinavir/Ritonavir | ↑ (Increase) | Monitor closely | [17] |
| CYP3A4 Substrates | Tacrolimus, Sirolimus, Midazolam | No significant effect on ISA levels, but ISA increases levels of these drugs. | Monitor levels of co-administered drug and adjust dose as needed. | [15][17][18] |
Question 4: Is Therapeutic Drug Monitoring (TDM) necessary for this compound in combination therapy research?
Answer: While routine TDM for this compound monotherapy was not initially recommended due to its predictable pharmacokinetics, emerging evidence suggests it is beneficial in specific situations, particularly in a research or complex clinical setting.[21][22]
TDM is recommended when:
-
Co-administering moderate CYP3A4 inhibitors or inducers: To ensure this compound levels remain within the therapeutic window.[16]
-
Studying specific patient populations: Critically ill and hematologic patients have shown significant pharmacokinetic variability, with a high percentage of initial trough concentrations falling outside the target range.
-
Unexpected clinical or experimental outcomes: If you observe treatment failure or signs of toxicity, TDM can help determine if this is related to suboptimal or excessive drug exposure.
-
Prolonged therapy: Some studies show that this compound levels can increase over time with prolonged administration.[23]
Table 3: this compound Therapeutic Drug Monitoring (TDM) Parameters
| Parameter | Recommended Range/Value | Notes | References |
| Therapeutic Range (Trough) | 1–4 µg/mL or 2-5 µg/mL | The optimal range is still being refined; some sources use a slightly higher lower bound. | [15][22] |
| Toxicity Threshold | > 5.0 µg/mL | Levels above this may be associated with increased risk of adverse events, such as gastrointestinal issues or transaminitis. | [23][24][25] |
| Populations with High Variability | Critically ill, hematology patients, high BMI, ECMO | These groups are more likely to have subtherapeutic initial concentrations. | [21][22] |
Troubleshooting Guide
Problem: My in vitro results show antagonism between this compound and amphotericin B.
-
Plausible Cause: This is a known pharmacological interaction. Azoles inhibit the synthesis of ergosterol, which is the primary target of amphotericin B. A depleted ergosterol content in the fungal membrane reduces the binding sites for amphotericin B, leading to an antagonistic effect.[8]
-
Troubleshooting Steps:
-
Verify Concentrations: Ensure you are testing clinically relevant concentrations. The nature of the interaction can sometimes be concentration-dependent.[9]
-
Test Different Species: The interaction is not universal across all fungi. While antagonism is seen in Aspergillus and some Candida species, indifferent or synergistic effects are reported against Mucorales.[9][10] Consider testing your combination against a panel of different organisms.
-
Consider Sequential Dosing: In a clinical or in vivo context, antagonism from simultaneous exposure might be mitigated by sequential administration, though this requires further investigation.
-
Choose an Alternative Partner: If your target is Aspergillus or Candida, an echinocandin is a more promising synergistic partner for this compound than amphotericin B.[1][4]
-
Problem: I am seeing high variability in my MIC results for this compound combinations.
-
Plausible Cause: Inoculum preparation, endpoint reading, and plate setup are common sources of variability in checkerboard assays.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure your fungal inoculum is prepared fresh and standardized spectrophotometrically to the precise concentration specified in your chosen protocol (e.g., EUCAST or CLSI).
-
Objective Endpoint Reading: Visual reading of MICs can be subjective. Use a microplate reader (spectrophotometer) to measure absorbance and define the endpoint as a specific percentage of growth inhibition (e.g., 50% or 90%) compared to the drug-free control well.
-
Use Quality Controls: Include reference strains (e.g., C. parapsilosis ATCC 22019, A. fumigatus ATCC 204305) in every assay to ensure the results are within the expected range.[13]
-
Replicate Experiments: Perform each experiment in triplicate and on at least three different days to assess inter- and intra-assay variability.
-
Appendix A: Detailed Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for FICI Determination
This protocol is based on the EUCAST reference method.
-
Drug Plate Preparation:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis (e.g., columns 1-11) and the combination drug along the y-axis (e.g., rows A-G).
-
The final drug concentrations should bracket the known MICs of the single agents.
-
Column 12 should contain drug-free medium for a growth control, and Row H should contain the combination drug alone for its MIC determination.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on appropriate agar.
-
Prepare a cell suspension in sterile saline and adjust the turbidity using a spectrophotometer to achieve a final concentration of 1-5 x 10⁵ CFU/mL in the test wells.
-
-
Incubation:
-
Add 100 µL of the standardized inoculum to each well of the drug-prepared plate.
-
Incubate the plate at 35°C for 24-48 hours, depending on the organism.
-
-
Endpoint Reading & FICI Calculation:
-
Determine the MIC for each drug alone and in every combination. The MIC is the lowest concentration showing ≥50% growth inhibition compared to the drug-free control.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI for that well: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Protocol 2: Time-Kill Curve Assay
-
Preparation:
-
Prepare a starting fungal inoculum at a concentration of ~1-5 x 10⁵ CFU/mL in a suitable broth medium (e.g., RPMI).
-
Prepare tubes with the following conditions: 1) Growth Control (no drug), 2) this compound alone, 3) Combination drug alone, 4) Combination of both drugs. Drug concentrations are typically chosen based on checkerboard results (e.g., 1x MIC, 0.5x MIC).
-
-
Execution:
-
Incubate all tubes at 35°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), draw an aliquot from each tube.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline.
-
-
Quantification:
-
Plate the dilutions onto agar plates (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates for 24-48 hours until colonies are visible.
-
Count the colonies and calculate the CFU/mL for each time point.
-
-
Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Antagonism is defined as a ≥2-log₁₀ increase in CFU/mL with the combination compared to the least active single agent.
-
References
- 1. In Vitro Synergistic Interactions of this compound and Echinocandins against Candida auris [mdpi.com]
- 2. In Vitro Synergistic Interactions of this compound and Echinocandins against <i>Candida auris</i> - ProQuest [proquest.com]
- 3. In Vitro Synergistic Interactions of this compound and Echinocandins against Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Combination of this compound with Micafungin or Amphotericin B Deoxycholate against Medically Important Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapy with this compound and Micafungin for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro synergy of this compound in combination with colistin against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Combination of this compound with Echinocandins against Azole-Susceptible and -Resistant Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of Drug–Drug Interactions on the Pharmacokinetics of this compound: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic Drug Monitoring of this compound: Serum Concentration Variability and Success Rates for Reaching Target in Comparison with Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic Evaluation of CYP3A4‐Mediated Drug‐Drug Interactions of this compound With Rifampin, Ketoconazole, Midazolam, and Ethinyl Estradiol/Norethindrone in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological interactions of this compound | Revista Iberoamericana de Micología [elsevier.es]
- 20. Frontiers | Clinical research advances of this compound in the treatment of invasive fungal diseases [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Therapeutic drug monitoring of this compound: Trends and update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sensusimpact.com [sensusimpact.com]
- 24. This compound therapeutic drug monitoring and association with adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
Troubleshooting unexpected results in isavuconazole in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isavuconazole in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing reduced but persistent growth at this compound concentrations above the Minimum Inhibitory Concentration (MIC). What could be the cause of this "trailing effect"?
A1: The "trailing effect," characterized by reduced but persistent fungal growth at drug concentrations above the MIC, has been observed with this compound, particularly against Candida species like C. glabrata and C. albicans.[1][2] This phenomenon can complicate the visual determination of endpoints in broth microdilution assays.
Troubleshooting Steps:
-
Adhere to Standardized Reading Times: Strictly follow the recommended incubation times as specified by CLSI or EUCAST guidelines before reading the MICs. Extended incubation can exacerbate the trailing effect.
-
Spectrophotometric Reading: If available, use a spectrophotometer to determine the MIC endpoint (e.g., 50% growth inhibition compared to the growth control) for a more objective measurement.
-
Confirm with a Fungicidal Assay: If trailing is persistent and results are ambiguous, consider performing a minimal fungicidal concentration (MFC) assay to determine the concentration at which this compound is fungicidal.
Q2: Our this compound MICs for some Aspergillus isolates are higher than expected and seem to correlate with high MICs for other azoles. Is this expected?
A2: Yes, cross-resistance between this compound and other triazoles is common, especially in Aspergillus fumigatus isolates harboring mutations in the cyp51A gene.[3][4][5][6] The cyp51A gene encodes the target enzyme for azoles, lanosterol 14-alpha-demethylase. Specific mutations, such as TR34/L98H, can confer resistance to multiple azoles, including this compound.[7] However, the extent of cross-resistance can vary depending on the specific mutation.[3][5] For instance, isolates with a G54 mutation may show elevated MICs to posaconazole but lower MICs to voriconazole and this compound.[5][7]
Troubleshooting Steps:
-
Molecular Testing: If you observe high this compound MICs in azole-experienced isolates, consider molecular testing to identify mutations in the cyp51A gene.
-
Test Other Azoles: To confirm cross-resistance, test the isolates against other azoles like voriconazole, posaconazole, and itraconazole.
-
Use Established Breakpoints: Compare your MIC results to established clinical breakpoints and epidemiological cutoff values (ECVs) from bodies like EUCAST and CLSI to classify isolates as susceptible, intermediate, or resistant.[7][8][9]
Q3: We are dissolving our this compound in DMSO. Could the solvent be affecting our results?
A3: While Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of this compound for in vitro assays, it is crucial to ensure the final concentration in the assay medium is low.[10] High concentrations of DMSO can have an inhibitory effect on fungal growth, potentially leading to falsely low MICs.
Troubleshooting Steps:
-
Solvent Concentration: Ensure the final concentration of DMSO in your assay wells is typically ≤1% (v/v).
-
Solvent Control: Always include a solvent control (medium with the same concentration of DMSO used in the drug dilutions but without the drug) to assess any potential inhibitory effects of the solvent alone.
-
Follow Standard Protocols: Adhere to the solvent recommendations and final concentration limits outlined in standardized protocols like those from CLSI and EUCAST.
Q4: Can serum or protein in the culture medium affect this compound's in vitro activity?
A4: this compound is highly protein-bound (approximately 98%).[11][12] In in vitro assays, the presence of serum or albumin can lead to a significant portion of the drug being bound and therefore inactive. This can result in apparently higher MIC values. It is important to consider that only the unbound fraction of the drug is pharmacologically active.[12][13]
Troubleshooting Steps:
-
Standardized Medium: For consistency and comparability of results, use standardized, protein-free media such as RPMI-1640 as recommended by CLSI and EUCAST for antifungal susceptibility testing.
-
Consider Protein Binding in Advanced Models: If your research requires the use of media containing serum to better mimic in vivo conditions, be aware of the potential impact on drug availability and interpret the results accordingly. The unbound fraction of this compound can be variable in clinical settings.[12]
Quantitative Data Summary
Table 1: this compound MIC Ranges for Aspergillus Species (µg/mL)
| Aspergillus Species | CLSI Method MIC Range | EUCAST Method MIC Range | Modal MIC (CLSI) |
| A. fumigatus complex | 0.25 - >8 | 0.125 - >8 | 1 |
| A. flavus complex | 0.5 - 2 | 0.25 - 2 | 1 |
| A. niger complex | 0.5 - 4 | 0.5 - 4 | 1 |
| A. terreus complex | 0.25 - 2 | 0.25 - 1 | 0.5 |
| A. nidulans complex | 0.12 - 0.5 | 0.06 - 0.5 | 0.12 |
Data compiled from multiple sources.[4][9][14]
Table 2: this compound MIC Ranges for Candida Species (µg/mL)
| Candida Species | CLSI Method MIC Range | EUCAST Method MIC Range | Modal MIC (EUCAST) |
| C. albicans | ≤0.015 - 0.5 | ≤0.015 - 0.25 | ≤0.015 |
| C. glabrata | ≤0.015 - 4 | 0.03 - 2 | 0.25 |
| C. parapsilosis | ≤0.015 - 0.5 | ≤0.015 - 0.125 | ≤0.015 |
| C. tropicalis | ≤0.015 - 0.25 | ≤0.015 - 0.125 | ≤0.015 |
| C. krusei | 0.03 - 1 | 0.125 - 1 | 0.5 |
Data compiled from multiple sources.[6][15][16]
Experimental Protocols
CLSI Broth Microdilution Method for Yeasts (Adapted from M27)
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate. The final drug concentrations should typically range from 0.015 to 16 µg/mL.[10]
-
Inoculum Preparation: Culture the yeast isolate on an appropriate agar plate. Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.
-
Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.[17]
-
Endpoint Reading: The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the drug-free growth control well.
EUCAST Broth Microdilution Method for Molds (Adapted from E.DEF 9.3.2)
-
Drug Preparation: Similar to the CLSI method, prepare serial dilutions of this compound in RPMI 1640 medium (supplemented with 2% glucose) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the mold isolate on an appropriate agar plate until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Incubation: Incubate the microtiter plates at 35-37°C for 48-72 hours.
-
Endpoint Reading: The MIC is the lowest concentration of this compound that shows complete inhibition of growth (100%) as observed visually.
Visualizations
Caption: Mechanism of action of this compound in the fungal cell.
Caption: General experimental workflow for in vitro susceptibility testing.
References
- 1. This compound is highly active in vitro against Candida species isolates but shows trailing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Susceptibility of Aspergillus fumigatus to this compound: Correlation with Itraconazole, Voriconazole, and Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. EUCAST technical note on this compound breakpoints for Aspergillus, itraconazole breakpoints for Candida and updates for the antifungal susceptibility testing method documents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter Study of this compound MIC Distributions and Epidemiological Cutoff Values for Aspergillus spp. for the CLSI M38-A2 Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. High Variability in this compound Unbound Fraction in Clinical Practice: A Call to Reconsider Pharmacokinetic/Pharmacodynamic Targets and Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of this compound against Aspergillus Species and Zygomycetes According to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of this compound Susceptibility of Aspergillus and Candida Species by the EUCAST Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of this compound against Opportunistic Fungal Pathogens from Two Mycology Reference Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Isavuconazole Stability Testing: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining isavuconazole stability testing protocols. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental methodologies, and data presentation to address specific issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its prodrug form?
A1: this compound is a broad-spectrum triazole antifungal agent. It is often administered as a water-soluble prodrug, isavuconazonium sulfate. In the body, isavuconazonium sulfate is rapidly converted to the active moiety, this compound, by plasma esterases.[1][2]
Q2: Under what conditions is this compound known to be unstable?
A2: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. The most significant degradation is reported under acidic conditions.[3]
Q3: Is this compound sensitive to light and heat?
A3: this compound is relatively stable under photolytic and thermal stress.[3] One study reported no degradation under photolytic conditions and only 1.03% degradation under thermal stress.
Q4: What are the known degradation products of isavuconazonium sulfate?
A4: Isavuconazonium sulfate degrades into several products. The primary degradation product is the active form, this compound (DP1). Four degradation products (DP1, DP2, DP3, and DP4) have been identified.[4][5] Significant degradation has been noted under alkaline hydrolytic stress.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Silanol interactions with the column. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. | 1. Use a base-deactivated column or a mobile phase with a competitive amine. 2. Reduce the sample concentration. 3. Dissolve the sample in the initial mobile phase. |
| Peak Splitting or Broadening | 1. Column void or contamination. 2. Co-elution with an impurity or degradation product. 3. High injection volume. | 1. Replace the guard column or the analytical column. 2. Adjust the mobile phase composition or gradient to improve resolution. 3. Reduce the injection volume. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuation in mobile phase composition or flow rate. 3. Temperature variations. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase. 2. Check the pump for leaks and ensure proper solvent mixing. 3. Use a column oven to maintain a consistent temperature. |
| Extraneous Peaks (Ghost Peaks) | 1. Contamination in the mobile phase, injector, or column. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step and inject a blank solvent after a high-concentration sample. |
| Unexpected Degradation | 1. Sample instability in the autosampler. 2. Contaminated diluent or mobile phase. | 1. Keep the autosampler at a controlled, cool temperature. 2. Prepare fresh diluents and mobile phases daily. |
| Interference from Excipients | 1. Co-elution of formulation excipients with the this compound peak. | 1. Optimize the chromatographic method by adjusting the mobile phase, gradient, or column chemistry to separate the analyte from interfering peaks.[2] |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop stability-indicating analytical methods.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as a mixture of water and methanol (20:80 v/v).[6]
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 1 N HCl. Heat the solution at 80°C for 2 hours. Cool and neutralize with 1 N NaOH.[3]
-
Alkaline Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 1 N NaOH. Heat the solution at 80°C for 2 hours. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Store the solution at room temperature for 24 hours.[3]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours. Dissolve the heat-treated sample in a suitable solvent for analysis.[3]
-
Photolytic Degradation: Expose the solid drug substance to UV light as per ICH Q1B guidelines. Dissolve the light-exposed sample in a suitable solvent for analysis.[3]
3. Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is an example of an HPLC method suitable for stability testing:
| Parameter | Condition |
| Column | YMC Pack C18 (150 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | pH 5.5 Acetate Buffer: Methanol (50:50 v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Detection Wavelength | 255 nm[7] |
| Column Temperature | 25°C[7] |
Data Presentation
Summary of Forced Degradation Results
The following table summarizes the typical degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Degradation (%) |
| Acidic | 1 N HCl at 80°C for 2 hours | 4.39% |
| Alkaline | 1 N NaOH at 80°C for 2 hours | 2.07% |
| Oxidative | 30% H₂O₂ at room temperature | 2.19% |
| Thermal | 80°C | 1.03% |
| Photolytic | UV light (as per ICH Q1B) | No degradation |
Note: The degradation percentages are based on a specific study and may vary depending on the exact experimental conditions.
Visualizations
Caption: Degradation pathway of isavuconazonium sulfate.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting unexpected peaks in HPLC analysis.
References
- 1. Two Phase 1, Open‐Label, Mass Balance Studies to Determine the Pharmacokinetics of 14C‐Labeled Isavuconazonium Sulfate in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification and structural characterization of four novel degradation products and a process impurity of isavuconazonium sulfate for injection formulation bulk by LC-ESI-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. jetir.org [jetir.org]
Managing adverse effects of isavuconazole in preclinical toxicology studies
Welcome to the technical support center for managing adverse effects of isavuconazole in preclinical toxicology studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?
This compound is a broad-spectrum triazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, this compound disrupts membrane integrity, leading to fungal cell death. While this action is specific to fungal cells, high concentrations of azole antifungals can sometimes interact with mammalian cytochrome P450 (CYP450) enzymes, which may contribute to some of the observed adverse effects, such as hepatotoxicity.[1]
Q2: What are the most common adverse effects observed with this compound in preclinical toxicology studies?
The most frequently reported adverse effects in preclinical studies include hepatotoxicity (elevated liver enzymes), gastrointestinal issues (nausea, vomiting, diarrhea), and cardiovascular effects, specifically a shortening of the QT interval.[2][3][4]
Q3: Is therapeutic drug monitoring (TDM) necessary for this compound in preclinical studies?
While not always standard practice due to this compound's predictable pharmacokinetics, TDM can be a valuable tool in preclinical studies, especially when investigating exposure-toxicity relationships.[5][6] Monitoring plasma concentrations can help correlate observed adverse events with specific drug levels and guide dose adjustments.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Question: We are observing significant elevations in ALT and AST in our rat cohort treated with this compound. How should we proceed?
Answer:
Elevated liver enzymes are a known potential adverse effect of this compound.[1][2][7][8] A systematic approach is crucial to determine the cause and manage the issue.
Initial Assessment:
-
Confirm the findings: Repeat the liver function tests (LFTs) on a fresh sample to rule out analytical errors.
-
Evaluate the magnitude: Characterize the elevation as mild, moderate, or severe based on multiples of the upper limit of normal (ULN).
-
Review dosing and animal health: Verify the correct dose was administered and perform a thorough clinical examination of the animals to check for other signs of toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for elevated liver enzymes.
Management Strategies:
-
Dose Reduction: If the liver enzyme elevations are dose-dependent, a reduction in the this compound dose may lead to normalization of the enzyme levels.
-
Increased Monitoring: For mild elevations, continue the study with more frequent monitoring of liver function to track the progression.
-
Necropsy and Histopathology: In cases of severe or persistent elevations, or in the event of unexpected mortality, a full necropsy with histopathological examination of the liver is recommended to characterize the nature and extent of the liver injury.
Issue 2: Gastrointestinal Distress
Question: Our non-human primate group is showing signs of gastrointestinal distress (vomiting, diarrhea) after oral administration of this compound. What steps can we take?
Answer:
Gastrointestinal side effects are commonly reported with this compound.[2] Management focuses on supportive care and identifying the underlying cause.
Initial Assessment:
-
Clinical Observation: Document the frequency and severity of vomiting and diarrhea. Assess for signs of dehydration.
-
Food and Water Intake: Monitor and quantify food and water consumption.
-
Stool Examination: Perform a visual inspection of the feces and consider microbiological analysis if an infectious cause is suspected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gastrointestinal distress.
Management Strategies:
-
Supportive Care: Provide fluid and electrolyte replacement as needed to prevent dehydration.
-
Dosing Adjustments: Consider administering the daily dose in divided doses or with a small amount of food to improve tolerability.
-
Route of Administration: If using oral gavage, ensure proper technique to minimize stress and potential for esophageal irritation.
Issue 3: Cardiovascular Findings - QT Interval Shortening
Question: Our ECG analysis in a conscious non-human primate study shows a consistent shortening of the QTc interval with this compound treatment. Is this a cause for concern?
Answer:
This compound is known to cause a dose- and concentration-dependent shortening of the QT interval, which is a unique characteristic among triazole antifungals.[3][4][9] In preclinical and clinical studies, this effect has not been associated with an increased risk of cardiac adverse events.[3][4]
Initial Assessment:
-
Data Quality: Ensure high-quality ECG recordings and accurate QTc calculations using an appropriate correction formula for the species.
-
Magnitude of Change: Quantify the degree of QTc shortening and assess its relationship with the dose and plasma concentration of this compound.
-
Concurrent Observations: Monitor for any other cardiovascular changes, such as arrhythmias or changes in heart rate and blood pressure.
Logical Relationship Diagram:
Caption: Logical relationship of this compound and QT shortening.
Management Strategies:
-
Continued Monitoring: Continue to monitor cardiovascular parameters as planned in the study protocol.
-
Correlation with Exposure: Analyze the relationship between the magnitude of QT shortening and the plasma concentration of this compound to understand the exposure-response relationship.
-
Avoid Concomitant Medications: In a clinical context, caution is advised when co-administering this compound with other drugs known to shorten the QT interval. While less of a concern in controlled preclinical studies, this interaction potential should be noted.
Data Presentation
Table 1: Summary of this compound-Related Adverse Events in Preclinical and Clinical Studies
| Adverse Event | Species/Population | Incidence/Observation | Reference |
| Hepatotoxicity | |||
| Elevated Liver Enzymes | Humans | 1% to 5% (transient and asymptomatic) | [1] |
| Hepatobiliary Disorders | Humans (Phase III trials) | ~16% | [7] |
| Lower frequency vs. Voriconazole | Humans (SECURE trial) | 2% vs. 10% | [2] |
| Gastrointestinal | |||
| Nausea, Vomiting, Diarrhea | Humans | Commonly reported | [2] |
| Cardiovascular | |||
| QT Interval Shortening | Humans | Dose- and plasma concentration-related | [3][4] |
| Mean Decrease in QTc | Humans (26 patients) | 7.4 ± 5.8% (36.5 ± 38.8 ms) | [9][10] |
| No QTc Prolongation | Monkeys (39-week study) | Up to 40 mg/kg/day | [11] |
| Developmental | |||
| Skeletal Abnormalities | Rats/Rabbits | Dose-dependent increase | [11] |
| Increased Perinatal Mortality | Rats | 90 mg/kg/day | [11] |
Experimental Protocols
Protocol 1: Monitoring of Hepatotoxicity in Rats
Objective: To monitor for and characterize potential this compound-induced liver injury in a rat toxicology study.
Methodology:
-
Animal Model: Male and female Sprague-Dawley or Wistar rats.
-
Dosing: Administer this compound or vehicle control daily via oral gavage for the duration of the study (e.g., 28 or 90 days). Include multiple dose groups (low, mid, high) and a control group.
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose), and at regular intervals during the study (e.g., weekly or bi-weekly), and at termination.
-
Process blood to obtain serum or plasma.
-
-
Biochemical Analysis:
-
Measure the following liver function parameters:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin (TBIL)
-
-
-
Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect liver tissues and fix in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should perform a microscopic examination of the liver sections to assess for hepatocellular necrosis, inflammation, cholestasis, and other signs of liver injury.
-
Protocol 2: Assessment of Gastrointestinal Tolerability in Non-Human Primates
Objective: To assess the gastrointestinal tolerability of this compound in a non-human primate toxicology study.
Methodology:
-
Animal Model: Cynomolgus or Rhesus monkeys.
-
Dosing: Administer this compound or vehicle control daily via oral gavage or in a palatable treat for the study duration.
-
Clinical Observations:
-
Perform and record detailed clinical observations at least twice daily.
-
Specifically, look for and score the incidence, frequency, and severity of:
-
Emesis (vomiting)
-
Diarrhea or loose stools
-
Changes in appetite (quantify food consumption)
-
Abdominal discomfort (e.g., guarding, abnormal posture)
-
-
-
Body Weight: Measure and record body weight at least weekly.
-
Hydration Status: Monitor for signs of dehydration (e.g., skin turgor, sunken eyes) if vomiting or diarrhea is persistent.
-
Fecal Examination: Perform daily visual inspection of feces for consistency, color, and presence of blood.
Protocol 3: Cardiovascular Monitoring (ECG) in Conscious Non-Human Primates
Objective: To evaluate the effects of this compound on the electrocardiogram (ECG), with a focus on the QT interval, in conscious non-human primates.
Methodology:
-
Animal Model: Conscious, chair-restrained or jacketed telemetry-equipped Cynomolgus monkeys.
-
ECG Recording:
-
Acquire continuous or intermittent ECG recordings at baseline and at multiple time points after this compound administration (e.g., pre-dose, and 1, 2, 4, 8, and 24 hours post-dose).
-
Use a multi-lead ECG system to capture standard limb and precordial leads.
-
-
Data Analysis:
-
Measure the following ECG parameters:
-
Heart rate (HR)
-
PR interval
-
QRS duration
-
QT interval
-
-
Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction, though individual correction factors are preferred).
-
-
Toxicokinetic Correlation:
-
Collect blood samples for toxicokinetic analysis at time points corresponding to the ECG recordings.
-
Correlate the observed changes in QTc with the plasma concentrations of this compound.
-
References
- 1. Isavuconazonium - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QT Interval Shortening With this compound: In Vitro and In Vivo Effects on Cardiac Repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QT Interval Shortening With this compound: In Vitro and In Vivo Effects on Cardiac Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tdm-monografie.org [tdm-monografie.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Late-onset this compound-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound shortens the QTc interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isavuconazole and Aspergillus CYP51A Mutations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of CYP51A mutations on isavuconazole efficacy in Aspergillus species.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Aspergillus fumigatus?
A1: The primary mechanism of azole resistance, including to this compound, in Aspergillus fumigatus is mutations in the cyp51A gene.[1][2] This gene encodes the lanosterol 14α-demethylase enzyme, a key component in the ergosterol biosynthesis pathway, which is the target of azole antifungals.[3] Mutations in cyp51A can lead to conformational changes in the enzyme, reducing the binding affinity of this compound and rendering the drug less effective.[4]
Q2: Which CYP51A mutations are most commonly associated with this compound resistance?
A2: Several CYP51A mutations are linked to this compound resistance. The most frequently reported include tandem repeat (TR) mutations in the promoter region of the gene, such as TR₃₄/L98H and TR₄₆/Y121F/T289A.[3][5][6] These mutations lead to overexpression of the cyp51A gene.[3][5] Other significant point mutations within the gene itself, such as those at codons G54, M220, G138, and G448, have also been shown to confer resistance.[5][7][8]
Q3: Can an Aspergillus isolate be resistant to other azoles and still be susceptible to this compound?
A3: While cross-resistance among azoles is common in isolates with CYP51A mutations, there can be some variability.[1] For instance, isolates with the G54 mutation have been reported to have lower minimum inhibitory concentrations (MICs) for this compound compared to posaconazole.[7] However, mutations like TR₃₄/L98H and TR₄₆/Y121F/T289A generally confer resistance to multiple azoles, including this compound.[6][9] Antifungal susceptibility testing for each azole is crucial to determine the specific resistance profile of an isolate.
Q4: Are there non-CYP51A-mediated mechanisms of this compound resistance in Aspergillus?
A4: Yes, while CYP51A mutations are the most well-described mechanism, other resistance mechanisms may exist.[1] These can include the overexpression of efflux pumps, which actively transport the drug out of the fungal cell.[1] In some cases, azole-resistant A. fumigatus isolates are found to have no alterations in the cyp51A gene, suggesting the presence of other, less understood resistance mechanisms.[5]
Troubleshooting Guides
Problem 1: My Aspergillus fumigatus isolate shows a high this compound MIC, but sequencing did not reveal any of the common CYP51A mutations (e.g., TR₃₄/L98H, G54, M220).
-
Possible Cause 1: Novel or rare cyp51A mutation. The isolate may harbor a less common or previously unidentified mutation in the cyp51A gene that still confers resistance.
-
Troubleshooting Step: Perform full-length sequencing of the cyp51A gene and its promoter region. Compare the sequence to a wild-type reference sequence (e.g., GenBank accession number AF338659) to identify any amino acid substitutions or other alterations.[10]
-
-
Possible Cause 2: Non-cyp51A resistance mechanism. The resistance may be due to mechanisms other than cyp51A mutations, such as the overexpression of efflux pumps (e.g., ABC transporters).[3]
-
Troubleshooting Step: Investigate the expression levels of genes known to be involved in efflux pump activity using methods like quantitative real-time PCR (qRT-PCR).
-
-
Possible Cause 3: Presence of cryptic species. The isolate may not be A. fumigatus but a closely related cryptic species within the Aspergillus section Fumigati, which can exhibit intrinsic resistance to azoles.
-
Troubleshooting Step: Confirm the species identification of your isolate using molecular methods, such as sequencing of the β-tubulin or calmodulin genes.
-
Problem 2: I am observing variability in this compound MIC results for the same Aspergillus isolate.
-
Possible Cause 1: Inconsistent testing methodology. Minor variations in experimental conditions can significantly impact MIC results.
-
Troubleshooting Step: Strictly adhere to standardized antifungal susceptibility testing protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) M38 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.[9][11] Ensure consistent inoculum preparation, incubation time, and temperature.
-
-
Possible Cause 2: Subjectivity in endpoint reading. Determining the MIC endpoint, especially with trailing growth, can be subjective.
-
Troubleshooting Step: For MIC strip tests, the full inhibition endpoint (FIE) has been shown to have better agreement than the 80% growth inhibition endpoint.[9] When performing broth microdilution, have two independent readers assess the results to ensure consistency.
-
Data Presentation
Table 1: this compound MICs for Aspergillus fumigatus with Common CYP51A Mutations
| CYP51A Genotype | This compound MIC Range (mg/L) | Reference Method |
| Wild-Type | ≤ 1 | EUCAST[7][9] |
| G54W | 4 | EUCAST[7] |
| M220I | 4 | EUCAST[7] |
| TR₃₄/L98H | 4 to >16 | EUCAST[7][9][12] |
| TR₄₆/Y121F/T289A | >16 | EUCAST[9][12] |
MIC values can vary between studies and testing methodologies.
Experimental Protocols
1. Antifungal Susceptibility Testing: Broth Microdilution (CLSI M38-A2)
This protocol is a summary of the CLSI M38-A2 method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Aspergillus.
-
Isolate Preparation:
-
Culture the Aspergillus isolate on potato dextrose agar (PDA) for 5-7 days at 35°C to obtain sufficient conidia.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared conidial suspension.
-
Include a drug-free well as a positive growth control.
-
Incubate the plates at 35°C for 48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes 100% inhibition of growth (no visible growth) compared to the growth control.
-
2. cyp51A Gene Sequencing
This protocol outlines the general steps for sequencing the cyp51A gene to identify mutations.
-
DNA Extraction:
-
Culture the Aspergillus isolate in a suitable liquid medium.
-
Harvest the mycelia and extract genomic DNA using a commercial fungal DNA extraction kit or a standard phenol-chloroform method.
-
-
PCR Amplification:
-
Amplify the entire cyp51A coding region and the promoter region using specific primers. Multiple overlapping PCR fragments may be necessary to cover the entire gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
-
-
Sanger Sequencing:
-
Sequence the purified PCR products using the same primers used for amplification.
-
Perform sequencing for both the forward and reverse strands.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain the full cyp51A gene sequence.
-
Align the obtained sequence with a wild-type A. fumigatus cyp51A reference sequence to identify any mutations.[10]
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Antifungal Susceptibility and Genotypic Analysis of cyp51A Mutations in Aspergillus fumigatus Isolates in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Epidemiological and Genomic Landscape of Azole Resistance Mechanisms in Aspergillus Fungi [frontiersin.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Trends in the activity of mold-active azole agents against Aspergillus fumigatus clinical isolates with and without cyp51 alterations from Europe and North America (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First Detection of TR34 L98H and TR46 Y121F T289A Cyp51 Mutations in Aspergillus fumigatus Isolates in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Selection of a Unique Tandem Repeat Mediated Azole Resistance Mechanism (TR120) in Aspergillus fumigatus cyp51A, Denmark - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of MIC Strip this compound Test for Susceptibility Testing of Wild-Type and Non-Wild-Type Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antifungal Susceptibility and Genotypic Analysis of cyp51A Mutations in Aspergillus fumigatus Isolates in Malaysia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
Isavuconazole vs. Voriconazole: A Comparative Guide for the Primary Treatment of Invasive Mold Disease
For Researchers, Scientists, and Drug Development Professionals
The landscape of primary treatment for invasive mold disease, a significant cause of morbidity and mortality in immunocompromised patients, has been shaped by the availability of potent triazole antifungals. For years, voriconazole has been the standard of care. However, the introduction of isavuconazole has presented a new therapeutic option. This guide provides an objective comparison of this compound and voriconazole, focusing on their performance in the pivotal SECURE (Study to Evaluate the Efficacy and Safety of this compound in the Treatment of Invasive Fungal Disease) clinical trial, supported by experimental data and detailed protocols.
Efficacy: A Non-Inferiority Profile
The primary clinical evidence comparing this compound and voriconazole comes from the SECURE trial, a phase 3, randomized, double-blind, non-inferiority study.[1][2] The trial's primary endpoint was all-cause mortality through day 42 in the intent-to-treat (ITT) population. The results demonstrated that this compound was non-inferior to voriconazole for the primary treatment of suspected invasive mold disease.[1][3]
Table 1: Primary Efficacy Endpoint from the SECURE Trial
| Outcome | This compound (n=258) | Voriconazole (n=258) | Adjusted Treatment Difference (95% CI) |
| All-Cause Mortality at Day 42 | 19% (48 patients) | 20% (52 patients) | -1.0% (-7.8 to 5.7) |
| Data from the SECURE trial (ITT population).[1] |
The non-inferiority of this compound was established as the upper bound of the 95% confidence interval (5.7%) did not exceed the pre-specified 10% non-inferiority margin.[1] A meta-analysis of seven studies involving 890 patients further supports these findings, showing no significant difference in all-cause mortality between the two drugs.[4] Similarly, the overall response rates were comparable between the two treatment arms.[4]
Safety and Tolerability: A Key Differentiator
A significant distinction between this compound and voriconazole lies in their safety and tolerability profiles.[5] The SECURE trial revealed a lower incidence of drug-related adverse events in patients treated with this compound compared to those receiving voriconazole.[1][5]
Table 2: Comparison of Treatment-Emergent Adverse Events (TEAEs) in the SECURE Trial
| Adverse Event Category | This compound (n=258) | Voriconazole (n=258) | p-value |
| Any TEAE | 96% (247 patients) | 98% (255 patients) | 0.122 |
| Drug-Related AEs | 42% (109 patients) | 60% (155 patients) | <0.001 |
| Hepatobiliary Disorders | 9% (23 patients) | 16% (42 patients) | 0.016 |
| Eye Disorders | 15% (39 patients) | 27% (69 patients) | 0.002 |
| Skin or Subcutaneous Tissue Disorders | 33% (86 patients) | 42% (110 patients) | 0.037 |
| Data from the SECURE trial.[1] |
The statistically significant differences in hepatobiliary, eye, and skin disorders suggest a more favorable safety profile for this compound.[1][6] This improved tolerability may lead to higher treatment completion rates.[6] Indeed, one study found that premature discontinuation of antifungal prophylaxis was more frequent in patients receiving voriconazole.[7]
Pharmacokinetic Profile: Predictability and Monitoring
This compound exhibits predictable, linear pharmacokinetics, which means that the drug concentration in the body is directly proportional to the dose administered.[2][6] This contrasts with the variable metabolism of voriconazole, which can be influenced by genetic factors (cytochrome P450 2C19 polymorphisms) and drug interactions, often necessitating therapeutic drug monitoring (TDM) to ensure efficacy and avoid toxicity.[6][8] The predictable pharmacokinetics of this compound mean that routine TDM is generally not required.[6][9]
Experimental Protocol: The SECURE Trial
The SECURE trial was a robustly designed study that provides the foundation for comparing these two agents.
Study Design: A phase 3, double-blind, global, multicenter, comparative-group study.[1][2]
Patient Population: Adult patients with suspected invasive mold disease, primarily caused by Aspergillus species.[1][5] A large proportion of the patients had underlying hematological malignancies.[5]
Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or voriconazole.[1] Stratification was based on geographical region, allogeneic hematopoietic stem cell transplantation status, and active malignant disease at baseline.[1]
-
This compound: 372 mg of isavuconazonium sulfate (equivalent to 200 mg of this compound) intravenously three times a day on days 1 and 2, followed by 200 mg once daily (intravenously or orally).
-
Voriconazole: 6 mg/kg intravenously twice daily on day 1, 4 mg/kg intravenously twice daily on day 2, followed by 4 mg/kg intravenously twice daily or 200 mg orally twice daily from day 3 onwards.
Primary Endpoint: All-cause mortality through day 42 in the intent-to-treat (ITT) population.[1][5]
Secondary Endpoints: Included overall success at the end of treatment and safety assessments.[10]
Independent Review: All diagnoses and outcomes were assessed by an independent, blinded, data-review committee.[10]
Visualizing the SECURE Trial Workflow
References
- 1. This compound versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound versus voriconazole for primary treatment of invasive mould disease caused by Aspergillus and other filamentous fungi (SECURE): a phase 3, randomised-controlled, non-inferiority trial - [medicinesresources.nhs.uk]
- 4. Efficacy and safety of this compound versus voriconazole for the treatment of invasive fungal infections: a meta-analysis with trial sequential analysis | springermedizin.de [springermedizin.de]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. Voriconazole versus this compound for invasive aspergillosis: a retrospective analysis in a medically insured U.S. population (2017–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound compared with voriconazole as primary antifungal prophylaxis in allogeneic hematopoietic cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Efficacy and safety of this compound for the treatment of invasive Aspergillus infection - an update of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1211: A Phase 3, Randomized, Double-Blind, Non-Inferiority Trial to Evaluate Efficacy and Safety of this compound versus Voriconazole in Patients with Invasive Mold Disease (SECURE): Outcomes in Invasive Aspergillosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idchula.org [idchula.org]
A Comparative Analysis of Isavuconazole and Posaconazole's In Vitro Activity Against Mucorales
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of two prominent triazole antifungal agents, isavuconazole and posaconazole, against fungi of the order Mucorales. The data presented is compiled from multiple studies to assist researchers in understanding the subtle yet significant differences in the antifungal profiles of these two drugs.
Executive Summary
Both this compound and posaconazole demonstrate in vitro activity against a broad range of Mucorales species. However, susceptibility can be species-dependent. Generally, posaconazole tends to exhibit lower Minimum Inhibitory Concentration (MIC) values compared to this compound against many Mucorales isolates.[1][2] Despite this, this compound's clinical efficacy is considered comparable, which may be attributable to its pharmacokinetic properties allowing for higher drug exposure in patients.[1][2] It is crucial to note that Mucor circinelloides has shown reduced susceptibility to both agents.[1][2]
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and posaconazole against various Mucorales species, as determined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodologies.
Table 1: Overall In Vitro Activity of this compound and Posaconazole against Mucorales Isolates
| Antifungal Agent | Testing Method | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |
| This compound | CLSI | 2 | >8 | 0.125 - >16 |
| EUCAST | 1 | 4 | 0.125 - >16 | |
| Posaconazole | CLSI | 0.5 | 8 | ≤0.03 - >16 |
| EUCAST | 0.25 | 1 | ≤0.03 - >16 |
Data compiled from multiple sources.[1][2][3][4][5][6]
Table 2: Species-Specific In Vitro Activity (MIC₅₀ in mg/L) of this compound and Posaconazole
| Mucorales Species | This compound (CLSI) | Posaconazole (CLSI) | This compound (EUCAST) | Posaconazole (EUCAST) |
| Rhizopus spp. | 1 | 0.5 | 1 | 0.5 |
| Lichtheimia spp. | 4 | 0.5 | 1 | 0.25 |
| Mucor spp. | >8 | 2 | 8 | 2 |
| Rhizomucor pusillus | 1 | 0.5 | 0.5 | 0.25 |
Data represents a summary from various studies and may include different species within the genera.[1][2][3][4][6]
Experimental Protocols
The data presented in this guide is primarily based on standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 9.2.[1]
Key Methodological Steps:
-
Isolate Identification: Fungal isolates are identified to the species level using methods such as internal transcribed spacer (ITS) sequencing or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[3][4][6]
-
Inoculum Preparation: A standardized inoculum is prepared from fresh fungal cultures. The final inoculum concentration is a critical parameter that differs between CLSI and EUCAST protocols.
-
Antifungal Susceptibility Testing: The broth microdilution method is performed in 96-well microtiter plates.[4] A range of antifungal concentrations is tested to determine the MIC.
-
Incubation: Plates are incubated at a specified temperature, typically 35-37°C. The incubation duration is a key variable, with EUCAST recommending a 24-hour reading, while CLSI often involves a 24 to 48-hour incubation period.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (often 100% inhibition for Mucorales).[8]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro activity of antifungal agents against Mucorales.
Caption: Workflow for Antifungal Susceptibility Testing of Mucorales.
References
- 1. In Vitro Activity of this compound and Comparators against Clinical Isolates of the Mucorales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of this compound and Comparators against Clinical Isolates of the Mucorales Order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Activity of this compound and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Activity of this compound and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 8. Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of isavuconazole and other triazoles against Trichosporon asahii
For Researchers, Scientists, and Drug Development Professionals
Trichosporon asahii is an emerging, opportunistic yeast-like fungus responsible for a range of infections, from superficial to life-threatening disseminated trichosporonosis, particularly in immunocompromised individuals.[1][2] Triazole antifungals are the primary class of drugs used for treatment, but the efficacy among different agents varies.[3][4][5] This guide provides a head-to-head comparison of the performance of isavuconazole against other key triazoles—voriconazole, posaconazole, and itraconazole—supported by in vitro experimental data.
Mechanism of Action: Triazole Antifungals
Triazoles exert their antifungal effect by disrupting the integrity of the fungal cell membrane. They specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7][8] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which alters membrane fluidity and the function of membrane-bound proteins, ultimately inhibiting fungal growth.[6][9]
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC data for this compound and other triazoles against clinical isolates of T. asahii, compiled from various studies. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Activity of Triazoles against Trichosporon asahii
| Antifungal Agent | No. of Isolates | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Geometric Mean MIC (μg/mL) | Reference(s) |
| This compound | 224 | - | 0.12 | 0.5 | 0.17 | [10][11] |
| 90 | - | 0.25 | 1 | - | [3][4][12] | |
| 54 | - | - | 0.125 - 0.25 | - | [13][14] | |
| Voriconazole | 224 | - | 0.03 | 0.12 | 0.06 | [10][11] |
| 108 | - | - | - | 0.09 | [15] | |
| 90 | - | 0.12 | 0.5 | - | [3][4][12] | |
| Posaconazole | 224 | - | 0.25 | 0.5 | 0.28 | [10][11] |
| 90 | - | 0.5 | 2 | - | [3][4][12] | |
| Itraconazole | 108 | ≤0.5 for 89.5% of isolates | - | - | - | [15] |
| 90 | - | 1 | 2 | - | [3][4][12] |
Data presented is based on the CLSI M27-A3 or similar broth microdilution methods at 48 hours.
Based on cumulative in vitro data, voriconazole consistently demonstrates the most potent activity against T. asahii, exhibiting the lowest MIC values.[3][10][11][15] this compound and posaconazole show comparable and favorable activity, generally more potent than itraconazole and significantly more active than fluconazole.[3][4][10] Studies suggest that this compound, posaconazole, and itraconazole have similar degrees of activity when compared to each other.[4][12]
Experimental Protocols
The data cited in this guide were predominantly generated using the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 broth microdilution method, a standardized protocol for antifungal susceptibility testing of yeasts.[3][4][16][17][18]
Key Steps of the CLSI M27-A3 Broth Microdilution Method:
-
Inoculum Preparation: A standardized suspension of fungal cells is prepared from a fresh culture (24-48 hours old) grown on Sabouraud dextrose agar. The suspension is adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard, and then further diluted to achieve a final inoculum concentration.[19][20]
-
Assay Plate Preparation: The antifungal agents are serially diluted in 96-well microtiter plates using RPMI 1640 medium.[21]
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate. A growth control well (without antifungal) and a sterility control well (without inoculum) are included.[16]
-
Incubation: The plates are incubated at 35°C for 48 to 72 hours.[19][20]
-
MIC Determination: After incubation, the plates are read visually or with a spectrophotometer. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant reduction in growth (typically ≥50% for azoles) compared to the growth control well.[17]
In Vivo and Clinical Insights
While in vitro data provides a crucial baseline, in vivo performance is essential for clinical application. Disseminated trichosporonosis carries a high mortality rate, making effective treatment critical.[15]
-
Voriconazole is often considered the first-line therapy for Trichosporon infections, a recommendation supported by its potent in vitro activity and successful outcomes in clinical case reports, even in severe cases like intracranial infections.[5][22][23][24][25]
-
Posaconazole has also demonstrated potent in vivo activity, significantly prolonging survival and reducing fungal burden in a murine model of disseminated trichosporonosis where fluconazole and amphotericin B were ineffective.[26][27]
-
This compound has been successfully used to treat T. asahii fungemia, positioning it as a viable alternative treatment.[5] Its activity is maintained even against some fluconazole-resistant isolates.[13][14]
-
Azoles in general are considered more effective than amphotericin B for treating trichosporonosis.[24][28] However, azoles are considered to have fungistatic, not fungicidal, activity against T. asahii.[3][4] The emergence of resistance, particularly to fluconazole, has been documented and may be linked to mutations in the ERG11 gene.[2]
Conclusion
A comprehensive review of the available data indicates that while several triazoles are active against Trichosporon asahii, there is a clear hierarchy in their in vitro potency.
-
Voriconazole exhibits the strongest in vitro activity and is widely regarded as the primary treatment choice.
-
This compound and Posaconazole demonstrate comparable and potent in vitro activity, positioning them as effective alternatives to voriconazole and superior options to older triazoles.
-
Itraconazole shows moderate activity, while Fluconazole is the least potent of the triazoles compared here.
For drug development professionals and researchers, these findings underscore the importance of the newer generation of triazoles in the management of infections caused by T. asahii. The consistent and potent performance of voriconazole, this compound, and posaconazole in vitro provides a strong rationale for their clinical use and further investigation in treating this challenging opportunistic pathogen.
References
- 1. bakirkoymedj.org [bakirkoymedj.org]
- 2. unifal-mg.edu.br [unifal-mg.edu.br]
- 3. Head-to-head comparison of inhibitory and fungicidal activities of fluconazole, itraconazole, voriconazole, posaconazole, and this compound against clinical isolates of Trichosporon asahii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Head-to-Head Comparison of Inhibitory and Fungicidal Activities of Fluconazole, Itraconazole, Voriconazole, Posaconazole, and this compound against Clinical Isolates of Trichosporon asahii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro activity of this compound against Trichosporon, Rhodotorula, Geotrichum, Saccharomyces and Pichia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Comparative evaluation of MIC values of <i>Trichosporon</i> spp. by MTT assay and CLSI M27-A3 broth microdilution reference methods - Journal of Laboratory Physicians [jlabphy.org]
- 17. idcmjournal.org [idcmjournal.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Antifungal susceptibility profile of Trichosporon isolates: correlation between CLSI and etest methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Voriconazole successfully treats intracranial Trichosporon asahii infection in an immunocompetent patient: a rare case report and literature review [frontiersin.org]
- 23. Voriconazole successfully treats intracranial Trichosporon asahii infection in an immunocompetent patient: a rare case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Two Case Presentations Infected by Trichosporon asahii and Treated with Voriconazole Successfully - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Trichosporon Infections Treatment & Management: Approach Considerations, Medical Care, Consultations [emedicine.medscape.com]
- 26. academic.oup.com [academic.oup.com]
- 27. ovid.com [ovid.com]
- 28. Azole therapy for trichosporonosis: clinical evaluation of eight patients, experimental therapy for murine infection, and review - PubMed [pubmed.ncbi.nlm.nih.gov]
Isavuconazole: A Comparative Guide to its Efficacy Against Clinically Relevant Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isavuconazole's in vitro efficacy against a range of clinically significant fungal pathogens, benchmarked against other leading azole antifungal agents. The presented data, sourced from multiple peer-reviewed studies, is intended to inform research and development decisions in the field of antifungal therapeutics.
In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antifungal agents against various fungal species. MIC values are a standard measure of an antimicrobial's in vitro potency, with lower values indicating greater efficacy. The data is presented as MIC50 and MIC90, representing the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative In Vitro Activity of this compound and Other Azoles against Aspergillus Species
| Organism (Number of Isolates) | Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus (220) | This compound | 0.5 | 1 |
| Voriconazole | 0.5 | 0.5 | |
| Posaconazole | 0.25 | 0.5 | |
| Itraconazole | 1 | 2 | |
| Aspergillus flavus | This compound | 0.5 | 1 |
| Voriconazole | 0.5 | 1 | |
| Posaconazole | 0.25 | 0.5 | |
| Aspergillus niger | This compound | 1 | 2 |
| Voriconazole | 1 | 2 | |
| Posaconazole | 0.5 | 1 | |
| Aspergillus terreus | This compound | 0.5 | 1 |
| Voriconazole | 0.5 | 1 | |
| Posaconazole | 0.25 | 0.5 |
Data compiled from multiple sources.[1][2]
Table 2: Comparative In Vitro Activity of this compound and Other Azoles against Candida Species
| Organism (Number of Isolates) | Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans (621) | This compound | ≤0.015 | 0.03 |
| Voriconazole | ≤0.015 | 0.03 | |
| Posaconazole | 0.03 | 0.06 | |
| Candida glabrata | This compound | 0.5 | 2 |
| Voriconazole | 0.12 | 1 | |
| Posaconazole | 1 | 2 | |
| Candida parapsilosis | This compound | 0.06 | 0.12 |
| Voriconazole | 0.03 | 0.06 | |
| Posaconazole | 0.12 | 0.25 | |
| Candida tropicalis | This compound | 0.06 | 0.12 |
| Voriconazole | 0.03 | 0.06 | |
| Posaconazole | 0.06 | 0.12 | |
| Candida krusei | This compound | 0.25 | 0.5 |
| Voriconazole | 0.12 | 0.25 | |
| Posaconazole | 0.25 | 0.5 |
Data compiled from multiple sources.[3][4]
Table 3: Comparative In Vitro Activity of this compound and Other Antifungals against Mucorales
| Organism (Number of Isolates) | Antifungal Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Mucorales (52) | This compound | 2 | >8 |
| Amphotericin B | 0.5 | 1 | |
| Posaconazole | 0.5 | 8 | |
| Voriconazole | >8 | >8 | |
| Rhizopus spp. (27) | This compound | 1 | >8 |
| Amphotericin B | 1 | 1 | |
| Posaconazole | 0.5 | 8 | |
| Lichtheimia spp. (11) | This compound | 4 | 8 |
| Amphotericin B | 0.5 | 1 | |
| Posaconazole | 0.5 | 1 | |
| Mucor spp. (8) | This compound | >8 | - |
| Amphotericin B | 0.5 | - | |
| Posaconazole | 2 | - |
Data compiled from multiple sources.[5]
Experimental Protocols
The in vitro susceptibility data presented above was primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI Broth Microdilution Method for Yeasts (M27-A3/S4)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 and its informational supplement M27-S4 provide a reference method for broth dilution antifungal susceptibility testing of yeasts.[6][7][8][9] A summary of the protocol is as follows:
-
Antifungal Agent Preparation: Stock solutions of antifungal agents are prepared in a suitable solvent and serially diluted in RPMI 1640 medium to achieve the desired final concentrations in microdilution plates.
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar to ensure purity and viability. A suspension of the yeast is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 106 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.
-
Incubation: The microdilution plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50%) in growth compared to the growth control well.[10]
EUCAST Broth Microdilution Method for Molds
The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a standardized method for the susceptibility testing of filamentous fungi.[11][12][13] Key aspects of the protocol include:
-
Medium: RPMI 1640 medium supplemented with 2% glucose is used to enhance fungal growth and facilitate endpoint determination.[14]
-
Inoculum Preparation: An inoculum suspension is prepared from fungal colonies, and the conidial concentration is determined using a hemocytometer to achieve a final inoculum size of 2-5 x 105 CFU/mL.[14]
-
Incubation: Plates are incubated at 35°C for approximately 48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that shows no visible growth (100% inhibition).[14]
Visualizations
Mechanism of Action: Ergosterol Biosynthesis Inhibition
This compound, like other azole antifungals, targets the fungal cell membrane by inhibiting the ergosterol biosynthesis pathway.[15] Specifically, it inhibits the enzyme lanosterol 14-alpha-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[15][16] This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane and leading to cell death.[15]
Caption: Mechanism of action of this compound.
Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing
The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.
Caption: Broth microdilution susceptibility testing workflow.
References
- 1. New Perspectives on Antimicrobial Agents: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EUCAST: Fungi (AFST) [eucast.org]
- 12. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 13. journals.asm.org [journals.asm.org]
- 14. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 15. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 16. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isavuconazole in Combination with Micafungin for Invasive Aspergillosis
Invasive aspergillosis (IA) remains a significant cause of morbidity and mortality, particularly in immunocompromised patient populations.[1][2][3] The limitations of monotherapy, including treatment failure and the emergence of resistance, have spurred investigation into combination antifungal strategies. This guide provides a detailed comparison of isavuconazole combined with micafungin versus monotherapy alternatives for the treatment of IA, supported by preclinical and clinical data.
Mechanisms of Action: A Dual Attack on the Fungal Cell
The rationale for combining this compound and micafungin lies in their distinct and complementary mechanisms of action, which target two different essential components of the fungal cell.
-
This compound : As a broad-spectrum triazole antifungal, this compound inhibits the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase.[4][5] This enzyme is critical for the biosynthesis of ergosterol, a primary component of the fungal cell membrane.[5] Inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising cell membrane integrity and halting fungal growth.[5]
-
Micafungin : Belonging to the echinocandin class, micafungin targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan.[6][7][8] This polysaccharide is a crucial structural component of the fungal cell wall, absent in mammalian cells, that provides osmotic stability and shape.[6][9] Disruption of its synthesis leads to a weakened cell wall, osmotic instability, and ultimately cell lysis.[6]
The simultaneous inhibition of both the cell membrane and cell wall is hypothesized to produce a synergistic antifungal effect, potentially leading to enhanced fungal killing and improved clinical outcomes compared to agents that target only one of these structures.[10][11]
Caption: Dual mechanism of this compound and Micafungin against the fungal cell.
Preclinical Evidence: In Vitro Studies
In vitro studies using the checkerboard microdilution method have consistently demonstrated a synergistic or indifferent interaction between this compound and micafungin against various Aspergillus species. Importantly, antagonism has rarely been observed.
Studies have shown that the combination of this compound and micafungin results in synergistic activity against Aspergillus fumigatus, Aspergillus flavus, and Aspergillus terreus.[12][13] The degree of synergy was reported to be highest among these common Aspergillus species.[13] Other research confirmed these findings, showing primarily indifferent interactions with some instances of synergy and a near absence of antagonism.[14]
Table 1: Summary of In Vitro Interaction of this compound and Micafungin against Aspergillus spp.
| Aspergillus Species | Interaction Type | Fractional Inhibitory Concentration (FIC) Index Range* | Reference |
| A. fumigatus | Synergy | ΣFIC ≤ 0.5 | [12][13] |
| A. flavus | Synergy | ΣFIC ≤ 0.5 | [12][13] |
| A. terreus | Synergy | ΣFIC ≤ 0.5 | [12][13] |
| Multiple Aspergillus spp. | Indifference (Synergy in 4/30 strains with caspofungin) | 0.5 < ΣFIC ≤ 4.0 | [14] |
*FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to ≤ 4.0 = Indifference; > 4.0 = Antagonism.
Preclinical Evidence: In Vivo Animal Models
The most compelling preclinical data comes from a persistently neutropenic rabbit model of invasive pulmonary aspergillosis. This model closely mimics the clinical scenario in high-risk human patients. A key study evaluated the efficacy of this compound (ISA) and micafungin (MFG) monotherapies against their combination.
Rabbits treated with the combination of this compound and micafungin demonstrated significantly improved outcomes compared to those receiving either drug alone.[1][11] This included prolonged survival, reduced residual fungal burden in the lungs, and decreased organism-mediated pulmonary injury as measured by lung weight and pulmonary infarct scores.[1][15] Furthermore, the combination therapy led to a greater reduction in key biomarkers of infection, including the galactomannan index (GMI) and serum (1→3)-β-d-glucan levels.[1][11]
Caption: Experimental workflow for the in vivo rabbit model of invasive aspergillosis.
Table 2: Efficacy of this compound and Micafungin Combination in a Rabbit Model of Invasive Pulmonary Aspergillosis
| Treatment Group (Dose in mg/kg/day) | Survival (%) | Residual Fungal Burden (log CFU/g lung) | Pulmonary Infarct Score | Lung Weight (g) | Reference |
| Untreated Control | 0% | 4.1 ± 0.1 | 3.8 ± 0.1 | 22.8 ± 1.1 | [1][11] |
| Micafungin (MFG2) | 13% | 3.9 ± 0.1 | 3.5 ± 0.2 | 21.9 ± 1.3 | [1][11] |
| This compound (ISA40) | 44% | 2.5 ± 0.1 | 2.0 ± 0.2 | 14.2 ± 0.9 | [1][11] |
| ISA40 + MFG2 | 88% | 2.2 ± 0.1 | 1.1 ± 0.2 | 10.6 ± 0.6 | [1][11] |
Data presented as mean ± SEM where applicable. All combination therapy outcomes were statistically superior (P < 0.01) to monotherapy arms.[1]
Clinical Evidence and Context
While robust preclinical data supports the use of combination therapy, direct evidence from large-scale randomized controlled trials (RCTs) in humans is limited. The current clinical context is largely informed by trials of the individual agents.
-
This compound Monotherapy : The SECURE trial, a phase III, double-blind RCT, demonstrated that this compound was non-inferior to voriconazole for the primary treatment of invasive mold disease, including aspergillosis.[16] All-cause mortality at day 42 was 18.6% for this compound and 20.2% for voriconazole.[16] this compound is approved for the treatment of invasive aspergillosis and offers advantages such as a favorable safety profile and predictable pharmacokinetics.[3][16][17]
-
Micafungin Monotherapy : Micafungin is approved for the treatment of invasive candidiasis and for prophylaxis of Candida infections in certain high-risk patients.[2][9] Its use in invasive aspergillosis is less established, and it is not licensed for this indication in the UK or USA.[2][18] Clinical data is primarily from non-randomized studies and case reports, which suggest potential efficacy, but its role as a monotherapy for IA is not well-defined.[2][18] A small, discontinued RCT for salvage therapy showed no clear trends in efficacy for micafungin monotherapy.[19] A phase IV study in China suggested efficacy and good tolerability, but the study was terminated early due to low recruitment.[20]
-
This compound and Micafungin Combination : There are currently no large-scale RCTs specifically comparing the this compound-micafungin combination to monotherapy for primary treatment of IA. Clinical decisions to use this combination are therefore based on the strong preclinical rationale, in vitro and in vivo data, and extrapolation from clinical studies of other echinocandin-azole combinations.[15]
Table 3: Summary of Key Clinical Trial Data for Monotherapies in Invasive Aspergillosis
| Therapy | Trial | Population | Primary Endpoint | Key Finding | Reference |
| This compound | SECURE (Phase III) | 516 patients with invasive mold disease | All-cause mortality through Day 42 | Non-inferior to voriconazole (18.6% vs. 20.2%) | [16] |
| Micafungin | Phase IV (China) | 42 patients with proven/probable IA | Overall treatment success | 45.2% success rate (non-comparative study) | [20] |
| Micafungin | Phase II (Salvage) | 12 patients with IA (Micafungin arm) | Successful therapy at end of treatment | 25% success rate (vs. 60% in control arm; study discontinued) | [19] |
Detailed Experimental Protocols
A. In Vitro Checkerboard Synergy Assay
The interaction between this compound and micafungin is assessed using a two-dimensional checkerboard broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.
-
Isolate Preparation : Aspergillus isolates are cultured on potato dextrose agar to generate conidia. A conidial suspension is prepared and adjusted to a specific concentration (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL) in RPMI 1640 medium.
-
Drug Dilution : Serial twofold dilutions of this compound and micafungin are prepared.
-
Plate Setup : In a 96-well microtiter plate, the diluted drugs are dispensed along the ordinate and abscissa, respectively, creating a matrix of drug combinations. Each well is then inoculated with the fungal suspension.
-
Incubation : The plates are incubated at 35°C for 48 hours.
-
Endpoint Reading : The minimum inhibitory concentration (MIC) or minimum effective concentration (MEC) for each drug alone and in combination is determined visually or spectrophotometrically.
-
FIC Index Calculation : The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone). The interaction is classified as synergistic (≤0.5), indifferent (>0.5 to ≤4.0), or antagonistic (>4.0).
B. In Vivo Neutropenic Rabbit Model of Invasive Pulmonary Aspergillosis
This model is designed to assess the efficacy of antifungal agents in an immunocompromised host.
-
Induction of Neutropenia : Male New Zealand White rabbits are rendered persistently neutropenic (absolute neutrophil count <100/mm³) through the administration of cytarabine and methylprednisolone.
-
Inoculation : On day 0, anesthetized rabbits are inoculated intratracheally with a suspension of A. fumigatus conidia (e.g., 1 × 10⁸ conidia).
-
Treatment Initiation : Antifungal therapy is initiated 24 hours post-inoculation and continued for a defined period (e.g., 12 days). Animals are randomized into treatment arms: untreated control, this compound monotherapy, micafungin monotherapy, and combination therapy.
-
Monitoring and Sampling : Rabbits are monitored daily for clinical signs. Blood samples are drawn periodically to measure plasma drug concentrations and fungal biomarkers like galactomannan and (1→3)-β-d-glucan.
-
Efficacy Endpoints : The primary efficacy endpoint is the duration of survival. Secondary endpoints, assessed at the time of death or euthanasia, include residual fungal burden (quantitative cultures of lung tissue, expressed as CFU/gram), lung weight, and a semi-quantitative pulmonary infarct score to measure tissue injury.
Conclusion and Future Directions
The combination of this compound and micafungin presents a compelling strategy for the treatment of invasive aspergillosis. Preclinical data from both in vitro and in vivo studies strongly support a synergistic or beneficial interaction, leading to enhanced fungal clearance, reduced tissue damage, and improved survival in animal models compared to monotherapy.[1][11]
While this compound has proven non-inferiority to voriconazole as a first-line monotherapy, the addition of micafungin may offer a significant advantage, particularly in severely immunocompromised patients or in cases of suspected azole resistance. The favorable safety profiles of both agents make this an attractive combination.
The critical next step is to validate these promising preclinical findings in well-designed, prospective randomized clinical trials. Such studies are essential to definitively establish the role of this compound and micafungin combination therapy in the clinical management of invasive aspergillosis and to develop evidence-based guidelines for its use.[15]
References
- 1. Combination Therapy with this compound and Micafungin for Treatment of Experimental Invasive Pulmonary Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 6. What is the mechanism of Micafungin Sodium? [synapse.patsnap.com]
- 7. Micafungin | C56H71N9O23S | CID 477468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Micafungin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Review of the pharmacology and clinical studies of micafungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Combination Therapy with this compound and Micafungin for Treatment of Experimental Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Combination of this compound with Micafungin or Amphotericin B Deoxycholate against Medically Important Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound in the treatment of invasive aspergillosis and mucormycosis infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: Mechanism of Action, Clinical Efficacy, and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 19. Randomised, multicentre trial of micafungin vs. an institutional standard regimen for salvage treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of micafungin for the treatment of patients with proven or probable invasive aspergillosis: A non-comparative, multicenter, phase IV, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
Isavuconazole and Amphotericin B in the Treatment of Mucormycosis: A Comparative Analysis
A comprehensive review of the clinical evidence comparing the efficacy and safety of isavuconazole and amphotericin B for the management of invasive mucormycosis, tailored for researchers and drug development professionals.
In the landscape of invasive fungal infections, mucormycosis presents a significant therapeutic challenge due to its aggressive nature and high mortality rates. Historically, amphotericin B has been the cornerstone of treatment. However, the introduction of the broad-spectrum triazole, this compound, has provided a valuable alternative. This guide offers an objective comparison of this compound and amphotericin B, supported by clinical trial data and experimental protocols.
Efficacy: A Head-to-Head Comparison
Clinical data from comparative studies provide insights into the relative efficacy of this compound and amphotericin B in treating mucormycosis. The VITAL study, a single-arm open-label trial, provided initial evidence for this compound's activity, which was further contextualized through a matched case-control analysis against patients treated with amphotericin B from the FungiScope Registry.[1][2] More recently, a real-world observational cohort study has offered a direct comparison of the two agents as first-line therapy.[3][4]
| Efficacy Outcome | This compound | Amphotericin B | p-value | Study |
| Therapeutic Response | ||||
| Complete Response | 22% | - | - | Observational Cohort[4] |
| Partial Response | 13% | - | - | Observational Cohort[4] |
| Stable Response | 11% | - | - | Observational Cohort[4] |
| Treatment Failure | 36% | 68% | 0.001 | Observational Cohort[3][4] |
| Mortality Rates | ||||
| All-Cause Mortality (Day 42) | 33% | 39% | 0.595 | VITAL (Matched-Control)[1] |
| All-Cause Mortality (Overall) | 28% | 36% | Not Significant | Observational Cohort[4] |
| Mucormycosis-Attributable Mortality | 26% | 32% | Not Significant | Observational Cohort[4] |
Data from the observational cohort study represents a real-world setting, while the VITAL study data is from a clinical trial with a matched-control analysis.
A significant finding from the observational cohort study was the lower rate of treatment failure in the this compound group compared to the amphotericin B group.[3][4] However, both the VITAL study's matched analysis and the real-world study found no significant differences in all-cause or mucormycosis-attributable mortality rates between the two treatments.[1][4]
Safety and Tolerability Profile
The safety profiles of this compound and amphotericin B differ significantly, with notable implications for patient management. Amphotericin B is well-known for its potential nephrotoxicity.[5] Clinical data consistently demonstrates a more favorable safety profile for this compound.
| Adverse Event | This compound | Amphotericin B | p-value | Study |
| Renal Disorders | Significantly Lower | Significantly Greater | <0.001 | Observational Cohort[3][4] |
| Hypokalemia | Significantly Lower | Significantly Greater | <0.001 | Observational Cohort[3][4] |
| Treatment Discontinuation due to Adverse Events | 0% | 30.5% (18 patients) | <0.001 | Observational Cohort[3][4] |
| Any Adverse Event | 95% | - | - | VITAL[1] |
| Serious Adverse Events | 76% | - | - | VITAL[1] |
In a real-world setting, patients treated with amphotericin B had a significantly higher incidence of renal disorders and hypokalemia.[3][4] Strikingly, no patients in the this compound group of this study discontinued treatment due to adverse events, whereas a substantial portion of the amphotericin B group did.[3][4] The VITAL study also reported a high incidence of adverse events in patients receiving this compound, though the study was not designed as a direct comparison for safety.[1]
Experimental Protocols
Understanding the methodologies of the key clinical studies is crucial for interpreting their findings.
VITAL Study and Matched Case-Control Analysis
The VITAL study was a single-arm, open-label trial that enrolled adult patients with invasive fungal disease, including mucormycosis.[1]
-
Patient Population: Adults (≥18 years) with proven or probable invasive mucormycosis.[1][6]
-
This compound Dosing Regimen: 200 mg three times daily for the first two days (six doses), followed by a maintenance dose of 200 mg once daily.[1][7] Treatment could be administered intravenously or orally and continued for up to 180 days or longer.[1][8]
-
Primary Endpoint: The primary efficacy endpoint was the overall response at day 42, as determined by an independent data review committee.[1][6] Overall response was categorized as complete response, partial response (treatment success), or stable disease, progressive disease (treatment failure).[1]
-
Matched Case-Control Analysis: To provide a comparative context, patients from the VITAL study who received this compound as primary treatment were matched with patients from the FungiScope Registry who received primary amphotericin B-based treatment. The matching was based on factors such as the site of infection and underlying conditions. The primary endpoint for this analysis was all-cause mortality at day 42.[1]
Real-World Observational Cohort Study
This retrospective study compared the real-world effectiveness and safety of this compound with amphotericin B for the primary treatment of invasive mucormycosis.[3][4]
-
Patient Population: A total of 106 patients with a diagnosis of invasive mucormycosis were included, with 47 receiving this compound and 59 receiving amphotericin B as their primary treatment.[3][4] The baseline characteristics of the two groups were similar.[3][4]
-
Dosing Regimens: Patients received either this compound or amphotericin B according to standard clinical practice.
-
Primary Outcome: The primary therapeutic response was a key outcome, with categories including complete response, partial response, stable response, and treatment failure.[4]
-
Secondary Outcomes: Secondary outcomes included all-cause mortality, mucormycosis-attributable mortality, and the incidence of adverse events.[3][4]
Mechanism of Action
The differing mechanisms of action of this compound and amphotericin B underpin their distinct efficacy and safety profiles.
References
- 1. This compound treatment for mucormycosis: a single-arm open-label trial and case-control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound in the treatment of invasive aspergillosis and mucormycosis: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-World Effectiveness and Safety of this compound Versus Amphotericin B for Patients with Invasive Mucormycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mucormycosis (Zygomycosis) Treatment & Management: Approach Considerations, Pharmacologic Therapy, Surgical Intervention [emedicine.medscape.com]
- 6. This compound treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. researchgate.net [researchgate.net]
A Real-World Comparison of Isavuconazole and Voriconazole in Pediatric Patients
A Guide for Researchers, Scientists, and Drug Development Professionals
The management of invasive fungal infections (IFIs) in pediatric patients presents a significant clinical challenge. While voriconazole has long been a standard of care, isavuconazole has emerged as a newer alternative. This guide provides an objective comparison of these two triazole antifungal agents in the pediatric population, focusing on real-world data regarding their pharmacokinetics, safety, and therapeutic drug monitoring.
At a Glance: Key Comparative Metrics
| Parameter | This compound | Voriconazole | Reference |
| Dosage Adjustments Required | 3.3% | 53.9% | [1][2] |
| Target Trough Level Attainment (at first TDM) | 83.3% | 10.0% | [1][2] |
| Dispersion of Normalized Concentrations (CV%) | 79.4% | 139.1% | [1] |
| Hepatotoxicity (Median Elevation in ALT/AST) | Lower | Higher | [1] |
| Adverse Events | Generally better tolerated, primarily gastrointestinal and hepatic. | More frequent adverse events, including hepatotoxicity, skin, and ocular side effects. | [3] |
Pharmacokinetic Profile: A Story of Predictability
Real-world evidence suggests that this compound exhibits a more predictable pharmacokinetic profile in pediatric patients compared to voriconazole.[4] This translates to a significantly lower need for dose adjustments guided by therapeutic drug monitoring (TDM).[1][2] One retrospective study in hemato-oncological pediatric patients found that dosage adjustments were necessary in only 3.3% of cases for this compound, compared to a striking 53.9% for voriconazole.[1][2]
Furthermore, the achievement of desired target trough concentrations at the first TDM assessment was substantially higher with this compound (83.3%) than with voriconazole (10.0%).[1][2] The coefficient of variation for normalized trough concentrations was also considerably lower for this compound (79.4%) versus voriconazole (139.1%), indicating less inter-patient variability.[1]
However, it is important to note that younger pediatric patients, particularly those under 35kg, may clear this compound more rapidly, potentially requiring dose modifications.[3]
Safety and Tolerability: A Differentiated Profile
This compound appears to have a more favorable safety profile in pediatric patients.[3] While both drugs can cause gastrointestinal and hepatic adverse events, these are reported to be less frequent with this compound.[3]
A key differentiator is the incidence of hepatotoxicity. A real-world comparison demonstrated that the elevation of ALT and aspartate aminotransferase levels was significantly higher in patients receiving voriconazole.[1] In adult studies, this compound has also been associated with fewer skin and ocular side effects compared to voriconazole.[5]
Experimental Protocols
The data presented is largely derived from retrospective, real-world studies. The following provides a generalized methodology based on these studies.
Study Design: Retrospective Cohort Study
A typical study involves the retrospective analysis of medical records from pediatric patients who have received either this compound or voriconazole for the prophylaxis or treatment of IFIs.
-
Patient Population: Pediatric patients (typically under 18 years of age) with underlying conditions such as hemato-oncological malignancies or those who have undergone hematopoietic stem cell transplantation.[1]
-
Data Collection: Extraction of demographic data, underlying diagnoses, indication for antifungal therapy, dosing regimens, TDM results (trough concentrations), documented adverse events (particularly liver function tests), and clinical outcomes.
-
Pharmacokinetic Analysis: Calculation of normalized trough concentrations (Cmin/dose/kg) and the coefficient of variation to assess variability.[1]
-
Safety Assessment: Comparison of the incidence and severity of adverse events, with a focus on hepatotoxicity, often by comparing liver enzyme elevations from baseline.[1]
Therapeutic Drug Monitoring (TDM)
TDM is a cornerstone of therapy with both agents in the pediatric population, though the necessity and frequency may differ.
-
Voriconazole: TDM is considered essential due to its high pharmacokinetic variability.[6] Initial trough levels are typically drawn after 4-7 days of therapy to allow the drug to reach a steady state.[6] Dose adjustments are frequently required to maintain trough concentrations within the therapeutic window (generally 1-5.5 mcg/mL).[6]
-
This compound: While this compound has more predictable pharmacokinetics, TDM is still recommended in pediatric patients due to higher clearance in younger children.[3] Trough concentrations are typically measured after at least 7 days of therapy or following a dose change.[7] A proposed target trough concentration is often between 2-4 mcg/mL.[7]
Visualizing the Data
Mechanism of Action of Azole Antifungals
Caption: Mechanism of action of azole antifungals.
Workflow of a Retrospective Comparative Study
Caption: Workflow of a retrospective comparative study.
Therapeutic Drug Monitoring (TDM) Logical Flow
Caption: Logical flow of TDM for this compound vs. voriconazole.
Conclusion
Based on current real-world data, this compound presents a more predictable pharmacokinetic profile and a potentially better safety profile, particularly concerning hepatotoxicity, when compared to voriconazole in pediatric patients. The reduced need for dose adjustments with this compound may offer a significant advantage in the clinical management of this vulnerable population. However, the existing evidence is primarily from retrospective studies, and there is a need for prospective, randomized controlled trials to definitively establish the comparative efficacy and safety of these two agents for the treatment of specific invasive fungal infections in children. Therapeutic drug monitoring remains a crucial tool for optimizing therapy with both antifungals in the pediatric setting.
References
- 1. Real-World Comparison of this compound and Voriconazole in Terms of the Need for Dosage Adjustments Guided by Clinical Pharmacological Advice During Primary Prophylaxis of Invasive Fungal Infections in Pediatric Patients with Hemato-Oncological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current and future use of this compound in children and adolescents | Revista Iberoamericana de Micología [elsevier.es]
- 4. karger.com [karger.com]
- 5. PEDIATRIC MOLD INFECTIONS - TARGETED TREATMENT - Fungus Education Hub [funguseducationhub.org]
- 6. brieflands.com [brieflands.com]
- 7. Isavuconazonium Sulfate Dosing in Pediatric Patients Using Serum Therapeutic Drug Monitoring at a Single Center: A Case Series [jhoponline.com]
Combination Therapy for Mucormycosis: A Comparative Guide on the Synergistic Effects of Isavuconazole and Liposomal Amphotericin B
For Immediate Release
This guide provides a comprehensive analysis of the synergistic relationship between isavuconazole and liposomal amphotericin B in the treatment of mucormycosis, a life-threatening fungal infection. The following data and experimental protocols are intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of this combination therapy against monotherapy alternatives.
In Vivo Efficacy: A Murine Model of Pulmonary Mucormycosis
An immunosuppressed murine model of pulmonary mucormycosis demonstrated the superior efficacy of combination therapy with this compound and liposomal amphotericin B compared to either drug alone. The combination therapy resulted in significantly higher survival rates and a more substantial reduction in fungal burden in key organs.
Quantitative Data Summary: In Vivo Studies
The following tables summarize the key findings from a preclinical study by Gebremariam et al., comparing placebo, monotherapy, and combination therapy in mice infected with Rhizopus delemar and Mucor circinelloides.
Table 1: Survival Outcomes in a Murine Model of Pulmonary Mucormycosis
| Treatment Group | Rhizopus delemar Overall Survival (%)[1][2][3] | Mucor circinelloides Overall Survival (%)[1] |
| Placebo | 5[1][2][3] | 5 |
| This compound | 50[1][2][3] | 50 |
| Liposomal Amphotericin B | 50[1][2][3] | 55 |
| Combination Therapy | 80 [1][2][3] | 85 |
Table 2: Fungal Burden Reduction in a Murine Model of Pulmonary Mucormycosis (Log Reduction vs. Placebo)
| Treatment Group | Rhizopus delemar Lung Fungal Burden Reduction (log CFU/g)[1][2] | Rhizopus delemar Brain Fungal Burden Reduction (log CFU/g)[1][2] | Mucor circinelloides Lung Fungal Burden Reduction (log CFU/g)[1] | Mucor circinelloides Brain Fungal Burden Reduction (log CFU/g)[1] |
| This compound | ~1.0-2.0[1][2] | ~1.0-2.0[1][2] | ~1.0-1.5 | ~0.7-1.5 |
| Liposomal Amphotericin B | ~1.0-2.0[1][2] | ~1.0-2.0[1][2] | ~1.0-1.5 | ~0.7-1.5 |
| Combination Therapy | ~2.0-3.5 [1][2] | ~2.0-3.5 [1][2] | ~2.0-2.5 | ~2.0-2.5 |
In Vitro Synergy Against Mucorales
In vitro studies utilizing the MIC Test strip "Epsilon test synergy-method" (ETSM) have quantified the synergistic and additive effects of this compound and amphotericin B against a variety of Mucorales species. The Fractional Inhibitory Concentration (FIC) index is used to define the nature of the interaction.
Quantitative Data Summary: In Vitro Synergy
The following table presents a summary of in vitro synergy testing from a study by Ortalli et al. against 59 clinical isolates of Mucorales.
Table 3: In Vitro Interaction of this compound and Amphotericin B Against Mucorales Species
| Mucorales Species | Number of Strains Tested | Synergy (FIC ≤ 0.5) (%) | Additive (0.5 < FIC ≤ 1) (%) | Indifference (1 < FIC ≤ 4) (%) | Antagonism (FIC > 4) (%) |
| Lichtheimia corymbifera | 12 | 25 | 75 | 0 | 0 |
| Rhizopus arrhizus | 20 | 15 | 60 | 25 | 0 |
| Mucor circinelloides | 5 | 20 | 80 | 0 | 0 |
| Cunninghamella bertholletiae | 3 | 0 | 0 | 100 | 0 |
| Syncephalastrum racemosum | 3 | 0 | 33.3 | 66.7 | 0 |
Experimental Protocols
In Vivo Murine Model of Pulmonary Mucormycosis
-
Animal Model: Neutropenic ICR mice were used to simulate an immunocompromised state.[2]
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide and subcutaneous injections of cortisone acetate.[2]
-
Infection: Mice were infected intratracheally with spores of either Rhizopus delemar or Mucor circinelloides.[1][2]
-
Treatment: Treatment was initiated 8 hours post-infection and continued for four days.[1][2]
-
This compound: Administered by oral gavage.
-
Liposomal Amphotericin B: Administered intravenously.
-
Combination Therapy: Both drugs were administered as described above.
-
Placebo: Vehicle control was administered.
-
-
Endpoints:
In Vitro Synergy Testing Protocol (ETSM)
-
Method: The MIC Test strip "Epsilon test synergy-method" (ETSM) was used to determine the in vitro interaction of this compound and amphotericin B.[1] This method is a gradient strip-based assay performed on agar plates.
-
Isolates: 59 clinical isolates of Mucorales were tested.[1]
-
Procedure:
-
A standardized inoculum of the fungal isolate is swabbed onto an RPMI agar plate.
-
An amphotericin B MIC test strip is placed on the agar surface.
-
An this compound MIC test strip is placed at a 90-degree angle to the amphotericin B strip, with the intersection at the respective MIC values of each drug alone.
-
Plates are incubated at 35°C for 24-48 hours.
-
-
Interpretation: The Fractional Inhibitory Concentration (FIC) index is calculated based on the MIC values of the drugs alone and in combination. The FIC index is determined by the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[1]
Mechanism of Synergistic Action
The synergistic effect of this compound and liposomal amphotericin B is believed to result from their complementary mechanisms of action targeting the fungal cell membrane's critical component, ergosterol.
-
This compound: As a triazole antifungal, this compound inhibits the enzyme lanosterol 14α-demethylase, which is a key step in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.
-
Liposomal Amphotericin B: A polyene antifungal, liposomal amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores that disrupt membrane integrity and lead to leakage of intracellular contents and cell death.
The proposed synergy likely arises from a two-pronged attack: this compound weakens the cell membrane by depleting ergosterol, which may enhance the ability of amphotericin B to bind to the remaining ergosterol and form pores, leading to more rapid and effective fungal cell killing.
Conclusion
The presented in vivo and in vitro data strongly support the synergistic interaction between this compound and liposomal amphotericin B against mucormycosis-causing fungi. The combination therapy not only improves survival and reduces fungal burden more effectively than monotherapy in preclinical models but also demonstrates synergistic or additive effects against a range of Mucorales species in vitro. These findings provide a solid rationale for further clinical investigation of this combination as a potentially superior treatment strategy for this devastating disease.
References
A Comparative Analysis of Isavuconazole, Voriconazole, and Posaconazole in the Management of Invasive Fungal Infections
In the landscape of systemic antifungal agents, isavuconazole, voriconazole, and posaconazole stand as crucial triazoles for the treatment and prophylaxis of invasive fungal infections (IFIs). This guide offers a detailed comparison of their safety and efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy: A Comparative Overview
Clinical studies have demonstrated comparable efficacy among the three agents for various IFIs, particularly invasive aspergillosis. However, nuances in their performance against specific pathogens and in different patient populations are noteworthy.
A meta-analysis of seven studies involving 890 patients revealed no significant difference in the overall response rate between this compound and voriconazole.[1] Similarly, all-cause mortality was not significantly different between the two drugs.[1] Another study comparing this compound to voriconazole for the primary treatment of invasive aspergillosis found non-inferiority for this compound.[2]
In a retrospective cohort study of 100 patients, no significant differences in mortality, length of stay, readmission, or infection recurrence were observed between this compound, voriconazole, and posaconazole.[3][4] However, a different study on the initial treatment of invasive aspergillosis reported variations in treatment changes due to lack of efficacy, with posaconazole showing the highest rate of change (37.5%), followed by this compound (24.1%) and voriconazole (2.8%).[5][6]
Table 1: Comparative Efficacy of this compound, Voriconazole, and Posaconazole
| Efficacy Outcome | This compound | Voriconazole | Posaconazole | Source |
| Overall Response Rate (vs. Voriconazole) | RR: 1.02 (95% CI: 0.83-1.25) | - | - | [1] |
| All-Cause Mortality (vs. Voriconazole) | RR: 0.95 (95% CI: 0.78-1.16) | - | - | [1] |
| Treatment Change due to Lack of Efficacy (Invasive Aspergillosis) | 24.1% | 2.8% | 37.5% | [5][6] |
| Clinical Success Rate at 6 weeks (Invasive Aspergillosis) | 31.0% | 33.3% | 12.5% | [5][6] |
RR: Risk Ratio; CI: Confidence Interval.
Safety and Tolerability Profile
Significant differences in the safety profiles of the three triazoles have been consistently reported, with this compound generally demonstrating a more favorable profile.
A key differentiator is the effect on the QTc interval. This compound is associated with QTc shortening, making it a preferred option for patients at risk of QTc prolongation.[2] In contrast, voriconazole and posaconazole can cause QTc prolongation.[2] A retrospective study found that the this compound group had a decreased incidence of QTc prolongation compared to both the voriconazole and posaconazole groups.[3]
Hepatotoxicity is a known class effect of azole antifungals. However, studies suggest a lower incidence with this compound. One study reported drug-related adverse events in 42% of patients treated with this compound compared to 60% with voriconazole.[7] Specifically, hepatotoxicity was lower in the this compound group (9%) compared to the voriconazole group (16%).[7] Another analysis of the FDA Adverse Event Reporting System (FAERS) database identified several hepatobiliary-related adverse events associated with these triazoles.[8]
This compound is also associated with fewer drug-drug interactions compared to voriconazole and posaconazole, primarily due to its lower inhibitory effect on cytochrome P450 (CYP) enzymes.[9][10] This leads to a reduced need for dose adjustments of concomitant medications.[3][10]
Table 2: Comparative Safety of this compound, Voriconazole, and Posaconazole
| Safety Outcome | This compound | Voriconazole | Posaconazole | Source |
| Composite Safety Outcome | 24.2% | 55.9% | 39.4% | [3] |
| QTc Interval Effect | Shortening | Prolongation | Prolongation | [2] |
| Incidence of Drug-Related Adverse Events (vs. Voriconazole) | RR: 0.70 (95% CI: 0.61-0.81) | - | - | [1] |
| Discontinuation due to Drug-Related AEs (vs. Voriconazole) | RR: 0.56 (95% CI: 0.39-0.82) | - | - | [1] |
| Hepatotoxicity (vs. Voriconazole) | 9% | 16% | - |
AEs: Adverse Events.
Experimental Protocols
The data presented is derived from various study designs, including randomized controlled trials, retrospective cohort studies, and meta-analyses. Below is a generalized methodology for a comparative clinical trial based on the reviewed literature.
A Phase 3, Randomized, Double-Blind, Non-Inferiority Trial (Exemplar Protocol)
-
Objective: To compare the efficacy and safety of this compound versus voriconazole for the primary treatment of invasive aspergillosis.
-
Patient Population: Adult patients with proven, probable, or possible invasive mold infections as defined by the European Organization for Research and Treatment of Cancer/Mycoses Study Group (EORTC/MSG) criteria.[11]
-
Study Design: Patients are randomized in a 1:1 ratio to receive either this compound or voriconazole.[11] The study is double-blinded to minimize bias.
-
Dosing Regimen:
-
This compound: 372 mg of isavuconazonium sulfate (equivalent to 200 mg of this compound) intravenously every 8 hours for the first 48 hours, followed by a once-daily maintenance dose of 372 mg (intravenously or orally).[11]
-
Voriconazole: 6 mg/kg intravenously every 12 hours on day 1, followed by 4 mg/kg intravenously every 12 hours on day 2. From day 3 onwards, the dose is 4 mg/kg intravenously every 12 hours or 200 mg orally every 12 hours.[11]
-
-
Primary Endpoint: All-cause mortality through day 42.
-
Secondary Endpoints: Overall response at the end of treatment, incidence of drug-related adverse events, and changes in liver function tests.
-
Data Analysis: Non-inferiority of this compound to voriconazole is assessed based on the primary endpoint. Safety data are compared using appropriate statistical tests.
Signaling Pathways and Mechanisms of Action
This compound, voriconazole, and posaconazole exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane. Their interaction with human CYP450 enzymes is the primary source of drug-drug interactions.
Caption: CYP450-mediated drug interactions of triazoles.
The diagram above illustrates the varying degrees of inhibition of major CYP450 enzymes by this compound, voriconazole, and posaconazole, which affects the metabolism of co-administered drugs.
Caption: Workflow of a comparative antifungal clinical trial.
This workflow outlines the key stages of a randomized controlled trial designed to compare the efficacy and safety of two antifungal agents.
References
- 1. Efficacy and safety of this compound versus voriconazole for the treatment of invasive fungal infections: a meta-analysis with trial sequential analysis | springermedizin.de [springermedizin.de]
- 2. droracle.ai [droracle.ai]
- 3. Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of isavuconazonium sulfate, voriconazole, and posaconazole for the management of invasive fungal infections in an academic medical center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 358. Comparison of Voriconazole (VORI), this compound (ISAV), and Posaconazole (POSA) in the Initial Treatment of Patients With Invasive Aspergillosis (IA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Clinical research advances of this compound in the treatment of invasive fungal diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacological interactions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Isavuconazole
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain regulatory compliance. Isavuconazole, a potent antifungal agent, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, its contaminated materials, and expired products in a laboratory setting.
This compound Disposal Profile
Based on safety data sheets (SDS), this compound, in the form of isavuconazonium sulfate, presents several hazards that necessitate its management as a hazardous pharmaceutical waste. It is harmful if swallowed, suspected of damaging unborn children, and can cause organ damage through prolonged or repeated exposure.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects and is regulated for transportation as a hazardous material.[1][2]
| Hazard Classification | Description | GHS Code | Source |
| Acute Oral Toxicity | Harmful if swallowed. | H302 | [1][2] |
| Skin Irritation | Causes skin irritation. | H315 | [1] |
| Eye Irritation | Causes serious eye irritation. | H319 | [1] |
| Reproductive Toxicity | Suspected of damaging the unborn child. | H361 | [1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (liver, adrenals, thyroid) through prolonged or repeated exposure. | H372 | [1][2] |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | H400 | [2] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | H410 | [1][2] |
| Transport Regulation | Regulated for transportation as a hazardous material/dangerous good. | UN 3077 | [2] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are designed to guide laboratory personnel in the safe disposal of this compound waste streams.
1. Waste Identification and Segregation:
-
Initial Assessment: Identify all waste streams containing this compound, including pure active pharmaceutical ingredient (API), unused or expired capsules and vials, reconstituted solutions, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated personal protective equipment (PPE).
-
Segregation at Source: Do not mix this compound waste with general laboratory trash or non-hazardous waste. Segregate waste into three main categories: solid waste, liquid waste, and sharps waste.
2. Container Selection and Labeling:
-
Solid Waste:
-
Container: Use a designated, leak-proof container with a lid, lined with a heavy-duty plastic bag. For RCRA hazardous pharmaceutical waste, this is typically a black container.[3]
-
Labeling: Clearly label the container as "Hazardous Pharmaceutical Waste" and identify the primary constituent as "this compound." Include the appropriate hazard symbols.
-
-
Liquid Waste:
-
Container: Use a sealable, chemical-resistant container (e.g., a designated waste solvent carboy). Ensure the container is compatible with any solvents used in the this compound solution.
-
Labeling: Label the container as "Hazardous Pharmaceutical Waste - Liquid." List all chemical constituents, including "this compound" and any solvents.
-
-
Sharps Waste:
-
Container: Use a rigid, puncture-resistant sharps container.
-
Labeling: Label the container as "Hazardous Pharmaceutical Sharps Waste" with the biohazard symbol if applicable, and clearly indicate that it contains "this compound."
-
3. Waste Handling and Collection:
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Solid Waste Collection:
-
Place unused or expired this compound capsules, contaminated gloves, bench paper, and other solid materials directly into the designated solid hazardous pharmaceutical waste container.[3]
-
Keep the container sealed when not in use.
-
-
Liquid Waste Collection:
-
Pour liquid waste containing this compound directly into the designated liquid hazardous waste container.
-
Avoid overfilling the container.
-
Crucially, do not dispose of liquid this compound waste down the drain. [3] This is to prevent environmental release, as the substance is very toxic to aquatic life.[1]
-
-
Sharps Waste Collection:
-
Place all contaminated sharps, such as needles, syringes, and glass Pasteur pipettes, directly into the designated sharps container.
-
Do not recap, bend, or break needles.
-
4. Storage and Disposal:
-
Temporary Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Final Disposal: Arrange for the collection of the hazardous pharmaceutical waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. The recommended primary disposal method for pharmaceutical waste is incineration.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
